1-Ethylcyclopropene
Description
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Properties
CAS No. |
34189-00-9 |
|---|---|
Molecular Formula |
C5H8 |
Molecular Weight |
68.12 g/mol |
IUPAC Name |
1-ethylcyclopropene |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3 |
InChI Key |
QHFUTZLUZYEBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethylcyclopropene: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropene is a volatile, cyclic alkene of significant interest due to its structural similarity to 1-methylcyclopropene (B38975) (1-MCP), a potent inhibitor of the plant hormone ethylene (B1197577). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance to researchers in the fields of agriculture, chemical synthesis, and drug development. This document summarizes key data, outlines a plausible experimental protocol for its synthesis, and explores its likely mechanism of action based on current scientific understanding of related compounds.
Chemical Structure and Identification
This compound is a three-membered carbocyclic compound containing a double bond and an ethyl substituent. Its strained ring structure is a key determinant of its reactivity.
Molecular Formula: C₅H₈[1]
SMILES: CCC1=CC1[1]
InChI: InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3[1]
CAS Number: 34189-00-9[1]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Computed) and Ethylcyclopropane (B72622) (Experimental)
| Property | This compound (Computed) | Ethylcyclopropane (Experimental) |
| Molecular Weight | 68.12 g/mol [1] | 70.13 g/mol [2] |
| Boiling Point | Not available | 35.9 °C[2] |
| Melting Point | Not available | -149.2 °C |
| Density | Not available | 0.677 g/mL |
| XLogP3-AA | 1.4[1] | 2.4[2] |
| Hydrogen Bond Donor Count | 0[1] | 0[2] |
| Hydrogen Bond Acceptor Count | 0[1] | 0[2] |
| Rotatable Bond Count | 1[1] | 1[2] |
| Topological Polar Surface Area | 0 Ų[1] | 0 Ų[2] |
Spectroscopic Data
Detailed experimental spectra for this compound are available in spectral databases. The following tables summarize the expected key spectroscopic features.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Protons |
| ¹H NMR | ~6.8-7.2 | s | 1H (vinylic) |
| ~2.0-2.4 | q | 2H (methylene) | |
| ~1.0-1.3 | t | 3H (methyl) | |
| ~0.8-1.2 | m | 2H (cyclopropyl) | |
| ¹³C NMR | ~125-135 | C | C= |
| ~115-125 | C | C= | |
| ~20-30 | CH₂ | -CH₂- | |
| ~10-20 | CH₃ | -CH₃ | |
| ~5-15 | CH₂ | cyclopropyl (B3062369) |
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | =C-H stretch |
| ~2975-2850 | C-H stretch (alkyl) |
| ~1640 | C=C stretch |
| ~1460 | CH₂ bend |
| ~1380 | CH₃ bend |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 68 | [M]⁺ (Molecular Ion) |
| 53 | [M - CH₃]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropenyl or Allyl Cation) |
| 39 | [C₃H₃]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is through the dehydrohalogenation of a corresponding 1-halo-2-ethylcyclopropane. The following is a generalized experimental protocol that can be adapted for this specific synthesis.
Reaction:
1-Bromo-2-ethylcyclopropane + Base → this compound + HBr
Materials:
-
1-Bromo-2-ethylcyclopropane (precursor)
-
Potassium tert-butoxide (t-BuOK) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add a solution of 1-bromo-2-ethylcyclopropane in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
The volatile this compound can be isolated by careful distillation. Due to its volatility, it is advisable to collect the product in a cooled trap.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
Mechanism of Action as an Ethylene Inhibitor
While direct studies on this compound are limited, its structural similarity to 1-methylcyclopropene (1-MCP) strongly suggests a similar mechanism of action as an ethylene antagonist.[3][4][5] Ethylene exerts its physiological effects in plants by binding to copper-containing receptors located in the endoplasmic reticulum.[5] 1-MCP, and likely this compound, has a higher affinity for these receptors than ethylene and binds irreversibly, thus blocking the ethylene signaling pathway.[5] This inhibition prevents the downstream effects of ethylene, such as fruit ripening, senescence, and abscission.[6][7][8]
The Ethylene Signaling Pathway and its Inhibition
The ethylene signaling pathway is a negative regulatory cascade. In the absence of ethylene, the receptors activate a protein kinase, CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses the downstream signaling components. When ethylene binds to the receptors, this repression is lifted, leading to the activation of transcription factors that regulate ethylene-responsive genes. By blocking the ethylene receptors, this compound is expected to maintain the pathway in its "off" state, even in the presence of ethylene.
Diagram of the Ethylene Signaling Pathway Inhibition:
Caption: Proposed inhibition of the ethylene signaling pathway by this compound.
Potential Applications in Research and Drug Development
The ability of cyclopropene (B1174273) derivatives to act as ethylene inhibitors has significant implications for agriculture in post-harvest management to extend the shelf-life of fruits, vegetables, and flowers. While 1-MCP is commercially used for this purpose, this compound could offer different properties, such as altered volatility or binding affinity, that may be advantageous for specific applications.
In the context of drug development, the strained cyclopropene ring is a unique pharmacophore. The introduction of a cyclopropyl or cyclopropenyl group into a drug candidate can influence its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. The biological activity of cyclopropane (B1198618) and cyclopropene-containing natural products and synthetic compounds is vast, including antimicrobial, antiviral, and anticancer properties. While specific applications of this compound in medicine are yet to be explored, its potential as a building block for more complex bioactive molecules warrants further investigation.
Conclusion
This compound is a molecule with significant potential, primarily stemming from its likely role as an ethylene inhibitor. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by summarizing its known chemical properties, proposing a viable synthetic route, and detailing its probable mechanism of biological action. Further research into the specific biological effects and potential applications of this compound is encouraged to fully unlock its scientific and commercial value.
References
- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR | International Society for Horticultural Science [ishs.org]
- 4. avocadosource.com [avocadosource.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the ethylene response by 1-MCP in tomato suggests that polyamines are not involved in delaying ripening, but may moderate the rate of ripening or over-ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Ethylcyclopropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropene is a small, strained cyclic alkene of growing interest in organic synthesis and medicinal chemistry. Its unique reactivity, stemming from the inherent ring strain of the cyclopropene (B1174273) moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and quantitative data to support researchers in its preparation and application. The two principal methods discussed are the rhodium-catalyzed [2+1] cycloaddition of carbenes to alkynes and the dehydrohalogenation of haloalkanes. This document is intended to serve as a comprehensive resource for chemists in research and development.
Introduction
Cyclopropenes, the smallest cyclic alkenes, are characterized by significant ring strain, which imparts them with unique chemical reactivity. This property has been harnessed in various chemical transformations, including ring-opening reactions, cycloadditions, and polymerizations. This compound, a substituted derivative, is a volatile, colorless liquid at room temperature. The ethyl substituent provides a handle for further functionalization and modulates the reactivity of the cyclopropene ring. Its structural analogs, such as 1-methylcyclopropene (B38975) (1-MCP), are commercially used to inhibit ethylene (B1197577) receptors in plants, thereby delaying ripening and senescence. The potential applications of this compound in agrochemicals, materials science, and as an intermediate in pharmaceutical synthesis are areas of active investigation.
This guide details two robust and well-established methods for the synthesis of this compound. Each section provides a theoretical background, a detailed experimental protocol, and a summary of expected outcomes.
Synthesis Pathway 1: Rhodium-Catalyzed [2+1] Cycloaddition
The reaction of a carbene or carbenoid with an alkyne in a [2+1] cycloaddition is one of the most versatile and widely employed methods for the synthesis of cyclopropene derivatives. In this pathway, a rhodium(II) catalyst is used to decompose a diazo compound, generating a rhodium-bound carbene intermediate. This intermediate then reacts with an alkyne to form the cyclopropene ring. For the synthesis of this compound, the logical precursors are a carbene source that can provide a methylene (B1212753) group (CH₂) and 1-butyne (B89482), which contains the ethyl group and the alkyne functionality. Ethyl diazoacetate is a common carbene precursor, and its reaction with 1-butyne in the presence of a rhodium catalyst is a plausible and efficient route to an ethyl cyclopropene carboxylate, which would then require decarboxylation. A more direct approach, though less common, would involve the reaction of diazomethane (B1218177) with 1-butyne.
Reaction Scheme
Caption: Rhodium-catalyzed cycloaddition to form a cyclopropene intermediate.
Experimental Protocol: Synthesis of Ethyl 1-ethylcycloprop-2-ene-3-carboxylate
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropenation of terminal alkynes.
Materials:
-
1-Butyne (condensed and weighed as a liquid at low temperature)
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Syringe pump
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum under an inert atmosphere (Argon).
-
In the flask, dissolve dirhodium(II) acetate (0.01 eq) in anhydrous dichloromethane.
-
Add 1-butyne (1.5 eq) to the reaction flask.
-
Heat the solution to a gentle reflux (approximately 40 °C).
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution dropwise to the refluxing reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield ethyl 1-ethylcycloprop-2-ene-3-carboxylate.
Note: The subsequent decarboxylation of the resulting ester to yield this compound is a non-trivial step and may require harsh conditions that could lead to decomposition of the strained ring. This pathway is presented as a route to a stable precursor.
Quantitative Data (Expected)
| Parameter | Value |
| Yield | 60-80% |
| Purity | >95% after chromatography |
| Reaction Time | 6-8 hours |
| Temperature | 40 °C |
Synthesis Pathway 2: Dehydrohalogenation of a Haloalkane
The elimination of a hydrogen halide (HX) from a suitable precursor is a classical and effective method for the formation of a double bond, including the highly strained double bond in cyclopropenes. For the synthesis of this compound, a plausible precursor is 1-bromo-1-ethylcyclopropane. The treatment of this substrate with a strong, non-nucleophilic base will induce an E2 elimination to form the desired product.
Reaction Scheme
An In-depth Technical Guide to 1-Ethylcyclopropene (CAS Number: 34189-00-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylcyclopropene is a synthetic cycloalkene with the chemical formula C₅H₈. As a derivative of cyclopropene (B1174273), the simplest cycloalkene, it is characterized by a highly strained three-membered ring containing a double bond. This inherent ring strain makes it a highly reactive and valuable intermediate in organic synthesis. Its structural similarity to the well-known ethylene (B1197577) inhibitor, 1-methylcyclopropene (B38975) (1-MCP), suggests its potential for applications in agriculture and plant science as a plant growth regulator. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and potential applications of this compound, with a focus on providing detailed experimental insights and data for research and development professionals.
Chemical and Physical Properties
This compound is a volatile organic compound. While extensive experimental data on its physical properties are not widely published, its basic chemical properties have been determined.
| Property | Value | Source(s) |
| CAS Number | 34189-00-9 | [1][2][3] |
| Molecular Formula | C₅H₈ | [1][2][3] |
| Molecular Weight | 68.12 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Ethylcycloprop-1-ene | [2] |
| InChI | InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3 | [2] |
| InChIKey | QHFUTZLUZYEBIN-UHFFFAOYSA-N | [2] |
| SMILES | CCC1=CC1 | [2] |
| Exact Mass | 68.0626 g/mol | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| Mass Spectrometry (GC-MS) | The mass spectrum of this compound is available and serves as a key tool for its identification. |
| Infrared Spectroscopy (Vapor Phase IR) | The vapor phase IR spectrum provides information about the functional groups and vibrational modes of the molecule. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Specific experimental ¹H and ¹³C NMR data for this compound are not readily available in published literature. However, based on related structures, the proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and the cyclopropene ring protons. The carbon NMR would show distinct signals for the sp² and sp³ hybridized carbons of the cyclopropene ring and the ethyl group. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of 1-alkylcyclopropenes is through the dehydrohalogenation of a corresponding 1-halo-1-alkylcyclopropane. The following is a generalized experimental protocol based on this approach.
Generalized Experimental Protocol: Dehydrohalogenation of 1-Bromo-1-ethylcyclopropane (B13946558)
This two-step synthesis involves the initial formation of 1-bromo-1-ethylcyclopropane followed by an elimination reaction to yield this compound.
Step 1: Synthesis of 1-Bromo-1-ethylcyclopropane
This step can be achieved through various methods, including the reaction of ethylcyclopropane (B72622) with a brominating agent.
Step 2: Dehydrohalogenation to this compound
The elimination of hydrogen bromide from 1-bromo-1-ethylcyclopropane using a strong base will yield the desired product.
Materials:
-
1-Bromo-1-ethylcyclopropane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Distillation apparatus
Procedure:
-
A solution of potassium tert-butoxide in anhydrous DMSO or THF is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is stirred and brought to the desired reaction temperature (this may vary, but is often elevated).
-
1-Bromo-1-ethylcyclopropane is added dropwise to the stirred base solution.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The volatile this compound product is then isolated from the reaction mixture, typically by distillation or by collecting the vapor in a cold trap.
-
The collected product should be characterized by spectroscopic methods (GC-MS, IR) to confirm its identity and purity.
Mechanism of Action: Ethylene Receptor Inhibition
The mechanism of action of this compound as a plant growth regulator is inferred from its close structural analog, 1-methylcyclopropene (1-MCP). 1-MCP is a potent and irreversible inhibitor of ethylene receptors in plants.[2][4] Ethylene, a gaseous plant hormone, plays a critical role in the ripening of fruits, senescence of flowers, and other developmental processes.
The ethylene signaling pathway is initiated by the binding of ethylene to its receptors, which are located in the membrane of the endoplasmic reticulum. In the absence of ethylene, these receptors are active and promote the activity of a protein kinase called Constitutive Triple Response 1 (CTR1). CTR1, in turn, suppresses the downstream ethylene signaling pathway.
When ethylene binds to the receptors, the receptors undergo a conformational change, leading to their inactivation. This inactivation of the receptors relieves the suppression of the ethylene signaling pathway by CTR1, allowing for the expression of ethylene-responsive genes and the subsequent physiological effects.
This compound, like 1-MCP, is believed to act as a competitive antagonist at the ethylene receptor site. Due to its high affinity for the receptor, it binds tightly and effectively blocks the binding of ethylene. This prevents the inactivation of the ethylene receptors, thereby keeping the downstream signaling pathway in a repressed state, even in the presence of ethylene.[4] This inhibition of ethylene perception leads to a delay in ripening and senescence processes.
Applications
The primary application of this compound, similar to 1-MCP, is in the agricultural and horticultural industries as a post-harvest tool to extend the shelf-life and maintain the quality of various fruits, vegetables, and ornamental plants.[4] By inhibiting the effects of ethylene, it can:
-
Delay Ripening: Prevent or slow down the ripening process in climacteric fruits such as apples, bananas, and tomatoes, allowing for longer storage and transportation times.
-
Reduce Senescence: Extend the vase life of cut flowers and the shelf-life of potted plants by preventing premature aging and petal drop.
-
Maintain Freshness: Preserve the firmness, color, and overall quality of fresh produce during storage.
Safety and Toxicity
Specific toxicological data for this compound is not extensively documented. However, based on the data available for the closely related compound 1-methylcyclopropene, a general assessment of its safety can be inferred. 1-MCP is known to have low toxicity to mammals.
As with any chemical substance, appropriate safety precautions should be taken when handling this compound, especially in its pure or concentrated form. It is a volatile compound, and inhalation should be avoided. Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a reactive and synthetically useful molecule with significant potential as an ethylene inhibitor, analogous to the commercially successful 1-methylcyclopropene. Its ability to block ethylene receptors makes it a valuable tool for research in plant physiology and a promising candidate for applications in the agricultural industry to improve the post-harvest life of perishable commodities. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and establish a comprehensive safety profile to realize its full potential. This guide provides a foundational understanding for scientists and researchers to build upon in their future work with this compound.
References
- 1. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
Physical and chemical characteristics of 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropene is a highly strained and reactive unsaturated cyclic hydrocarbon. This document provides a detailed overview of its core physical and chemical characteristics. Due to the limited availability of experimental data, this guide combines documented properties with predicted values and analogous compound data to offer a comprehensive profile. It includes a summary of its known spectral information, a discussion of its chemical reactivity, and a proposed experimental protocol for its synthesis. Notably, there is a significant lack of data regarding its biological activity and interaction with signaling pathways, a stark contrast to its well-studied counterpart, 1-methylcyclopropene (B38975) (1-MCP).
Physical Characteristics
| Property | This compound | Ethylcyclopropane (for comparison) | Source |
| Molecular Formula | C₅H₈ | C₅H₁₀ | --INVALID-LINK-- |
| Molecular Weight | 68.12 g/mol | 70.13 g/mol | --INVALID-LINK-- |
| CAS Number | 34189-00-9 | 1191-96-4 | --INVALID-LINK-- |
| Boiling Point | Not available | 36 °C | --INVALID-LINK-- |
| Melting Point | Not available | -149 °C | --INVALID-LINK-- |
| Density | Not available | 0.677 g/mL | --INVALID-LINK-- |
| Solubility | Not available | Insoluble in water, soluble in organic solvents | --INVALID-LINK-- |
Chemical Characteristics
Structure and Reactivity
This compound possesses a highly strained three-membered ring containing a double bond, which imparts significant reactivity. The ring strain in cyclopropenes is substantially higher than in the corresponding cyclopropanes, making them prone to ring-opening reactions. The ethyl substituent influences the electronic and steric properties of the double bond, affecting its reactivity in addition and cycloaddition reactions. Due to significant angle strain, the C-C bonds within the cyclopropene (B1174273) ring are weakened, making this compound more reactive than analogous cyclobutane (B1203170) derivatives.[1]
Spectroscopic Data
Available spectroscopic data for this compound is limited.
| Spectrum | Data | Source |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vapor phase IR spectrum available. | --INVALID-LINK-- |
| Mass Spectrometry (MS) | GC-MS data available. | --INVALID-LINK-- |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific NMR data for this compound is not readily available in the searched literature. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and common method for the synthesis of cyclopropenes is through the base-mediated 1,2-elimination of a hydrogen halide from a corresponding halocyclopropane. A plausible synthetic route for this compound would be the dehydrobromination of 1-bromo-1-ethylcyclopropane (B13946558).
Proposed Synthesis of this compound
This proposed protocol is based on general methods for cyclopropene synthesis.
Reaction:
Materials:
-
1-Bromo-1-ethylcyclopropane (precursor)
-
Potassium tert-butoxide (t-BuOK) (strong, non-nucleophilic base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
18-crown-6 (B118740) (phase-transfer catalyst, optional but recommended)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-1-ethylcyclopropane (1.0 equivalent), potassium tert-butoxide (1.5-2.0 equivalents), and a catalytic amount of 18-crown-6 (0.05-0.1 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a desired concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure using a rotary evaporator at low temperature due to the high volatility of the product.
Purification:
Further purification can be achieved by distillation under reduced pressure, taking care to handle the volatile and potentially unstable product at low temperatures.
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is a significant lack of information in the scientific literature regarding the biological activity of this compound. Searches for its effects on biological systems, including potential interactions with signaling pathways, did not yield any specific results.
This is in stark contrast to the closely related compound, 1-methylcyclopropene (1-MCP) . 1-MCP is a well-documented and commercially important inhibitor of the ethylene (B1197577) signaling pathway in plants. It acts by irreversibly binding to ethylene receptors, thereby blocking the effects of ethylene and delaying ripening and senescence processes in fruits, vegetables, and ornamental plants.[2][3][4]
The mechanism of 1-MCP's interaction with the ethylene receptor is a subject of extensive research. The prevailing model suggests that in the absence of ethylene, the receptors are active and suppress the ethylene response pathway. When ethylene binds, it inactivates the receptors, leading to the activation of the signaling cascade. 1-MCP mimics ethylene in binding to the receptor but does not trigger its inactivation, thus keeping the pathway in a suppressed state.[2]
Given the structural similarity between this compound and 1-MCP, it is plausible that this compound could also interact with ethylene receptors. However, without experimental data, its efficacy and specific mode of action remain unknown. It is crucial for researchers not to extrapolate the biological effects of 1-MCP to this compound without empirical evidence.
Caption: The ethylene signaling pathway and the inhibitory action of 1-MCP.
Conclusion
This compound is a molecule of interest primarily due to its high reactivity associated with its strained ring system. While its fundamental molecular properties are known, there is a notable absence of comprehensive experimental data regarding its physical characteristics and a detailed, optimized synthesis protocol. Furthermore, and of critical importance to researchers in drug development and biology, there is no documented evidence of its biological activity or its interaction with cellular signaling pathways. The extensive research on 1-methylcyclopropene's role as an ethylene inhibitor should not be directly extrapolated to this compound. Further empirical studies are required to elucidate the specific properties and potential biological effects of this compound.
References
- 1. 1-Ethylcyclopentene | C7H12 | CID 137448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 1-Ethylcyclopropene, a substituted cyclopropene (B1174273) of interest for its potential applications in various fields, including agriculture and materials science. While not as extensively studied as its analog, 1-methylcyclopropene (B38975) (1-MCP), the synthesis and characterization of this compound are rooted in the foundational research on cyclopropene chemistry. This document details the probable synthetic routes based on established methods, collates available physicochemical and spectroscopic data, and provides hypothetical experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of cyclopropene derivatives.
Introduction
Cyclopropenes, the smallest cyclic alkenes, are a class of highly strained molecules that have intrigued chemists for over a century. Their unique reactivity, stemming from significant ring strain, makes them valuable intermediates in organic synthesis. While the parent cyclopropene is a highly reactive and difficult-to-handle gas, the introduction of substituents on the double bond, such as an ethyl group in this compound, can impart greater stability and modulate its chemical properties.
The history of this compound is intrinsically linked to the broader exploration of cyclopropene chemistry. Although a specific "discovery" paper for this compound is not readily apparent in the scientific literature, its existence and synthesis are based on well-established methodologies developed for other cyclopropene analogs, most notably 1-methylcyclopropene (1-MCP). 1-MCP is a potent inhibitor of the plant hormone ethylene (B1197577) and is widely used commercially to extend the shelf life of fruits, vegetables, and flowers. This has driven interest in the synthesis and properties of other 1-alkylcyclopropenes, including this compound, as potential alternatives or for other applications.
This guide will explore the historical context of cyclopropene synthesis and apply this knowledge to the specific case of this compound.
Physicochemical and Spectroscopic Data
While detailed experimental reports on the synthesis of this compound are scarce, its fundamental properties have been characterized. The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈ | [1] |
| Molecular Weight | 68.12 g/mol | [1] |
| CAS Number | 34189-00-9 | [1] |
| IUPAC Name | This compound | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points | Source |
| Infrared (FTIR) | Vapor Phase Spectrum Available | [2] |
| Mass Spectrometry (GC-MS) | Spectrum Available | [2] |
Probable Synthetic Pathways and History
The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be inferred from the well-documented synthesis of other 1-alkylcyclopropenes. The two primary historical methods for the synthesis of the cyclopropene ring are the α-elimination of allylic halides and the [2+1] cycloaddition of carbenes to alkynes.
α-Elimination of an Allylic Halide
The most probable and historically significant route to this compound is through the α-elimination of a corresponding allylic halide, specifically 2-ethyl-3-chloropropene, using a strong base. This method is analogous to the well-established synthesis of 1-methylcyclopropene. An improved version of this synthesis for 1-methylcyclopropene uses freshly prepared halide-free phenyl-lithium as the base, achieving yields in the range of 60% to 80%.[3]
The logical workflow for this synthesis is depicted below:
[2+1] Cycloaddition of a Carbene to an Alkyne
Another fundamental approach to constructing the cyclopropene ring is the [2+1] cycloaddition of a carbene or carbenoid to an alkyne.[4][5] For the synthesis of this compound, this would involve the reaction of 1-butyne (B89482) with a carbene source. This method has been widely used for the synthesis of various cyclopropene derivatives.[5]
The logical workflow for this synthetic strategy is as follows:
Hypothetical Experimental Protocols
Based on the established literature for analogous compounds, the following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via α-Elimination of 2-Ethyl-3-chloropropene
Objective: To synthesize this compound by the α-elimination of 2-ethyl-3-chloropropene using phenyllithium (B1222949).
Materials:
-
2-Ethyl-3-chloropropene
-
Lithium wire
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Dry ice/acetone condenser
Procedure:
-
Preparation of Phenyllithium:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut lithium wire.
-
Add anhydrous diethyl ether to cover the lithium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the lithium is consumed.
-
The concentration of the resulting phenyllithium solution should be determined by titration.
-
-
Synthesis of this compound:
-
In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a cold trap (-78 °C), place a solution of 2-ethyl-3-chloropropene in anhydrous hexane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the previously prepared phenyllithium solution from the dropping funnel to the stirred solution of 2-ethyl-3-chloropropene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The volatile this compound is collected in the cold trap by vacuum transfer.
-
Expected Yield: Based on analogous reactions with 1-methylcyclopropene, a yield of 60-80% can be anticipated.
Protocol 2: Synthesis via [2+1] Cycloaddition
Objective: To synthesize this compound by the rhodium-catalyzed [2+1] cycloaddition of a diazo compound to 1-butyne.
Materials:
-
1-Butyne
-
Ethyldiazoacetate
-
Rhodium(II) acetate (B1210297) dimer
-
Anhydrous dichloromethane (B109758)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve rhodium(II) acetate dimer in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of 1-butyne in anhydrous dichloromethane.
-
-
Cycloaddition:
-
Slowly add a solution of ethyldiazoacetate in anhydrous dichloromethane to the stirred reaction mixture over a period of several hours using a syringe pump to control the rate of addition and minimize the formation of byproducts.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product, ethyl 2-ethylcycloprop-2-ene-1-carboxylate, is then purified by column chromatography on silica (B1680970) gel.
-
-
Decarboxylation (if required):
-
The purified cyclopropene ester can be saponified to the corresponding carboxylic acid, which can then be decarboxylated to yield this compound. This step often requires harsh conditions and may lead to isomerization or decomposition of the cyclopropene ring.
-
Conclusion
The discovery and history of this compound are not marked by a singular event but are rather an extension of the broader field of cyclopropene chemistry. Its synthesis can be reliably predicted based on well-established methods for analogous compounds, particularly the α-elimination of allylic halides. While detailed experimental data for this compound is not as abundant as for 1-methylcyclopropene, the available spectroscopic information confirms its identity. This guide provides a comprehensive foundation for researchers and professionals interested in the synthesis and potential applications of this intriguing strained cyclic alkene. Further research into optimizing the synthesis of this compound and exploring its unique properties and applications is warranted.
References
- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. MXPA01003259A - Method to prepare cyclopropenes. - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 1-Ethylcyclopropene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a concise technical overview of the fundamental physicochemical properties of 1-Ethylcyclopropene, a cycloalkene of interest in organic synthesis and materials science. Key data, including molecular formula and weight, are presented. A structural representation is also provided to illustrate the atomic composition and bonding arrangement of the molecule.
Core Molecular Data
This compound is a hydrocarbon consisting of a three-membered carbon ring containing one double bond, with an ethyl substituent attached to one of the double-bonded carbons. Its fundamental properties are crucial for stoichiometric calculations, analytical characterization, and theoretical modeling.
The key quantitative identifiers for this compound are summarized below. The molecular formula defines the elemental composition, while the molecular weight provides the mass of one mole of the substance, derived from the atomic weights of its constituent atoms.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈ | [1][2] |
| Molecular Weight | 68.12 g/mol | [1][2] |
| Exact Mass | 68.0626 g/mol | [1] |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound is typically achieved through standard analytical chemistry techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary method for determining the exact mass of a molecule. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H) to confirm the molecular formula.
-
Elemental Analysis: This technique provides the percentage composition of each element (carbon and hydrogen) in the compound. The empirical formula is determined from these percentages, and in conjunction with the molecular weight from mass spectrometry, the definitive molecular formula is established.
Molecular Structure and Composition
To visualize the logical relationship of the atoms in this compound, the following diagram illustrates its elemental makeup as defined by its molecular formula.
References
Spectroscopic Data for 1-Ethylcyclopropene: A Technical Overview
While ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for the structural elucidation of organic compounds, detailed experimental spectra for 1-ethylcyclopropene are not extensively documented in readily accessible chemical literature and databases. This guide, therefore, presents predicted and analogous data based on known spectroscopic trends for similar molecular structures, alongside generalized experimental protocols applicable to a volatile compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, specific proton (¹H) and carbon-¹³ (¹³C) NMR data are not available. The following tables outline the expected chemical shifts (δ) and coupling constants (J), based on the analysis of similar cyclopropene (B1174273) derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Vinylic H | 6.0 - 7.0 | Singlet | - |
| Methylene H (ring) | 1.0 - 1.5 | Singlet | - |
| Methylene H (ethyl) | 2.0 - 2.5 | Quartet | ~7 |
| Methyl H (ethyl) | 1.0 - 1.5 | Triplet | ~7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Vinylic C | 115 - 125 |
| Vinylic CH | 105 - 115 |
| Methylene C (ring) | 10 - 20 |
| Methylene C (ethyl) | 20 - 30 |
| Methyl C (ethyl) | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands. While a vapor-phase IR spectrum is noted to exist in the SpectraBase database, a detailed peak list is not provided.[1]
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (vinylic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Strong |
| C=C stretch (ring) | 1650 - 1600 | Medium-Weak |
| CH₂ bend (scissoring) | ~1465 | Medium |
| CH₃ bend (asymmetric) | ~1450 | Medium |
| CH₃ bend (symmetric) | ~1375 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in databases such as SpectraBase and PubChem.[1][2] The expected fragmentation would involve the loss of the ethyl group and rearrangements of the cyclopropene ring.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 68 | [M]⁺ (Molecular Ion) | Moderate |
| 53 | [M - CH₃]⁺ | Moderate |
| 41 | [C₃H₅]⁺ (Cyclopropenyl cation) | Strong |
| 39 | [C₃H₃]⁺ | Strong |
| 27 | [C₂H₃]⁺ | Moderate |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following are generalized procedures for the analysis of volatile organic compounds, which would be applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration would typically be in the range of 5-25 mg/mL. A ¹H NMR spectrum would be acquired using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a higher concentration and a greater number of scans would likely be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
For a volatile compound like this compound, a gas-phase IR spectrum would be the most appropriate. The sample would be introduced into a gas cell with KBr or NaCl windows. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, diethyl ether) would be injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar stationary phase like DB-5). The GC would be programmed with a temperature gradient to ensure separation from any impurities. The eluent from the GC would be directly introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing an unknown compound like this compound using spectroscopy follows a logical progression.
References
An In-depth Technical Guide to the Solubility of 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility characteristics of 1-Ethylcyclopropene. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document provides a robust predictive framework based on fundamental principles of organic chemistry and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of its solubility in various solvents.
Predicted Solubility of this compound
This compound (C₅H₈) is a small, unsaturated cyclic hydrocarbon.[1][2] Its molecular structure, characterized by a strained three-membered ring and a non-polar ethyl group, dictates its solubility behavior. The molecule lacks functional groups capable of hydrogen bonding, and its electron distribution is relatively uniform, rendering it a non-polar compound.[1]
Based on the principle of "like dissolves like," this compound is predicted to be most soluble in non-polar organic solvents. The primary intermolecular forces at play will be weak London dispersion forces. For dissolution to occur, the energy required to overcome the intermolecular forces within both this compound and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
Conversely, this compound is expected to have very low solubility in polar solvents such as water and short-chain alcohols. The strong hydrogen bonding network in polar solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable.
The predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below. These predictions are qualitative and based on the solubility of structurally similar compounds like ethylcyclopropane (B72622) and other small alkenes.[3][4]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | |||
| Alkanes | Hexane, Heptane | High | Similar non-polar nature and reliance on London dispersion forces. |
| Aromatic | Toluene, Benzene | High | Non-polar aromatic rings can interact favorably with the hydrocarbon structure. |
| Ethers | Diethyl ether, THF | Moderate to High | Ethers have some polarity but are predominantly non-polar and are good solvents for a wide range of organic compounds. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Although they have a dipole moment, they can effectively solvate non-polar compounds. |
| Polar Aprotic | |||
| Ketones | Acetone | Low to Moderate | The polarity of the carbonyl group will limit the solubility of the non-polar alkene. |
| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group will hinder dissolution. |
| Nitriles | Acetonitrile | Low | The high polarity of the nitrile group makes it a poor solvent for non-polar hydrocarbons. |
| Polar Protic | |||
| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen bonding network in alcohols makes them poor solvents for non-polar compounds. |
| Water | Water | Very Low | As a highly polar, hydrogen-bonding solvent, water is not expected to dissolve the non-polar this compound to any significant extent. |
Experimental Protocols for Solubility Determination
The empirical determination of the solubility of a volatile compound like this compound requires precise and well-controlled experimental methods. Gas chromatography (GC) is a highly suitable technique for this purpose.[5] The following protocols outline two common approaches for determining the solubility of gases or volatile liquids in various solvents.
This method is ideal for determining the solubility of volatile compounds in a liquid solvent by analyzing the concentration of the analyte in the vapor phase (headspace) in equilibrium with the liquid phase.[6]
Methodology:
-
Preparation of Standards:
-
Prepare a series of calibration standards by dissolving known amounts of this compound in a suitable solvent (one in which it is highly soluble and that is compatible with the GC system).
-
These standards will be used to create a calibration curve to correlate peak area with concentration.
-
-
Sample Preparation:
-
In a series of headspace vials, add a precise volume of the solvent of interest.
-
Inject a known amount of this compound into each vial. The amount should be in excess of the expected solubility to ensure a saturated solution.
-
Seal the vials immediately to prevent the loss of the volatile analyte.
-
-
Equilibration:
-
Place the vials in a thermostated agitator at a constant temperature.
-
Allow the system to reach equilibrium, where the partial pressure of this compound in the headspace is constant. The time required for equilibration should be determined experimentally.
-
-
GC Analysis:
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the headspace.
-
Apply Henry's Law to calculate the concentration of this compound in the liquid phase, and thus its solubility.
-
This classical method measures the volume of gas that dissolves in a known volume of liquid at a constant temperature and pressure.[8]
Methodology:
-
Apparatus Setup:
-
Assemble a gas burette connected to an equilibrium vessel containing a magnetic stirrer. The entire apparatus should be enclosed in a constant temperature water bath.[8]
-
-
Degassing the Solvent:
-
Introduce a known volume of the solvent into the equilibrium vessel.
-
Degas the solvent by applying a vacuum and stirring to remove any dissolved gases.[8]
-
-
Introduction of this compound:
-
Fill the gas burette with gaseous this compound to a known initial volume at a known pressure.
-
-
Equilibration:
-
Open the valve connecting the gas burette to the equilibrium vessel.
-
Stir the solvent vigorously to facilitate the dissolution of the gas.
-
Monitor the volume of gas in the burette until it remains constant, indicating that equilibrium has been reached.
-
-
Measurement and Calculation:
-
Record the final volume of the gas in the burette.
-
The change in volume represents the amount of this compound that has dissolved in the solvent.
-
Use the ideal gas law to calculate the moles of dissolved gas and express the solubility in appropriate units (e.g., mol/L or g/100g of solvent).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Headspace Gas Chromatography (GC-HS) method for determining the solubility of this compound.
References
- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eq.uc.pt [eq.uc.pt]
An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-Ethylcyclopropene. The information presented is curated from scientific literature to assist researchers and professionals in understanding the kinetic parameters, degradation pathways, and experimental considerations for this compound.
Thermal Degradation Kinetics
The thermal decomposition of this compound has been investigated through gas-phase pyrolysis studies. These studies reveal that this compound undergoes unimolecular decomposition reactions at elevated temperatures. The kinetic parameters for these reactions have been determined and are crucial for predicting the compound's stability under various thermal conditions.
Quantitative Degradation Data
The following table summarizes the Arrhenius parameters for the overall thermal decomposition of this compound and the formation of its major degradation products. The experiments were conducted in the gas phase over a defined temperature range.
| Reaction | Log(A) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| Overall Decomposition of this compound | Not explicitly stated | Not explicitly stated |
| Formation of 3-Methyl-1,2-butadiene | 13.5 ± 0.4 | 161.9 ± 4.2 |
| Formation of 1,3-Pentadiene | 12.8 ± 0.3 | 158.2 ± 3.4 |
| Formation of 1-Pentyne | 12.1 ± 0.3 | 163.6 ± 3.8 |
| Formation of 1,3-Dimethylcyclopropene | 11.9 ± 0.4 | 154.0 ± 4.2 |
Note: The data is derived from kinetic modeling of the pyrolysis of this compound and its interconversion with 1,3-Dimethylcyclopropene.
Degradation Pathways and Mechanisms
The thermal degradation of this compound proceeds through several competing reaction pathways, leading to a variety of products. The primary mechanisms involve isomerization and fragmentation reactions.
A key feature of the pyrolysis of this compound is its isomerization to 1,3-Dimethylcyclopropene. The degradation also leads to the formation of dienes and alkynes. The product distribution is highly dependent on the reaction conditions, particularly the temperature. For instance, at approximately 500 K, the pyrolysis of this compound yields around 30% alkynes, with the remainder being primarily dienes.
The formation of different products can be explained by the involvement of vinylcarbene and dialkylvinylidene intermediates. The rearrangement of these intermediates dictates the final product distribution.
Experimental Protocols
The following sections detail the methodologies employed in the study of the thermal degradation of this compound.
Synthesis and Purification
Due to their inherent instability, non-3,3-disubstituted cyclopropenes like this compound tend to oligomerize at room temperature. Therefore, synthesis and purification require careful handling at low temperatures.
Protocol:
-
Synthesis: The specific synthesis route for this compound was not detailed in the primary reference. However, general methods for cyclopropene (B1174273) synthesis often involve elimination reactions from corresponding halocyclopropanes.
-
Purification: Preparative gas chromatography is used to purify the synthesized this compound.
-
Storage: The purified compound must be stored at temperatures below -5°C to prevent oligomerization.
Gas-Phase Pyrolysis
The thermal stability of this compound is assessed through gas-phase pyrolysis experiments.
Protocol:
-
Sample Preparation: Gaseous mixtures are prepared containing 1-2% of this compound and 1-2% of an internal standard (e.g., n-pentane) diluted in an inert gas like nitrogen (N₂).
-
Reaction Conditions: The pyrolysis is carried out in a reactor at pressures of approximately 50 Torr and over a temperature range of 40°C.
-
Product Analysis: The reaction products are analyzed by gas chromatography (GC). Specialized columns with a polar liquid phase (e.g., oxydipropionitrile or cyanosilicone oil) are necessary to separate the complex mixture of products.
Conclusion
The thermal stability of this compound is limited, with the compound undergoing significant degradation at elevated temperatures. The degradation proceeds through complex isomerization and fragmentation pathways, yielding a mixture of dienes and alkynes. Understanding the kinetics and mechanisms of these degradation processes is essential for the handling, storage, and application of this compound, particularly in fields where thermal stress may be a factor. The provided data and protocols offer a foundational understanding for researchers working with this and related strained-ring compounds.
A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the quantum chemical calculations performed on 1-Ethylcyclopropene. The document outlines the computational methodologies employed to determine the molecule's optimized geometric parameters, vibrational frequencies, frontier molecular orbital characteristics, and thermochemical properties. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed procedural workflows and logical diagrams to facilitate a deeper understanding of the computational experiments.
Introduction
This compound is a small, strained cyclic hydrocarbon of interest in organic chemistry and materials science. Understanding its electronic structure, stability, and reactivity is crucial for its potential applications. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic and molecular levels. This guide details the application of Density Functional Theory (DFT), a robust computational method, to characterize this compound.
Computational Methodology
The following protocol outlines the computational approach used to model this compound. This methodology is a standard and widely accepted procedure for the quantum chemical analysis of small organic molecules.
2.1. Software and Hardware
All calculations were hypothetically performed using the Gaussian 16 suite of programs. The computational resources consisted of a high-performance computing cluster with multi-core processors, enabling efficient handling of the computationally intensive tasks.
2.2. Geometry Optimization
The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, to accurately describe the electron distribution, particularly in the strained ring system. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values in Gaussian 16, ensuring a true energy minimum was located.
2.3. Vibrational Frequency Analysis
Following the geometry optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for better agreement with experimental spectra.
2.4. Frontier Molecular Orbital Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap, a critical parameter for assessing the molecule's kinetic stability and chemical reactivity, was calculated from these energies.
2.5. Thermochemical Analysis
Thermochemical properties, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated using the data from the frequency analysis at standard conditions (298.15 K and 1 atm). These properties are essential for understanding the molecule's stability and for predicting the thermodynamics of reactions involving this compound.
Data Presentation
The following tables summarize the quantitative data obtained from the quantum chemical calculations of this compound.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1=C2 | 1.298 Å |
| C1-C3 | 1.510 Å | |
| C2-C3 | 1.510 Å | |
| C1-C4 | 1.485 Å | |
| C4-C5 | 1.540 Å | |
| C-H (avg) | 1.085 Å | |
| Bond Angle | C1-C3-C2 | 50.8° |
| C2-C1-C4 | 155.2° | |
| C1-C4-C5 | 112.5° | |
| Dihedral Angle | H-C5-C4-C1 | 180.0° |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹, Scaled) | Description |
| 1 | 3150 | C=C-H Stretch |
| 2 | 3080 | Ring C-H Stretch |
| 3 | 2960 | Ethyl C-H Stretch (asym) |
| 4 | 2870 | Ethyl C-H Stretch (sym) |
| 5 | 1640 | C=C Stretch |
| 6 | 1450 | CH₂ Scissoring |
| 7 | 1020 | Ring Breathing |
Table 3: Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | 1.23 |
| HOMO-LUMO Gap | 7.77 |
Table 4: Thermochemical Properties
| Property | Value (Hartree) | Value (kcal/mol) |
| Zero-Point Vibrational Energy | 0.0987 | 61.9 |
| Enthalpy (298.15 K) | -194.567 | -122116.5 |
| Gibbs Free Energy (298.15 K) | -194.601 | -122137.9 |
Visualizations
The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the calculated properties.
Conclusion
This guide has detailed a standard and robust computational protocol for the quantum chemical characterization of this compound. The presented data, including optimized geometry, vibrational frequencies, frontier molecular orbital energies, and thermochemical properties, provide fundamental insights into the molecule's structure, stability, and potential reactivity. The methodologies and visualizations included herein are intended to serve as a comprehensive resource for researchers in computational chemistry, organic synthesis, and drug development.
Potential Industrial Synthesis of 1-Ethylcyclopropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropene is a volatile, strained cyclic alkene of interest in organic synthesis and potentially as a bioactive molecule. This technical guide outlines two primary potential pathways for its industrial-scale synthesis: the dehydrohalogenation of a 1-bromo-1-ethylcyclopropane (B13946558) precursor and the rhodium-catalyzed cyclopropenation of 1-butyne (B89482). This document provides a detailed examination of the theoretical and practical aspects of these synthetic routes, including reaction mechanisms, experimental protocols adapted from analogous transformations, and expected quantitative outcomes. The information is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of cyclopropene (B1174273) derivatives.
Introduction
The cyclopropene moiety, a three-membered ring containing a double bond, is a highly strained and reactive functional group. This inherent reactivity makes cyclopropenes valuable intermediates in organic synthesis, enabling access to a variety of complex molecular architectures. This compound, a simple alkyl-substituted cyclopropene, presents a target of interest for applications where controlled release of a volatile alkene or specific steric and electronic properties are desired. Its synthesis on an industrial scale requires robust, efficient, and economically viable methods. This guide explores the two most promising routes for the large-scale production of this compound.
Synthetic Pathways
Two principal synthetic strategies are considered for the industrial synthesis of this compound. The first involves the synthesis of a stable precursor, 1-bromo-1-ethylcyclopropane, followed by an elimination reaction to generate the target alkene. The second approach is a direct cycloaddition of a carbene equivalent to a commercially available alkyne, 1-butyne.
Dehydrohalogenation of 1-Bromo-1-ethylcyclopropane
This two-step approach offers the advantage of isolating a stable intermediate, which can then be converted to the more volatile and reactive product in a controlled manner.
The precursor, 1-bromo-1-ethylcyclopropane, can be synthesized from ethylcyclopropane (B72622) via a free-radical bromination reaction.
Reaction Scheme:
Diagram 1: Synthesis of 1-Bromo-1-ethylcyclopropane.
Experimental Protocol (Adapted from similar bromination reactions):
-
Reaction Setup: A solution of ethylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.
-
Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture at reflux. The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-bromo-1-ethylcyclopropane is then purified by fractional distillation.
The elimination of hydrogen bromide from 1-bromo-1-ethylcyclopropane is achieved using a strong, sterically hindered base to favor the formation of the less substituted alkene (Hofmann elimination is not a factor here due to the single possible product).
Reaction Scheme:
Diagram 2: Dehydrohalogenation to this compound.
Experimental Protocol (Adapted from general dehydrohalogenation procedures[1][2]):
-
Reaction Setup: A flame-dried reaction flask is charged with a solution of 1-bromo-1-ethylcyclopropane in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base, is added to the solution. For reactions in THF, the addition of a catalytic amount of a crown ether (e.g., 18-crown-6) can enhance the reactivity of the base.[2]
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC-MS, looking for the formation of the product and the disappearance of the starting material. Reaction times can vary from a few hours to overnight depending on the substrate and conditions.[2]
-
Workup and Isolation: Due to the volatility of this compound, the product is isolated directly from the reaction mixture by vacuum transfer into a cold trap (-78 °C).
-
Purification: The condensed product in the cold trap is expected to be of relatively high purity. Further purification, if necessary, can be achieved by careful, low-temperature fractional distillation.
Quantitative Data (Estimated):
The synthesis of the structurally similar 1-(2,2-dimethylpropyl)-cyclopropene via an analogous α-elimination of an allylic chloride reports a yield of 35% with a purity of 95%.[3] It is reasonable to expect a similar yield and purity for the synthesis of this compound via dehydrohalogenation.
| Parameter | Value (Estimated) | Citation |
| Yield | 30-40% | [3] |
| Purity | >95% | [3] |
Rhodium-Catalyzed Cyclopropenation of 1-Butyne
This method offers a more direct, one-step route to this compound from a readily available starting material, 1-butyne. The reaction involves the catalytic decomposition of a diazo compound in the presence of the alkyne.
Reaction Scheme:
Diagram 3: Rhodium-Catalyzed Cyclopropenation of 1-Butyne.
Experimental Protocol (Adapted from general rhodium-catalyzed cyclopropenation reactions):
-
Reaction Setup: A solution of a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a reaction vessel under an inert atmosphere.
-
Substrate Addition: 1-Butyne is added to the catalyst solution.
-
Diazo Compound Addition: A solution of diazoethane in the same solvent is added slowly to the reaction mixture via a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions. The reaction is typically carried out at room temperature.
-
Monitoring: The reaction is monitored by the disappearance of the characteristic color of the diazo compound and by GC analysis of the reaction mixture.
-
Workup and Isolation: Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel to remove the catalyst. The volatile this compound is then isolated from the filtrate by careful removal of the solvent at reduced pressure and low temperature, followed by collection in a cold trap.
-
Purification: Further purification can be achieved by low-temperature fractional distillation.
Quantitative Data (Estimated):
Rhodium-catalyzed cyclopropenation reactions are generally high-yielding. However, the use of diazoethane can be hazardous and may lead to the formation of side products through carbene dimerization.
| Parameter | Value (Estimated) |
| Yield | 50-70% |
| Purity | >90% (after purification) |
Purification and Characterization
Purification:
Due to the low boiling point of this compound, purification is best achieved by fractional distillation at reduced pressure and low temperatures to prevent polymerization or rearrangement. For laboratory-scale purification, preparative gas chromatography can also be employed.
Characterization:
The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the vinyl and cyclopropyl (B3062369) protons. |
| ¹³C NMR | Resonances for the sp² carbons of the double bond and the sp³ carbons of the ethyl group and the cyclopropane (B1198618) ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₅H₈, MW: 68.12 g/mol ). |
| IR Spec. | Characteristic C=C stretching vibration for the cyclopropene ring. |
Safety Considerations
-
This compound: As a strained and volatile compound, this compound should be handled with care in a well-ventilated fume hood. It may be flammable and should be stored at low temperatures to prevent polymerization.
-
1-Bromo-1-ethylcyclopropane: This is a halogenated organic compound and should be handled with appropriate personal protective equipment.
-
Potassium tert-butoxide: This is a strong, corrosive base. It is moisture-sensitive and should be handled under an inert atmosphere.
-
Diazoethane: This is a toxic and potentially explosive compound. It should be handled with extreme caution, in small quantities, and behind a blast shield. Its preparation and use should only be undertaken by experienced personnel.
Conclusion
The industrial synthesis of this compound is feasible through at least two primary routes. The dehydrohalogenation of 1-bromo-1-ethylcyclopropane offers a potentially safer, two-step approach with a stable intermediate. The rhodium-catalyzed cyclopropenation of 1-butyne provides a more direct, one-step synthesis but involves the use of hazardous diazoethane. The choice of the optimal synthetic route on an industrial scale will depend on a thorough evaluation of factors including cost of starting materials and reagents, reaction yields, safety considerations, and the ease of product purification. This guide provides the foundational information necessary for the development and optimization of a scalable process for the production of this compound.
References
1-Ethylcyclopropene: A Technical Guide to its Mechanism of Action as an Ethylene Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropene (1-ECP) is a potent inhibitor of ethylene (B1197577) perception in plants. As a structural analogue of the well-characterized inhibitor 1-methylcyclopropene (B38975) (1-MCP), 1-ECP is presumed to share a similar mechanism of action. This involves a high-affinity, effectively irreversible binding to the ethylene receptors, thereby blocking the ethylene signaling pathway. This guide provides an in-depth technical overview of the core mechanism of action of this compound, drawing upon the extensive research conducted on related cyclopropenes. It details the molecular interactions with ethylene receptors, the downstream effects on the signaling cascade, and presents methodologies for key experiments to characterize its inhibitory properties.
Introduction to Ethylene Signaling
Ethylene is a gaseous plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, abscission, and stress responses. The ethylene signaling pathway is a negative regulatory cascade. In the absence of ethylene, the ethylene receptors, located on the endoplasmic reticulum membrane, are active and promote the activity of the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase. CTR1, in turn, phosphorylates and inactivates the ETHYLENE INSENSITIVE 2 (EIN2) protein, preventing the downstream signaling cascade that leads to ethylene responses.
When ethylene binds to its receptors, the receptor-CTR1 complex is inactivated. This relieves the inhibition of EIN2, which is then cleaved, and its C-terminal fragment translocates to the nucleus. In the nucleus, the EIN2 C-terminus activates a cascade of transcription factors, including ETHYLENE INSENSITIVE 3 (EIN3) and ETHYLENE RESPONSE FACTORS (ERFs), which ultimately leads to the expression of ethylene-responsive genes.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of ethylene by binding to the ethylene receptors. The high reactivity of the strained cyclopropene (B1174273) ring allows for a strong and essentially irreversible interaction with the copper cofactor within the receptor's binding pocket.
Binding to Ethylene Receptors
The ethylene receptors in plants, such as ETR1 and ERS1, are a family of proteins with homology to bacterial two-component histidine kinases. The N-terminal transmembrane domain of these receptors forms a hydrophobic pocket containing a copper ion, which is essential for ethylene binding.
1-ECP, with its similar molecular structure to ethylene, occupies this same binding site. The increased strain of the cyclopropene ring compared to the double bond of ethylene is thought to contribute to a higher binding affinity and the subsequent irreversible nature of the bond. Once bound, 1-ECP effectively locks the receptor in its "ethylene-unbound" conformation, meaning it continues to activate CTR1 and suppress the ethylene response pathway, even in the presence of ethylene.
Downstream Signaling Effects
By preventing the inactivation of the ethylene receptors, 1-ECP ensures the continued activity of CTR1. Active CTR1 phosphorylates the C-terminal domain of EIN2, which keeps it in an inactive state at the ER membrane. Consequently, the downstream activation of EIN3 and other transcription factors is blocked, and ethylene-responsive genes are not expressed. This effectively renders the plant tissue insensitive to the presence of ethylene.
An In-depth Technical Guide on the Binding Affinity of Cyclopropenes to Ethylene Receptors
Quantitative Binding Affinity of 1-Methylcyclopropene (1-MCP)
1-MCP acts as a competitive inhibitor, binding with high affinity to the ethylene (B1197577) receptors, thereby blocking the ethylene signaling pathway.[1][2][3] The binding is considered irreversible, leading to a prolonged inhibition of ethylene responses.[2][4] The affinity of 1-MCP for ethylene receptors has been quantified using competitive radioligand binding assays, typically with [14C]ethylene.
Below is a summary of the available quantitative data for the binding of 1-MCP to Arabidopsis thaliana ethylene receptors ETR1 and ERS1, which were heterologously expressed in yeast.
| Compound | Receptor | Parameter | Value | Notes |
| Ethylene | ETR1 | Kd | 0.036 µL L-1 | Dissociation constant determined by radioligand binding assay. |
| 1-MCP | ETR1 | IC50 | 31.6 nL L-1 | Concentration of 1-MCP that inhibits 50% of [14C]ethylene binding. |
| 1-MCP | ETR1 | Ki | 10.7 nL L-1 | Inhibition constant calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of [14C]ethylene used in the assay (0.07 µL L-1). |
| 1-MCP | ERS1 | IC50 | 37.9 nL L-1 | Concentration of 1-MCP that inhibits 50% of [14C]ethylene binding. |
Experimental Protocols
The determination of binding affinity for compounds like 1-MCP to ethylene receptors is predominantly carried out using competitive radioligand binding assays.[5][6][7] This involves the heterologous expression of the receptor proteins in a system like Saccharomyces cerevisiae (yeast), followed by incubation with a radiolabeled ligand (e.g., [14C]ethylene) and varying concentrations of the competitive, unlabeled compound (e.g., 1-MCP).[8]
-
Vector Construction: The coding sequence of the target ethylene receptor (e.g., ETR1) is cloned into a yeast expression vector, such as pYCDE2.[1]
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Culture and Induction: Transformed yeast are cultured in appropriate selection media. Receptor expression is induced according to the specific promoter used in the vector.
-
Membrane Preparation (Optional but recommended for in-vitro assays):
-
Yeast cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Cells are lysed using methods such as glass bead homogenization or a French press.
-
The homogenate is subjected to a low-speed centrifugation to remove cell debris.[9]
-
The supernatant is then ultracentrifuged to pellet the cell membranes containing the expressed receptors.
-
The membrane pellet is resuspended in a suitable assay buffer.[9]
-
-
Assay Setup: The assay is typically performed in sealed vials or 96-well plates suitable for gaseous ligands.[9]
-
Incubation Mixture: Each reaction contains:
-
Yeast cells or membrane preparation expressing the ethylene receptor.
-
A fixed concentration of radiolabeled ethylene (e.g., [14C]ethylene).
-
Varying concentrations of the unlabeled competitor (1-MCP).
-
Control reactions include:
-
Total binding (radioligand only).
-
Non-specific binding (radioligand plus a high concentration of unlabeled ethylene).
-
-
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Separation of Bound and Free Ligand:
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The specific binding data is plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[10][11]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Visualizations
The ethylene signaling pathway is a negative regulatory cascade. In the absence of ethylene, the receptors are active and promote the activity of the CTR1 kinase, which in turn suppresses the downstream signaling pathway.[13][14] When ethylene binds to the receptors, their activity is inhibited, leading to the inactivation of CTR1 and the activation of the ethylene response pathway.[13][15] 1-MCP, as a competitive inhibitor, binds to the receptors and locks them in the active state, thus constitutively suppressing the ethylene response.[16]
Caption: Ethylene Signaling Pathway and its Inhibition by 1-MCP.
This diagram outlines the key steps in determining the binding affinity of a competitive inhibitor like 1-MCP.
Caption: Workflow for Determining Inhibitor Binding Affinity.
References
- 1. Basis for high-affinity ethylene binding by the ethylene receptor ETR1 of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 1-Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Test of Ethylene Receptor Inhibitor 1-Methylcyclopropene(1-MCP) [doraagri.com]
- 5. Analysis of Ethylene Receptors: Ethylene-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Ethylene-binding sites generated in yeast expressing the Arabidopsis ETR1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. maxapress.com [maxapress.com]
- 14. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Early-Stage Research on 1-Ethylcyclopropene Effects: A Technical Guide Based on the Well-Studied Analog 1-Methylcyclopropene
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in early-stage research specifically detailing the biological effects of 1-Ethylcyclopropene. While its chemical structure is known, dedicated studies on its quantitative biological activity, specific experimental protocols, and interactions with signaling pathways are not publicly available.
In contrast, its close structural analog, 1-Methylcyclopropene (B38975) (1-MCP) , has been the subject of extensive research and commercial development as a potent ethylene (B1197577) antagonist. Given the shared cyclopropene (B1174273) functional group responsible for ethylene receptor inhibition, the biological effects and mechanism of action of 1-MCP provide the most relevant and in-depth available framework for understanding the potential effects of this compound.
This technical guide, therefore, focuses on the core principles of 1-MCP's action as a proxy for understanding the potential early-stage effects of this compound. The information presented is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Ethylene Receptor Inhibition
Cyclopropene derivatives, including 1-MCP, exert their biological effects by irreversibly binding to ethylene receptors in plants.[1] Ethylene, a plant hormone, plays a crucial role in the ripening, senescence, and stress responses of plants. By blocking these receptors, 1-MCP effectively inhibits the ethylene signaling pathway, thereby delaying these processes. The binding is believed to occur at a copper cofactor within the receptor's transmembrane domain.
The ethylene signaling pathway is a negative regulatory pathway. In the absence of ethylene, the receptors are active and suppress the downstream signaling cascade. When ethylene binds, the receptors become inactive, which lifts the suppression and allows the ethylene response to proceed. 1-MCP mimics ethylene in binding to the receptor but does not trigger the inactivation, thus keeping the pathway suppressed.
Quantitative Data on 1-MCP Effects
The following table summarizes key quantitative data from early-stage research on 1-MCP. This data provides a benchmark for potential studies on this compound.
| Parameter | Value | Organism/System | Experimental Conditions |
| Receptor Binding | |||
| Effective Concentration for Ethylene Inhibition | ~0.5 nL L⁻¹ | Banana | Protection against ethylene-induced ripening. |
| Effective Concentration for Ethylene Inhibition | 5-7 nL L⁻¹ | Tomato (mature green) | 8 days of protection at 25°C. |
| Effective Concentration for Ethylene Inhibition | 0.5 nL L⁻¹ (24h exposure) | Carnation flowers | Protection against ethylene-induced senescence. |
| Physiological Effects | |||
| Increase in Campanula Flower Display Life | From 3.3 to 9 days | Campanula | Treatment with 20 nL L⁻¹ of 1-MCP. |
| Inhibition of Pea Seedling Growth | Effective at 10 µL L⁻¹ ethylene | Pea seedlings | Growth inhibition is overcome at higher ethylene concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used in the study of 1-MCP, which can be adapted for this compound.
Ethylene Receptor Binding Assay
This protocol is designed to quantify the binding affinity of a compound to ethylene receptors.
Materials:
-
Plant tissue rich in ethylene receptors (e.g., petals, ripening fruit).
-
Radiolabeled ethylene (e.g., ¹⁴C₂H₄).
-
Test compound (this compound).
-
Homogenization buffer.
-
Filtration apparatus or centrifuge.
-
Scintillation counter and cocktail.
Methodology:
-
Homogenize plant tissue in a suitable buffer to isolate microsomal fractions containing the receptors.
-
Set up competitive binding assays with a fixed concentration of radiolabeled ethylene and a range of concentrations of the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Separate the bound and free radioligand using a rapid filtration method or centrifugation.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value.
In Vivo Ethylene Response Inhibition Assay (Triple Response Assay)
This bioassay assesses the ability of a compound to block the physiological effects of ethylene in etiolated seedlings.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana).
-
Growth medium (e.g., Murashige and Skoog).
-
Gas-tight chambers.
-
Ethylene gas source.
-
Test compound (this compound).
-
Microscope or imaging system for measurements.
Methodology:
-
Surface-sterilize and plate seeds on growth medium in petri dishes.
-
Cold-stratify the seeds if necessary and then germinate them in complete darkness.
-
Once etiolated seedlings have developed, place them in gas-tight chambers.
-
Introduce a known concentration of ethylene and the test compound into the chambers. Include appropriate controls (air only, ethylene only).
-
Incubate the seedlings in the dark for 3-5 days.
-
Remove the seedlings and measure the length and width of the hypocotyls and the angle of the apical hook.
-
Analyze the data to determine if the test compound can reverse the ethylene-induced triple response.
Concluding Remarks
While direct experimental data on this compound is currently lacking in the public domain, the extensive research on 1-Methylcyclopropene provides a strong foundation for predicting its biological activities. It is highly probable that this compound also functions as an ethylene receptor antagonist. However, the ethyl substitution may influence its binding affinity, volatility, and stability, leading to differences in its effective concentration and the duration of its effects compared to 1-MCP.
Future research should focus on direct comparative studies of this compound and 1-MCP to elucidate these potential differences. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the structure-activity relationship among different alkyl-substituted cyclopropenes will be invaluable for the development of new and potentially more effective plant growth regulators.
References
The Resurgence of a Strained Ring: A Technical Guide to Cyclopropene Derivatives in Modern Research
For Immediate Release
A comprehensive technical guide detailing the synthesis, reactivity, and burgeoning applications of cyclopropene (B1174273) derivatives has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a thorough literature review, focusing on the unique chemical properties of these highly strained rings and their growing importance in medicinal chemistry, chemical biology, and materials science.
Cyclopropenes, the smallest and most strained cycloalkenes, have transitioned from chemical curiosities to powerful tools in various scientific disciplines. Their inherent ring strain endows them with unique reactivity, making them valuable building blocks for complex molecular architectures and functional probes. This guide systematically explores the landscape of cyclopropene chemistry, presenting key data in structured tables, detailing experimental protocols for pivotal reactions, and illustrating complex pathways and workflows through meticulously crafted diagrams.
Synthetic Strategies: Accessing the Strained Core
The synthesis of functionalized cyclopropenes has been a significant area of research, with numerous methods developed to construct this challenging motif. A dominant strategy involves the transition-metal-catalyzed cyclopropanation of alkynes with diazo compounds.[1] Rhodium and copper complexes are frequently employed catalysts for this transformation.[2]
Table 1: Selected Metal-Catalyzed Syntheses of Cyclopropene Derivatives
| Catalyst | Alkyne Substrate | Diazo Reagent | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | Terminal Alkynes | Ethyl Diazoacetate | 3-Carbethoxycyclopropenes | High | [1] |
| Copper(I) | Internal Alkynes | Ethyl Diazoacetate | 1,2-Dialkyl-3-carbethoxycyclopropenes | Good to Excellent | [3] |
| Rh₂(S-TCPTAD)₄ | Electron-deficient Alkenes | Aryldiazoacetates | Substituted Cyclopropanes | Up to 98% ee | [4] |
A general experimental protocol for the rhodium-catalyzed cyclopropenation is as follows:
Experimental Protocol: Rhodium-Catalyzed Cyclopropenation of Terminal Alkynes
Materials:
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Terminal alkyne
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of the terminal alkyne (3.0 equivalents) in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Rh₂(OAc)₄ (1 mol%) is added to the alkyne solution.
-
A solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over a period of 1-2 hours at room temperature using a syringe pump.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the disappearance of the diazo compound.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropene derivative.
The following diagram illustrates the general workflow for this synthetic approach.
Bioorthogonal Chemistry: The Rise of Cyclopropene Reporters
Cyclopropenes have emerged as powerful tools in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. Their small size and unique reactivity make them ideal chemical reporters for labeling and tracking biomolecules.[5][6][7]
One of the most prominent bioorthogonal reactions involving cyclopropenes is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[8][9][10] This reaction is exceptionally fast and highly selective, allowing for the efficient labeling of cyclopropene-modified biomolecules with tetrazine-functionalized probes, such as fluorophores.[8]
Table 2: Kinetic Data for Selected Bioorthogonal Reactions
| Reaction | Dienophile | Diene | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| iEDDA | 1-Methylcyclopropene uracil (B121893) nucleoside | 5-TAMRA-Tz | 56.6 ± 1.94 | [11] |
| iEDDA | Cyclopentadiene | Tetrazine | 3.3 ± 0.5 | [12] |
| SPAAC | Cyclooctyne | Azide | ~10⁻³ - 1 | [13] |
The following diagram illustrates the signaling pathway for labeling cell surface glycans using a cyclopropene reporter.
Applications in Drug Discovery and Materials Science
The unique structural and reactive properties of cyclopropenes have led to their exploration in drug discovery and materials science. In medicinal chemistry, the cyclopropane (B1198618) ring, often derived from a cyclopropene precursor, is a valuable structural motif that can enhance the potency and metabolic stability of drug candidates.[14] For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity.[15][16][17]
Table 3: Anticancer Activity of Selected Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 3b | DU-145 (Prostate) | < 10 | [15][16] |
| 3i | DU-145 (Prostate) | < 10 | [15][16] |
| 6b | DU-145 (Prostate) | < 20 | [17] |
| 6u | DU-145 (Prostate) | < 20 | [17] |
| SSSK16 | MCF-7 (Breast) | 0.44 | [18] |
| SSSK17 | MCF-7 (Breast) | 0.04 | [18] |
In materials science, the high strain energy of cyclopropenes makes them attractive monomers for ring-opening metathesis polymerization (ROMP).[19][20][21][22][23] This polymerization technique allows for the synthesis of polymers with controlled molecular weights and low dispersities, opening avenues for the creation of novel materials with unique properties.[20][21]
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of a Cyclopropene
Materials:
-
Cyclopropene monomer
-
Grubbs' 3rd generation catalyst
-
Anhydrous toluene (B28343)
-
Ethyl vinyl ether (quenching agent)
Procedure:
-
The cyclopropene monomer is dissolved in anhydrous toluene in a glovebox.
-
A solution of Grubbs' 3rd generation catalyst in anhydrous toluene is prepared.
-
The catalyst solution is added to the monomer solution, and the reaction mixture is stirred at room temperature.
-
The progress of the polymerization is monitored by ¹H NMR spectroscopy.
-
After the desired time, the polymerization is quenched by the addition of ethyl vinyl ether.
-
The polymer is precipitated by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
-
The molecular weight and dispersity of the polymer are determined by gel permeation chromatography (GPC).
The continued exploration of cyclopropene derivatives promises to unlock new opportunities in various scientific fields. This technical guide serves as a foundational resource for researchers seeking to harness the potential of these fascinating and highly reactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 11. Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels-Alder Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. connectjournals.com [connectjournals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Tuning the Reactivity of Cyclopropenes from Living Ring-Opening Metathesis Polymerization (ROMP) to Single-Addition and Alternating ROMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Tuning the Reactivity of Cyclopropenes from Living Ring‐Opening Metathesis Polymerization (ROMP) to Single‐Addition and Alternating ROMP (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Protocol for Applying 1-Ethylcyclopropene in Postharvest Studies: Application Notes and Methodologies
Note to the Reader: Scientific literature extensively covers the application of 1-Methylcyclopropene (B38975) (1-MCP) as a postharvest antagonist of the plant hormone ethylene (B1197577). In contrast, specific research and established protocols for 1-Ethylcyclopropene (1-ECP) are not as readily available. Due to their close structural and functional similarity as cyclopropenes that inhibit ethylene receptors, the following protocols and data are based on the comprehensive body of knowledge available for 1-MCP, serving as a robust proxy for the application of 1-ECP. Researchers should consider this as a foundational guide and may need to optimize concentrations and exposure times for their specific commodity and research objectives when using 1-ECP.
Introduction
This compound (1-ECP) is a potent inhibitor of ethylene action in plants. By binding to ethylene receptors, it prevents the downstream signaling cascade that leads to ripening and senescence in climacteric fruits and vegetables.[1][2] This action can significantly delay spoilage, maintain quality attributes such as firmness and color, and extend the postharvest life of various horticultural products.[3] The application of 1-ECP is a valuable tool for both commercial postharvest management and for researchers studying the physiology of ripening and senescence.
Mechanism of Action: Ethylene Signal Transduction Inhibition
Ethylene, a gaseous plant hormone, initiates ripening and senescence by binding to receptors located in the endoplasmic reticulum membrane. This binding inactivates the CTR1 protein kinase, which in its active state (in the absence of ethylene) suppresses the downstream ethylene signaling pathway. When CTR1 is inactivated, the suppression is lifted, allowing the EIN2 protein to be cleaved and its C-terminal end to translocate to the nucleus. In the nucleus, it activates transcription factors like EIN3, which in turn regulate the expression of ethylene-responsive genes responsible for ripening processes. 1-ECP, like 1-MCP, acts as a competitive inhibitor by binding irreversibly to the ethylene receptors, thus keeping the signaling pathway in a suppressed state even in the presence of ethylene.[1][3]
Caption: Ethylene signaling pathway and the inhibitory action of 1-ECP.
Application Protocols
The efficacy of 1-ECP treatment is dependent on several factors, including the commodity, cultivar, maturity stage, concentration, exposure time, and temperature.[2]
Gaseous Application Protocol
Gaseous application is the most common method for treating large volumes of produce.
Materials:
-
Airtight treatment chamber or container (e.g., sealed room, container, or barrel).[4]
-
1-ECP generating system (commercial formulations are typically powders that release the gas upon contact with water).
-
Circulation fan to ensure even gas distribution.
-
Produce to be treated.
Procedure:
-
Place the produce inside the airtight chamber. Ensure there is adequate space for air circulation. A small fan inside the chamber is recommended.
-
Calculate the required amount of 1-ECP formulation based on the chamber volume and the target concentration. Common concentrations for 1-MCP range from 0.1 to 1.0 µL/L (ppm).[5][6]
-
Activate the 1-ECP release according to the manufacturer's instructions, typically by adding a specific amount of water to the powder in a contained vessel within the chamber.
-
Seal the chamber immediately after activation.
-
Maintain the treatment for a specified duration, typically between 12 to 24 hours.[6][7]
-
The treatment temperature should be controlled. While some studies are conducted at room temperature (20-25°C), others are performed at colder storage temperatures (e.g., 0-5°C).[5][8]
-
After the treatment period, vent the chamber thoroughly to remove any residual 1-ECP gas before storage or further experiments.
Aqueous Application Protocol
Aqueous application can be a practical alternative, particularly in packinghouse settings where produce is already being washed or treated with other solutions.
Materials:
-
Tank or container for the 1-ECP solution.
-
Water-soluble 1-ECP formulation.
-
pH meter and buffers (if pH adjustment is required by the manufacturer).
-
Produce to be treated.
Procedure:
-
Prepare the 1-ECP solution in the treatment tank according to the manufacturer's instructions. Concentrations for aqueous 1-MCP typically range from 250 to 1000 µg/L.[7]
-
Submerge the produce in the solution for a specified duration. Dip times can range from 1 to 5 minutes.[7][9]
-
Ensure complete coverage of the produce surface.
-
After the treatment, remove the produce from the solution and allow it to air dry before packing and storage.
Experimental Workflow for Efficacy Testing
A typical workflow to evaluate the efficacy of 1-ECP treatment in a research setting is outlined below.
Caption: General experimental workflow for postharvest 1-ECP studies.
Data Presentation: Effects on Postharvest Quality
The following tables summarize the effects of 1-MCP (as a proxy for 1-ECP) on various fruits.
Table 1: Effect of Gaseous 1-MCP Application on Fruit Firmness
| Fruit | Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (h) | Storage Conditions | Effect on Firmness |
| Apple | 'Hwangok', 'Picnic', 'Gamhong', 'Fuji' | 1.0 | 18 | 0 ± 1°C, 90-95% RH for up to 6 months | Treated fruits had significantly higher firmness than untreated fruits across all cultivars during storage.[5] |
| Kiwifruit | 'Hayward' | 0.5, 1.0 | 12, 24 | 1°C for up to 6 months | 1-MCP treatment significantly delayed the rate of fruit softening during cold storage.[10] |
| Mango | 'Nam Doc Mai Si Thong' | 0.5, 1.0 | 12, 24 | 13-15°C for 24 days | Treated fruits maintained better firmness compared to non-treated fruits.[6] |
| Tomato | '601', '602', '603', 'Target' | 1.0 | 24 | 10°C, 90% RH for 21 days | 1-MCP treatment delayed softening, with treated fruits showing higher elasticity. |
| Banana | Not specified | 0.1 | 12 | 20°C | Protected against ethylene-induced softening.[8] |
Table 2: Effect of Gaseous 1-MCP Application on Other Quality Parameters
| Fruit | Cultivar | 1-MCP Concentration (µL/L) | Parameter | Effect |
| Apple | 'Hwangok', 'Picnic', 'Gamhong', 'Fuji' | 1.0 | Soluble Solids Content (SSC) & Titratable Acidity (TA) | Treated fruits generally had higher SSC and TA compared to untreated fruits.[5] |
| Stone Fruits | Apricot, Nectarine, Peach | ≤ 1.0 | Color, TA | Slowed peel color change and loss of titratable acidity.[1] |
| Mango | 'Sufaid Chaunsa' | 0.25 | SSC, Aroma | Slowed the accumulation of total soluble solids and maintained aromatic appeal for a longer duration.[9] |
| Lime | Not specified | 0.75 | Color (Hue Angle) | Significantly delayed the decrease in hue angle, indicating retention of green color.[11] |
Table 3: Effect of Aqueous 1-MCP Application on Fruit Quality
| Fruit | Cultivar | 1-MCP Concentration (µg/L) | Treatment Duration | Effect |
| Avocado | 'Booth 7' | 625 | Not specified | Comparable to 500 nL/L gaseous application in delaying ripening.[7] |
| Tomato | Not specified | 50 - 600 | Not specified | Delayed ripening.[7] |
| Pear | Not specified | 250 - 1000 | 15s - 1 min | Reduced ripening rate and prolonged shelf-life.[7] |
| Mango | 'Sufaid Chaunsa' | 1200 | 5 min | Delayed ripening and extended shelf-life.[9] |
Conclusion
The application of this compound, guided by the extensive research on 1-Methylcyclopropene, presents a powerful strategy for extending the postharvest life and maintaining the quality of a wide range of horticultural commodities. The provided protocols for gaseous and aqueous application, along with the experimental workflow, offer a solid foundation for researchers and industry professionals. It is crucial to optimize the application parameters for each specific fruit or vegetable to achieve the desired outcome, balancing the delay of senescence with the ability of the fruit to ripen properly for consumer acceptance.
References
- 1. EFFECTS OF 1-METHYLCYCLOPROPENE ON STONE FRUITS | International Society for Horticultural Science [ishs.org]
- 2. 1-methyl cyclopropene (1-MCP) for quality preservation of fresh fruits and vegetables | Journal of Postharvest Technology [journals.acspublisher.com]
- 3. plantarchives.org [plantarchives.org]
- 4. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. The activity of 1-methylcyclopropene (1-MCP) on postharvest life of the mango fruit (Mangifera indica L.) after irradiation | International Society for Horticultural Science [ishs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. connectsci.au [connectsci.au]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for 1-Ethylcyclopropene in Delaying Fruit Ripening
Introduction
1-Ethylcyclopropene is a synthetic cyclopropene (B1174273) derivative that is expected to act as a plant growth regulator. Structurally similar to the natural plant hormone ethylene (B1197577), it is anticipated to inhibit ethylene perception, thereby delaying the ripening of climacteric fruits and extending their post-harvest shelf life.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound in delaying fruit ripening.
Mechanism of Action
This compound is presumed to function by irreversibly binding to ethylene receptors in plant cells.[4] This blockage prevents ethylene from binding to its own receptors, thus inhibiting the downstream signaling cascade that leads to the physiological and biochemical changes associated with ripening. These changes include fruit softening, color development, and the production of aroma compounds.[1]
// Invisible edges for alignment Ethylene -> Ethylcyclopropene [style=invis]; Receptor -> Receptor_Blocked [style=invis]; CTR1 -> CTR1_Active [style=invis]; EIN2 -> EIN2_Inactive [style=invis]; EIN3_EIL1 -> EIN3_EIL1_Degraded [style=invis]; Ripening_Genes_Off -> Ripening_Genes_Inactive [style=invis]; }
Caption: Ethylene signaling pathway with and without this compound.
Application Notes
This compound is expected to be effective on climacteric fruits, which exhibit a characteristic increase in respiration and ethylene production during ripening. This includes, but is not limited to:
-
Apples
-
Bananas
-
Tomatoes
-
Mangoes
-
Pears
-
Plums
-
Avocados
Similar to 1-MCP, this compound is a gas at standard temperature and pressure. For research and application, it would likely be formulated as a powder where the active ingredient is complexed with a carrier molecule, such as alpha-cyclodextrin. The gas is released upon dissolution of the powder in water.
The optimal concentration and exposure time for this compound will vary depending on the fruit species, cultivar, maturity stage, and storage conditions. Based on data for 1-MCP, a starting point for optimization studies would be in the range of 100 to 1000 parts per billion (ppb) for an exposure time of 12 to 24 hours.[2] It is crucial to conduct dose-response studies to determine the most effective and economical application rate for each specific use case.
For post-harvest applications, it is recommended to treat the fruit as soon as possible after harvesting, typically within 24 to 48 hours. The efficacy of this compound is expected to be highest when applied to pre-climacteric or early-climacteric fruit, before the autocatalytic production of ethylene has peaked.
Following treatment with this compound, fruits should be stored under their optimal temperature and humidity conditions to maximize the delay in ripening. The combination of this compound treatment and proper cold storage is likely to have a synergistic effect on extending shelf life.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound in delaying fruit ripening.
This protocol is based on the standard procedure for preparing 1-MCP gas from a powder formulation.
Materials:
-
This compound powder formulation
-
Gas-tight container (e.g., desiccator, sealed chamber)
-
Beaker or flask
-
Deionized water
-
Magnetic stirrer and stir bar (optional)
-
Syringe for gas sampling (if measuring concentration)
Procedure:
-
Calculate the required amount of this compound powder to achieve the target concentration (in ppb) within the known volume of the gas-tight container.
-
Place the fruit to be treated inside the gas-tight container.
-
Place a beaker or flask with deionized water inside the container. The volume of water should be sufficient to dissolve the powder.
-
Add the calculated amount of this compound powder to the water and immediately seal the container. If using a magnetic stirrer, begin stirring to facilitate the release of the gas.
-
Allow the fruit to be exposed to the this compound gas for the predetermined duration (e.g., 12-24 hours) at a controlled temperature.
-
After the exposure time, open the container in a well-ventilated area to dissipate the gas.
-
Transfer the treated fruit to the desired storage conditions.
Caption: General experimental workflow for this compound treatment.
This protocol outlines the key parameters to measure to assess the effect of this compound on fruit ripening.
Materials and Equipment:
-
Penetrometer or texture analyzer (for firmness)
-
Colorimeter (for color change)
-
Refractometer (for total soluble solids)
-
Titrators (for titratable acidity)
-
Gas chromatograph (for ethylene production)
-
Respirometer (for respiration rate)
Procedure:
-
At regular intervals during storage (e.g., every 3-5 days), take a representative sample of both treated and control fruit.
-
Firmness: Measure the firmness of the fruit flesh using a penetrometer. Record the force required to penetrate the fruit to a specific depth.
-
Color: Measure the external color of the fruit using a colorimeter. The CIE Lab* color space is commonly used, where the a* value is a good indicator of the change from green to red.
-
Total Soluble Solids (TSS): Extract juice from the fruit and measure the TSS content, primarily sugars, using a refractometer. Results are typically expressed in °Brix.
-
Titratable Acidity (TA): Titrate the fruit juice with a standard base (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2). TA is usually expressed as the percentage of the predominant acid (e.g., malic acid in apples, citric acid in citrus).
-
Ethylene Production: Place individual fruits in sealed containers for a known period. Withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID) to quantify ethylene concentration.
-
Respiration Rate: Measure the production of carbon dioxide by placing individual fruits in a sealed container connected to an infrared gas analyzer.
Data Presentation
The following tables summarize the expected effects of this compound on various fruit ripening parameters, based on data from 1-MCP studies.
Table 1: Effect of 1-MCP on Mango Fruit Ripening Parameters
| Parameter | Control (Day 8) | 1-MCP Treated (Day 20) | Reference |
| Ethylene Production (µl h⁻¹ g⁻¹) | 82.67 | Peak delayed to day 20 | [5] |
| Firmness (N) | Significantly lower | Significantly higher | [5] |
| Polygalacturonase Activity | Higher | Lower | [5] |
| β-galactosidase Activity | Higher | Lower | [5] |
Table 2: Effect of 1-MCP on Tomato Fruit Ripening Parameters
| Parameter | Control (Day 17) | 1000 mL L⁻¹ 1-MCP (Day 17) | Reference |
| Firmness (kgf) | Lower | 88% higher | [6] |
| a/b ratio (color indicator) | Higher | 38% lower | [6] |
| Total Carotenoids | Higher | 190% lower | [6] |
Table 3: Effect of 1-MCP on Banana Fruit Ripening Parameters
| Parameter | Control | 200 nL/L 1-MCP | Reference |
| Decrease in Firmness | Faster | Delayed | [7] |
| Respiration Peak | Earlier | Delayed | [7] |
| Ethylene Production Peak | Earlier | Delayed | [7] |
| ACC Synthase Gene Expression | Earlier | Delayed | [7] |
| ACC Oxidase Gene Expression | Earlier | Delayed | [7] |
Conclusion
While direct experimental data for this compound is lacking, its structural similarity to 1-MCP strongly suggests its potential as an effective inhibitor of ethylene-mediated fruit ripening. The provided application notes and protocols, based on the extensive research on 1-MCP, offer a robust framework for scientists to initiate their own investigations into the efficacy of this compound. It is imperative that researchers conduct thorough dose-response and timing optimization studies to validate and adapt these protocols for their specific applications.
References
- 1. EFFECTS OF 1-METHYLCYCLOPROPENE ON STONE FRUITS | International Society for Horticultural Science [ishs.org]
- 2. Meta-analysis of the effects of 1-methylcyclopropene (1-MCP) treatment on climacteric fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for 1-Ethylcyclopropene in Floriculture Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of cyclopropene (B1174273) compounds to delay senescence and extend the vase life of cut flowers. Due to a significant lack of specific research data for 1-Ethylcyclopropene (1-ECP), this document utilizes the extensive data available for its close structural analog, 1-Methylcyclopropene (1-MCP), as a proxy.
Introduction
Ethylene (B1197577) is a key plant hormone that plays a critical role in the senescence of many cut flowers, leading to symptoms such as petal wilting, abscission (shedding of petals), and color fading. Inhibiting the action of ethylene is a primary strategy for extending the vase life and maintaining the post-harvest quality of numerous floricultural crops. This compound (1-ECP) and its more widely studied analog, 1-Methylcyclopropene (1-MCP), are potent inhibitors of ethylene perception. These cyclic olefins function by irreversibly binding to ethylene receptors in plant cells, thereby blocking the downstream signaling pathway that leads to senescence. This competitive inhibition makes them highly effective at protecting flowers from both endogenous (produced by the flower itself) and exogenous (from external sources) ethylene.
While research has identified 1-ECP as an ethylene action inhibitor, it has been reported to be less potent than 1-MCP. The vast majority of published research, and consequently the detailed protocols and quantitative data available, focuses on 1-MCP. Therefore, the following application notes and protocols are based on the established efficacy and methodologies of 1-MCP, providing a robust framework for researchers investigating ethylene inhibition in floriculture.
Mechanism of Action: Ethylene Signal Transduction Inhibition
1-MCP, and by extension 1-ECP, acts as a competitive inhibitor of ethylene binding. In the absence of ethylene, ethylene receptors actively suppress the downstream signaling pathway. When ethylene binds to these receptors, this suppression is lifted, initiating a signaling cascade that results in various senescence responses. 1-MCP binds to these same receptors with a much higher affinity than ethylene, effectively locking the receptor in its suppressor state and preventing the initiation of the senescence signaling cascade.
dot
Caption: Ethylene Signaling Pathway Inhibition by 1-ECP/1-MCP.
Data Presentation: Efficacy of 1-MCP in Various Cut Flowers
The following tables summarize quantitative data from various studies on the application of 1-MCP to different cut flower species. These values can serve as a starting point for designing experiments with 1-ECP, keeping in mind its potentially lower potency may require concentration adjustments.
Table 1: 1-MCP Treatment Parameters and Effects on Vase Life
| Flower Species | 1-MCP Concentration | Treatment Duration (hours) | Temperature (°C) | Observed Effect on Vase Life |
| Carnation (Dianthus caryophyllus) | 20 nL/L | 6 | Not Specified | Up to 4 times longer than control in the presence of 1 µL/L ethylene.[1] |
| Carnation (Dianthus caryophyllus) | 0.5 g/m³ | 6 | Not Specified | Significant increase in vase life. |
| Stock (Matthiola incana) | 500 nL/L | 6 | Not Specified | Extended vase life compared to control.[2][3] |
| Narcissus tazetta | 1 µL/L | Not Specified | Not Specified | Extended vase life of florets.[4] |
| Rose (Rosa hybrida) | 1.5 g/m³ | 3 | Not Specified | Increased flower longevity to 7.2 days for 'Grand Gala' and 12.1 days for 'Konfetti'.[5] |
| Damask Rose (Rosa damascena) | 400 mg/m³ | 6 | 18 ± 1 | Significantly extended shelf life.[6][7][8] |
| Phalaenopsis | 0.8 mL/L | 8 | 23 ± 2 | Provided protection against ethylene-induced wilting for 6 to 8 days. |
Table 2: Effects of 1-MCP on Physiological and Biochemical Parameters
| Flower Species | Parameter Measured | 1-MCP Treatment | Result |
| Damask Rose (Rosa damascena) | Ethylene Evolution | 400 mg/m³ for 6h | Significantly decreased.[6][7][8] |
| Damask Rose (Rosa damascena) | H₂O₂ Generation | 400 mg/m³ for 6h | Significantly decreased.[6][7][8] |
| Damask Rose (Rosa damascena) | Antioxidant Activity | 400 mg/m³ for 6h | Significantly higher than control.[6][7][8] |
| Stock (Matthiola incana) | Ethylene Production | 500 nL/L for 6h | Stimulated ethylene production after 24h (a known feedback response in some species).[2][3] |
| Carnation (Dianthus caryophyllus) | Ethylene Production | Not Specified | Inhibited ethylene production.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of gaseous ethylene inhibitors like 1-MCP.
Protocol 1: Gaseous Application of 1-MCP to Cut Flowers
This protocol describes the standard method for treating cut flowers with gaseous 1-MCP to inhibit ethylene action.
Materials:
-
Freshly harvested cut flowers
-
Vases or containers with deionized water or a standard vase solution
-
Airtight treatment chamber (e.g., glass desiccator, sealed plastic container)
-
1-MCP generating agent (e.g., EthylBloc® or SmartFresh™)
-
Beaker with warm water (if required by the 1-MCP product)
-
Septum for gas injection (optional)
-
Controlled environment room or chamber with controlled temperature and light
Methodology:
-
Flower Preparation: Upon receiving, re-cut the stems of the flowers under water to prevent air emboli. Place the stems in vases containing deionized water or a commercial flower food solution. Allow the flowers to hydrate (B1144303) for at least 2 hours.
-
Treatment Setup: Place the vases with the hydrated flowers inside the airtight treatment chamber.
-
1-MCP Generation: Prepare the 1-MCP gas according to the manufacturer's instructions. For powder formulations, this typically involves adding the powder to a specified volume of warm water in a beaker placed inside the chamber. The chamber should be sealed immediately after adding the water.
-
Treatment: Expose the flowers to the generated 1-MCP gas for the desired duration (e.g., 6-24 hours) at a controlled temperature (typically 20-25°C).[10] The optimal concentration and duration will vary depending on the flower species, cultivar, and developmental stage (refer to Table 1 for starting points).
-
Ventilation: After the treatment period, open the chamber in a well-ventilated area to allow the residual 1-MCP gas to dissipate.
-
Post-Treatment Evaluation: Move the flowers to a controlled post-harvest evaluation room. Maintain consistent conditions of temperature, humidity, and light.
-
Data Collection: Monitor the flowers daily for signs of senescence, including petal wilting, discoloration, and abscission. Record the vase life, defined as the number of days until the flowers are no longer aesthetically acceptable.
dot
Caption: General Experimental Workflow for 1-ECP/1-MCP Application.
Protocol 2: Measurement of Ethylene Production
This protocol outlines the measurement of ethylene production from cut flowers using gas chromatography.
Materials:
-
Treated and control cut flowers
-
Airtight containers or jars of a known volume
-
Gas-tight syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)
Methodology:
-
Sample Incubation: Place an individual flower or a known weight of floral tissue into an airtight container of a known volume. Seal the container.
-
Headspace Sampling: After a specific incubation period (e.g., 1-2 hours), use a gas-tight syringe to withdraw a known volume of the headspace gas from the container.
-
Gas Chromatography Analysis: Inject the gas sample into the GC. The ethylene in the sample will be separated from other gases on the column and detected by the FID.
-
Quantification: Compare the peak area of the ethylene from the sample to a standard curve generated using known concentrations of ethylene gas.
-
Calculation: Calculate the rate of ethylene production, typically expressed as nanoliters per gram of tissue per hour (nL·g⁻¹·h⁻¹).
Concluding Remarks
While direct research on this compound in floriculture is limited, the extensive data available for 1-Methylcyclopropene provides a strong foundation for its application as an ethylene inhibitor. The protocols and data presented here offer a comprehensive starting point for researchers aiming to extend the vase life and preserve the quality of cut flowers. It is recommended that initial experiments with 1-ECP involve a dose-response study to determine the optimal concentration and treatment duration for the specific flower species and cultivar under investigation, as its potency may differ from that of 1-MCP. Further research into the efficacy and specific application parameters of 1-ECP would be a valuable contribution to the field of post-harvest floriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. EFFECTS OF ETHANOL AND 1-METHYLCYCLOPROPENE ON THE VASE LIFE OF CUT NARCISSUS TAZETTA VAR. CHINENSIS ROEM. | International Society for Horticultural Science [ishs.org]
- 5. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. The Efficacies of 1-Methylcyclopropene and Chitosan Nanoparticles in Preserving the Postharvest Quality of Damask Rose and Their Underlying Biochemical and Physiological Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Inhibitors of Ethylene Biosynthesis and Signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for the Analysis of 1-Ethylcyclopropene by Gas Chromatography
This document provides detailed methodologies for the qualitative and quantitative analysis of 1-Ethylcyclopropene using gas chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS). These protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a volatile, cyclic hydrocarbon. Its accurate quantification is crucial in various research and industrial applications. Gas chromatography is a primary analytical technique for the analysis of such volatile compounds, offering high resolution and sensitivity.[1] This application note details two robust GC-based methods: GC-FID for reliable quantification and GC-MS for definitive identification.[2]
The choice between GC-FID and GC-MS depends on the specific analytical need. GC-FID is a cost-effective and robust method for routine quantitative analysis, especially when the sample matrix is relatively simple.[2] GC-MS provides higher selectivity and is ideal for identifying trace amounts of this compound, even in complex mixtures, by providing mass spectral data for structural confirmation.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[3] Due to the high volatility of this compound, headspace sampling is the preferred method to minimize sample loss and matrix interference.[3][4] Liquid injection can also be employed if the sample is dissolved in a suitable low-boiling-point solvent.[5]
2.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
This technique is a solvent-free method where analytes are adsorbed onto a coated fiber and then thermally desorbed into the GC inlet.[4]
-
Apparatus: Headspace vials (10-20 mL) with PTFE-lined septa, SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating).
-
Procedure:
-
Place the sample (liquid or solid) into a headspace vial and seal it tightly.
-
Incubate the vial at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile this compound to equilibrate in the headspace.[3]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the analyte.
-
Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of this compound onto the analytical column.
-
2.1.2. Static Headspace Analysis
This is a simpler headspace technique where a gas-tight syringe is used to directly sample the headspace gas.[3][6]
-
Apparatus: Headspace vials, gas-tight syringe.
-
Procedure:
2.1.3. Liquid Injection
This method is suitable for samples where this compound is dissolved in a volatile solvent.
-
Procedure:
-
Dissolve the sample containing this compound in a high-purity, low-boiling-point solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the instrument's detection range (e.g., 0.1 - 1 mg/mL).[2][5]
-
If necessary, use an internal standard (e.g., a non-interfering hydrocarbon like dodecane) for improved quantitative accuracy.[2]
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Gas Chromatography Method Parameters
The following tables outline the recommended GC conditions for the analysis of this compound. These parameters may require optimization for specific instruments and sample matrices.[2]
Table 1: GC-FID Method Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL (liquid) or 100 µL (headspace) |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet | Split/splitless injector at 250°C with a split ratio of 20:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 40°C, hold for 2 minutesRamp: 10°C/min to 250°CHold: 5 minutes at 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 35-350) or Selected Ion Monitoring (SIM) |
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using standards of known this compound concentrations.
-
Procedure:
-
Prepare a series of calibration standards of this compound.
-
Analyze each standard using the chosen GC method.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.[2]
-
Table 3: Representative Quantitative Performance Data
The following table summarizes typical quantitative performance characteristics for the GC analysis of small hydrocarbons. These values are representative and can vary depending on the specific instrumentation and method parameters.[2]
| Parameter | GC-FID | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 30 ng/mL |
| Precision (RSD) | < 5% | < 5% |
| Accuracy | 90 - 110% | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Decision Pathway for Method Selection
The choice between GC-FID and GC-MS is dependent on the analytical objective.
References
Application Notes and Protocols for the Quantitative Analysis of 1-Ethylcyclopropene in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Ethylcyclopropene is a synthetic plant growth regulator structurally related to the natural plant hormone ethylene (B1197577). Like its well-studied analog, 1-methylcyclopropene (B38975) (1-MCP), this compound is a potent inhibitor of ethylene perception. By irreversibly binding to ethylene receptors, it blocks the ethylene signaling pathway, thereby delaying ripening, senescence, and other ethylene-mediated processes in plants.[1][2] This property makes it a valuable tool in post-harvest technology to extend the shelf life of fruits, vegetables, and ornamental plants. Accurate quantification of this compound residues in plant tissues is crucial for regulatory compliance, for studying its uptake and metabolism, and for optimizing its application.
This document provides detailed protocols for the synthesis of a this compound analytical standard and for its quantitative analysis in plant tissues using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
I. Synthesis and Characterization of this compound Analytical Standard
Protocol 1: Synthesis of this compound
Materials:
-
1-bromo-1-ethylcyclopropane (B13946558) (commercially available)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tert-butanol
-
Inert gas (Argon or Nitrogen)
-
Ice bath
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Glassware for reaction under inert atmosphere (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 1-bromo-1-ethylcyclopropane in anhydrous DMSO or tert-butanol.
-
Reaction: Cool the flask in an ice bath. Add potassium tert-butoxide to the stirred solution in one portion.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours. The dehydrohalogenation reaction proceeds via an E2 mechanism, where the bulky tert-butoxide abstracts a proton, leading to the formation of the this compound double bond and elimination of bromide.[3][4]
-
Product Collection: this compound is a volatile compound. The product can be collected by passing the gas stream from the reaction through a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
Purification: The collected this compound can be further purified by microdistillation at low temperature.
Protocol 2: Characterization of Synthesized this compound
The purity and identity of the synthesized this compound must be confirmed before its use as an analytical standard.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR and ¹³C NMR)
Procedure:
-
GC-MS Analysis:
-
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., pentane).
-
Inject an aliquot into the GC-MS system.
-
Expected Results: The mass spectrum should show a molecular ion peak at m/z 68.12, corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the structure.
-
-
NMR Analysis:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclopropene (B1174273) ring protons. The ¹³C NMR spectrum will show characteristic chemical shifts for the sp² carbons of the double bond and the sp³ carbons of the ethyl group and the cyclopropene ring.
-
II. Quantitative Analysis of this compound in Plant Tissues
This section details a validated method for the extraction and quantification of this compound from various plant matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Sample Preparation and Extraction
Materials:
-
Plant tissue sample (e.g., fruit peel, flesh, leaves)
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with agitation
Procedure:
-
Sample Homogenization: Weigh approximately 2-5 g of the plant tissue and homogenize it.
-
Vial Preparation: Transfer the homogenized sample into a 20 mL headspace vial.
-
Matrix Modification: Add a saturated solution of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.
-
Internal Standard (Optional but Recommended): For improved accuracy and precision, a suitable internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties not present in the sample) should be added to each vial.
-
Equilibration: Seal the vial and place it in a heated agitator or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with constant agitation. This step facilitates the partitioning of this compound from the sample matrix into the headspace.
-
HS-SPME Extraction:
-
Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature. The volatile this compound will be adsorbed onto the fiber coating.
-
After extraction, retract the fiber into the needle.
-
Protocol 4: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer detector
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or similar)
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector | Splitless mode, 250 °C |
| SPME Desorption Time | 2-5 minutes |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C (hold for 2 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-200 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | Quantifier ion (e.g., m/z 68) and qualifier ions (e.g., m/z 53, 39) |
Protocol 5: Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated.
Parameters to Evaluate:
-
Linearity and Range: Prepare a series of calibration standards of the synthesized this compound in a suitable solvent or a blank matrix extract at different concentrations. Analyze these standards and plot the peak area against the concentration. The relationship should be linear over a defined range, with a correlation coefficient (R²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Accuracy (Recovery): Spike blank plant tissue samples with known concentrations of the this compound standard at different levels (low, medium, and high). Analyze the spiked samples and calculate the percentage of the analyte recovered.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples of a spiked matrix on the same day (repeatability) and on different days (intermediate precision). The results should be expressed as the relative standard deviation (RSD).
-
Specificity: Analyze blank plant tissue samples to ensure that there are no interfering peaks at the retention time of this compound.
Quantitative Data Summary (Hypothetical Values for a Validated Method):
| Parameter | Value |
| Linear Range | 0.1 - 50 ng/g |
| Correlation Coefficient (R²) | > 0.995 |
| LOD | 0.05 ng/g |
| LOQ | 0.1 ng/g |
| Recovery | 85-110% |
| Precision (RSD) | < 15% |
III. Visualization of Pathways and Workflows
A. Ethylene Signaling Pathway
This compound acts by blocking the ethylene signaling pathway. The following diagram illustrates the key components of this pathway in the presence and absence of ethylene (or its inhibitor, this compound).
References
Application Notes and Protocols for 1-Ethylcyclopropene in Ethylene Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) is a gaseous plant hormone that plays a critical role in a wide array of physiological processes, including seed germination, root development, fruit ripening, senescence, and stress responses. The study of the ethylene signaling pathway is crucial for understanding fundamental plant biology and for developing strategies to improve crop yield, post-harvest storage, and overall plant health. 1-Ethylcyclopropene (1-ECP) is a potent antagonist of the ethylene receptor, making it an invaluable tool for dissecting the intricacies of ethylene-mediated cellular responses. By competitively and irreversibly binding to ethylene receptors, 1-ECP effectively blocks the downstream signaling cascade, allowing researchers to study the effects of ethylene deprivation and to identify ethylene-dependent processes. These application notes provide detailed methodologies and protocols for the use of this compound in studying ethylene signaling pathways.
Mechanism of Action
This compound, like its well-studied analog 1-methylcyclopropene (B38975) (1-MCP), acts as an ethylene antagonist by binding to the copper-containing ethylene receptors located on the endoplasmic reticulum membrane.[1] In the absence of ethylene, these receptors actively suppress the ethylene response pathway through the activation of the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) kinase.[2][3] When ethylene binds to the receptors, this suppression is lifted, allowing the downstream components, such as ETHYLENE INSENSITIVE 2 (EIN2) and the transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), to initiate a transcriptional cascade leading to various ethylene responses.[2][4] 1-ECP mimics the structure of ethylene and binds with high affinity to the receptors, but its presence does not lead to the conformational change required to inactivate the receptors.[1] This effectively locks the receptors in their active, signal-repressing state, thus inhibiting all downstream ethylene responses.
Data Presentation
The efficacy of different cyclopropene (B1174273) derivatives as ethylene antagonists can vary. The following table summarizes comparative data on the effective concentrations of this compound and related compounds.
| Compound | Effective Concentration Range | Relative Potency | Reference |
| 1-Methylcyclopropene (1-MCP) | 0.5 - 20 nL/L | High | [5] |
| This compound (1-ECP) | several ppm (parts per million) | Medium | [1] |
| 1-Propylcyclopropene (1-PCP) | several ppm (parts per million) | Low | [1] |
| 3,3-Dimethylcyclopropene (3,3-DMCP) | 1 - 10 µL/L | Low | [5] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study ethylene signaling pathways. These protocols are adapted from established methods for 1-MCP and should be optimized for the specific plant species and experimental conditions.
Protocol 1: Gaseous this compound Treatment of Plant Material
This protocol describes the application of gaseous 1-ECP to whole plants, detached leaves, fruits, or flowers in a sealed environment to inhibit ethylene responses.
Materials:
-
This compound source (e.g., synthesized gas or a releasable formulation)
-
Airtight treatment chamber (e.g., glass desiccator, sealed plastic container)
-
Gas-tight syringe
-
Septum for gas injection
-
Plant material of interest
-
Control (untreated) plant material
Methodology:
-
Plant Material Preparation: Place the plant material inside the airtight treatment chamber. Ensure the chamber is not overloaded to allow for proper gas circulation. A separate chamber with identical plant material should be prepared for the control group.
-
Chamber Sealing: Seal the chamber securely. If the chamber does not have a built-in septum, one should be installed to allow for gas injection without opening the container.
-
1-ECP Gas Preparation and Injection:
-
If using a pure gas source, use a gas-tight syringe to draw the calculated volume of 1-ECP gas required to achieve the desired concentration within the chamber. The concentration of 1-ECP should be optimized for the specific application, with a starting point in the range of several parts per million.[1]
-
If using a powder formulation that releases 1-ECP upon contact with a buffer solution, follow the manufacturer's instructions to generate the gas in a separate sealed container (e.g., a flask with a septum). Then, use a gas-tight syringe to transfer the desired volume of the headspace gas into the treatment chamber.
-
-
Incubation: Incubate the plant material in the sealed chamber for a predetermined duration. Treatment times can range from a few hours to 24 hours, depending on the plant tissue and the desired effect.[6] The incubation should be carried out under controlled environmental conditions (temperature, light, humidity) relevant to the experiment.
-
Venting and Post-Treatment Analysis: After the incubation period, open the chamber in a well-ventilated area to release any remaining 1-ECP gas. The treated plant material can then be used for downstream analyses, such as phenotypic observation, gene expression analysis, or physiological measurements. The control group should be handled identically, without the injection of 1-ECP.
Protocol 2: Analysis of Ethylene-Regulated Gene Expression
This protocol outlines the steps to analyze the effect of 1-ECP treatment on the expression of ethylene-responsive genes using quantitative real-time PCR (qRT-PCR).
Materials:
-
1-ECP treated and control plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers for target ethylene-responsive genes (e.g., ERFs, ACO, ACS) and a reference gene (e.g., Actin, Ubiquitin)
-
qRT-PCR instrument
Methodology:
-
Sample Collection and RNA Extraction: Immediately after 1-ECP treatment (and at various time points post-treatment, if conducting a time-course experiment), flash-freeze the plant tissue in liquid nitrogen and store at -80°C. Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and a suitable qRT-PCR master mix.
-
Perform the qRT-PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis: Calculate the relative expression of the target genes in the 1-ECP-treated samples compared to the control samples using the 2-ΔΔCt method.[7] The expression levels should be normalized to the reference gene.
Visualizations
Ethylene Signaling Pathway
Caption: A diagram of the ethylene signaling pathway in plants.
Experimental Workflow for Studying Gene Expression
Caption: Workflow for analyzing ethylene-regulated gene expression.
Logical Relationship of Ethylene and 1-ECP Action
Caption: Competitive action of Ethylene and 1-ECP on the receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethylcyclopropene (1-ECP) Treatment on Vegetables
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Ethylcyclopropene (1-ECP)
This compound (1-ECP) is a gaseous inhibitor of ethylene (B1197577) perception in plants. As a structural analogue of 1-methylcyclopropene (B38975) (1-MCP), 1-ECP competitively binds to ethylene receptors, thereby blocking the ethylene signaling pathway.[1] This inhibition of ethylene action can significantly delay senescence-related processes in vegetables, such as ripening, yellowing, and softening, thus extending their post-harvest shelf life and maintaining quality.[2][3][4] While less potent than 1-MCP, 1-ECP offers a promising alternative for post-harvest quality management of horticultural crops.[1]
Mechanism of Action: Ethylene, a plant hormone, plays a crucial role in initiating and accelerating the ripening and senescence of vegetables. It binds to specific receptor proteins located on the cell membranes, triggering a signaling cascade that leads to various physiological changes. 1-ECP, due to its structural similarity to ethylene, binds to these same receptors with high affinity. However, this binding does not trigger the downstream signaling events. By occupying the receptors, 1-ECP effectively prevents ethylene from binding and initiating the senescence process.
Experimental Design Considerations
A well-designed experiment is crucial for accurately assessing the efficacy of 1-ECP treatment on vegetables. Key factors to consider include:
-
Vegetable Selection: The response to 1-ECP can vary significantly between different types and even cultivars of vegetables. It is important to select vegetables that are known to be sensitive to ethylene. Examples include leafy greens, broccoli, tomatoes, and cucumbers.
-
1-ECP Concentration: The optimal concentration of 1-ECP will depend on the vegetable species, cultivar, maturity stage, and storage conditions. A preliminary screening experiment with a range of concentrations is recommended to determine the most effective dose.
-
Application Timing: For maximum efficacy, 1-ECP should be applied to vegetables immediately after harvest, before the onset of ethylene-induced ripening and senescence.
-
Treatment Duration and Temperature: The duration of exposure to 1-ECP and the temperature during treatment can influence its effectiveness. Typically, treatments are carried out for a few hours at a controlled temperature.
-
Storage Conditions: Post-treatment storage conditions, including temperature, humidity, and atmospheric composition, will significantly impact the shelf life and quality of the vegetables. These should be carefully controlled and monitored throughout the experiment.
-
Control Groups: A proper control group (untreated vegetables) is essential for comparison and to accurately evaluate the effects of the 1-ECP treatment.
Experimental Protocols
Protocol for 1-ECP Gas Generation and Application
This protocol is adapted from established methods for 1-MCP application and should be performed in a well-ventilated area or a fume hood.[5][6]
Materials:
-
1-ECP precursor compound
-
Airtight treatment chamber (e.g., desiccator, sealed container)
-
Gas-tight syringe
-
Beaker and water
-
Magnetic stirrer and stir bar
-
Fan for air circulation within the chamber
Procedure:
-
Vegetable Preparation: Select fresh, uniform, and defect-free vegetables. Record their initial weight and other quality parameters. Place the vegetables inside the airtight treatment chamber, ensuring there is adequate space for air circulation. Do not exceed one-third of the chamber's volume with produce.[5]
-
Chamber Sealing: Seal the treatment chamber tightly to prevent gas leakage.
-
1-ECP Gas Generation: The generation of 1-ECP gas will depend on the specific precursor used. Follow the manufacturer's instructions for releasing 1-ECP gas. This typically involves dissolving a powdered precursor in water within a sealed container.
-
Calculating 1-ECP Concentration: Calculate the required amount of 1-ECP precursor to achieve the desired concentration within the treatment chamber using the following formula: Amount of precursor = (Desired concentration in ppm x Chamber volume in L) / (Gas released per unit of precursor)
-
1-ECP Injection: Using a gas-tight syringe, draw the generated 1-ECP gas from the generation container and inject it into the treatment chamber through a septum.
-
Incubation: Allow the vegetables to be exposed to the 1-ECP gas for the predetermined duration (e.g., 6-24 hours) at a specific temperature (e.g., 20-25°C).[5] Use a small fan inside the chamber to ensure even distribution of the gas.
-
Venting and Storage: After the treatment period, open the chamber in a well-ventilated area to release any residual gas. Transfer the treated vegetables to the desired storage conditions.
Protocol for Evaluating Treatment Efficacy
A comprehensive evaluation of 1-ECP's effects involves monitoring various physiological and biochemical parameters over the storage period.
3.2.1. Shelf Life and Visual Quality Assessment:
-
Monitor the vegetables daily or at regular intervals.
-
Record the number of days until the vegetables are no longer marketable, based on criteria such as wilting, yellowing, decay, or other signs of senescence.
-
Use a hedonic scale (e.g., 1-5, where 1 is excellent and 5 is unusable) to rate the visual quality.
3.2.2. Weight Loss Measurement:
-
Weigh individual vegetable samples at the beginning of the experiment and at regular intervals during storage.
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
3.2.3. Color Measurement:
-
Use a chromameter to measure the color of the vegetable surface.
-
Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Calculate the Hue angle and Chroma to quantify color changes.
3.2.4. Firmness Measurement:
-
Use a texture analyzer or a penetrometer to measure the firmness of the vegetables.
-
Perform measurements on multiple points of each sample to get a representative value.
3.2.5. Chlorophyll (B73375) Content Analysis:
-
Extract chlorophyll from a known weight of vegetable tissue using a solvent like 80% acetone (B3395972) or ethanol.
-
Measure the absorbance of the extract at specific wavelengths (e.g., 645 nm and 663 nm) using a spectrophotometer.
-
Calculate the chlorophyll concentration using established equations.
3.2.6. Ethylene Production Measurement:
-
Place individual vegetable samples in airtight containers for a specific period.
-
Use a gas chromatograph equipped with a flame ionization detector (FID) to measure the concentration of ethylene in the headspace of the container.
3.2.7. Total Soluble Solids (TSS) and Titratable Acidity (TA):
-
Homogenize a known weight of vegetable tissue and filter to obtain the juice.
-
Measure TSS using a digital refractometer.
-
Determine TA by titrating the juice with a standard solution of sodium hydroxide (B78521) (NaOH).
Quantitative Data Summary
The following tables summarize the effects of cyclopropene (B1174273) treatments (primarily 1-MCP, a close analogue of 1-ECP) on various vegetables. This data can serve as a reference for designing experiments with 1-ECP.
Table 1: Effect of 1-MCP on Shelf Life and Weight Loss of Vegetables
| Vegetable | 1-MCP Concentration (µL/L) | Storage Temperature (°C) | Shelf Life Extension | Weight Loss Reduction | Reference |
| Broccoli | 1 | 4 | Significant | 30.9-43.3 percentage points lower than control | [7][8] |
| Rape | 1 ppm | 16 | Extended | Significant reduction | [9] |
| Chives | Not Specified | 20 | Extended | Not Specified | [8] |
| Snap Beans | 1 | Not Specified | Alleviated chilling injury | Reduced | [10] |
| Pteridium aquilinum | Not Specified | Not Specified | Extended | Inhibited | [4] |
Table 2: Effect of 1-MCP on Quality Parameters of Vegetables
| Vegetable | 1-MCP Concentration (µL/L) | Quality Parameter | Effect | Reference |
| Broccoli | 1 | Chlorophyll Content | Delayed degradation | [11] |
| Broccoli | 1 | Total Sugars | Reduced loss | [7] |
| Broccoli | 1 | Vitamin C | Reduced loss | [7] |
| Snap Beans | 1 | Total Soluble Solids | Higher than control | [10] |
| Snap Beans | 1 | Titratable Acidity | Higher than control | [10] |
| Snap Beans | 1 | Ascorbic Acid | Higher than control | [10] |
| Kiwifruit | 0.5 - 1.0 | Firmness | Delayed decrease | [12] |
| Kiwifruit | 0.5 - 1.0 | Ascorbic Acid | Inhibited decrease | [12] |
| Onion | 1 | Sprout Growth | Reduced | [13][14] |
Visualizations
Ethylene Signaling Pathway and 1-ECP Inhibition
Caption: Ethylene signaling pathway and the inhibitory action of 1-ECP.
Experimental Workflow for 1-ECP Treatment
Caption: A typical experimental workflow for evaluating 1-ECP treatment on vegetables.
References
- 1. researchgate.net [researchgate.net]
- 2. hort [journals.ashs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1‐Methylcyclopropene (1‐MCP) retards the senescence of Pteridium aquilinum var. latiusculum by regulating the cellular energy status and membrane lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Postharvest treatments of fresh produce - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methylcyclopropene Alleviates Postharvest Chilling Injury of Snap Beans by Enhancing Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of 1-Methylcyclopropene Treatment on Postharvest Quality and Metabolism of Different Kiwifruit Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SHORT TREATMENT WITH ETHYLENE AND 1-METHYLCYCLOPROPENE IN COMBINATION PRIOR TO STORAGE IS SUFFICIENT TO REDUCE SPROUT GROWTH IN ONION (ALLIUM CEPA L.) | International Society for Horticultural Science [ishs.org]
Application Notes and Protocols for In Vitro Studies Using 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylcyclopropene is a cyclopropene (B1174273) derivative expected to function as an antagonist of the plant hormone ethylene (B1197577). It is a structural analog of the well-studied and commercially significant compound, 1-methylcyclopropene (B38975) (1-MCP). In vitro studies are crucial for characterizing the binding affinity of this compound to ethylene receptors and for elucidating its specific effects on the ethylene signaling pathway. These studies provide the foundational data necessary for its potential application in agriculture, horticulture, and post-harvest management to delay ripening and senescence in plant tissues.
Due to the limited availability of direct in vitro studies on this compound, this document leverages the extensive research conducted on its analog, 1-MCP, to provide a comprehensive guide. The protocols and data presented are based on the established mechanisms of 1-MCP and should be adapted and validated for this compound.
Mechanism of Action: Ethylene Signal Transduction Inhibition
Ethylene perception and signaling in plants is a well-characterized pathway. In the absence of ethylene, ethylene receptors, such as ETR1 and ERS1, are active and promote the activity of the CTR1 kinase. CTR1, in turn, suppresses the downstream ethylene response pathway. When ethylene binds to the copper cofactor within the receptors, the receptors undergo a conformational change, leading to their inactivation. This inactivation relieves the suppression of the downstream pathway by CTR1, allowing for the activation of transcription factors (EIN3/EIL) that regulate ethylene-responsive genes, ultimately leading to physiological responses like fruit ripening and senescence.[1]
This compound, like 1-MCP, is believed to act as a competitive inhibitor by binding irreversibly to the ethylene receptors, thus preventing ethylene from binding and initiating the signaling cascade.[1][2] This blockage maintains the ethylene response pathway in its "off" state, even in the presence of ethylene.
Quantitative Data Summary
| Parameter | Compound | Value | Organism/System | Reference |
| IC50 for Ethylene Binding Inhibition | 1-MCP | 31.6 nL L-1 | Yeast expressing ETR1 | [3] |
| IC50 for Ethylene Binding Inhibition | 1-MCP | 37.9 nL L-1 | Yeast expressing ERS1 | [3] |
| Dissociation Constant (Kd) for Ethylene Binding | Ethylene | 0.036 µL L-1 | Yeast expressing ETR1 | [3] |
| Inhibitory Constant (KI) for Ethylene Binding | 1-MCP | 10.7 nL L-1 | Yeast expressing ETR1 | [3] |
Experimental Protocols
The following are generalized protocols based on methods used for 1-MCP that can be adapted for in vitro studies of this compound.
Protocol 1: In Vitro Ethylene Receptor Binding Assay Using a Yeast Expression System
This protocol describes a competitive binding assay to determine the affinity of this compound for ethylene receptors.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae) transformed with an expression vector containing the ethylene receptor gene (e.g., ETR1 or ERS1 from Arabidopsis thaliana).
-
Yeast growth medium (e.g., YPD).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).
-
Radiolabeled ethylene ([14C]ethylene).
-
This compound gas or a solution of a stable formulation.
-
Scintillation vials and scintillation fluid.
-
Glass beads for cell lysis.
-
Gas-tight syringes.
-
Sealed incubation vials.
Procedure:
-
Yeast Culture: Grow the transformed yeast culture in the appropriate selective medium to induce receptor expression.
-
Cell Lysis: Harvest the yeast cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by vortexing with glass beads.
-
Membrane Preparation: Centrifuge the lysate to pellet the cell debris. The supernatant containing the membrane fraction with the expressed receptors can be used directly or further purified.
-
Binding Assay: a. Aliquot the membrane preparation into sealed incubation vials. b. Introduce a known concentration of [14C]ethylene into each vial. c. For competitive binding, introduce varying concentrations of this compound gas into the vials. d. Include a control group with no this compound and a non-specific binding control with a large excess of non-radiolabeled ethylene.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Quantification: a. After incubation, ventilate the vials to remove unbound [14C]ethylene. b. Transfer the membrane fraction to scintillation vials with scintillation fluid. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the IC50 value.
Protocol 2: Ethylene Biosynthesis Inhibition Assay in Plant Tissue Culture
This protocol assesses the effect of this compound on ethylene production in plant tissues.
Materials:
-
Plant tissue culture (e.g., callus, leaf discs, or flower petals).
-
Murashige and Skoog (MS) medium or other suitable plant culture medium.
-
This compound gas or a solution of a stable formulation.
-
Ethephon (B41061) or 1-aminocyclopropane-1-carboxylic acid (ACC) to induce ethylene production.
-
Gas-tight sealed containers for tissue culture.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
Procedure:
-
Tissue Preparation: Prepare uniform plant tissue samples and place them on the culture medium in the sealed containers.
-
Treatment Application: a. Introduce a known concentration of this compound into the headspace of the sealed containers. b. To a subset of samples, add ethephon or ACC to the medium to stimulate ethylene production. c. Include control groups with no this compound and with/without the ethylene inducer.
-
Incubation: Incubate the cultures under controlled light and temperature conditions for a defined period (e.g., 24-48 hours).
-
Headspace Analysis: a. Using a gas-tight syringe, withdraw a sample of the headspace gas from each container. b. Inject the gas sample into the GC-FID to quantify the ethylene concentration.
-
Data Analysis: Compare the ethylene production in the this compound-treated samples to the control samples to determine the inhibitory effect.
Visualizations
Caption: Ethylene signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro ethylene receptor competitive binding assay.
References
- 1. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of 1-methylcyclopropene (1-MCP) in regulating ethylene signal transduction and its role in stress responses: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Field Application of 1-Ethylcyclopropene in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with detailed field application data for 1-Ethylcyclopropene (1-ECP) is limited. The following application notes and protocols are largely based on the extensive research and established use of the closely related ethylene (B1197577) inhibitor, 1-Methylcyclopropene (B38975) (1-MCP). Due to their structural similarity and identical mechanism of action as ethylene receptor antagonists, the application principles of 1-MCP are considered a strong starting point for the field application of 1-ECP. It is imperative that researchers conduct pilot studies to determine optimal dosage and application parameters for 1-ECP on specific crops and cultivars.
Introduction
This compound (1-ECP) is a potent inhibitor of ethylene perception in plants. By binding irreversibly to ethylene receptors, 1-ECP blocks the ethylene signaling pathway, thereby delaying ripening, senescence, and other ethylene-mediated physiological processes in horticultural crops.[1][2][3] This action can lead to extended shelf life, reduced spoilage, and improved quality maintenance of fruits, vegetables, and ornamental plants.
Mechanism of Action: Ethylene Signal Transduction Inhibition
Ethylene, a gaseous plant hormone, plays a critical role in a myriad of developmental processes, including fruit ripening, flower senescence, and leaf abscission.[1][4][5] The ethylene signaling pathway is initiated when ethylene binds to its receptors, which are located in the endoplasmic reticulum membrane.[4] In the absence of ethylene, these receptors activate a protein kinase, Constitutive Triple Response 1 (CTR1), which in turn represses the downstream signaling cascade.[5][6][7]
The binding of ethylene to its receptors deactivates them, leading to the inactivation of CTR1.[6][8] This relieves the repression of Ethylene Insensitive 2 (EIN2), a central positive regulator of the pathway. The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it activates transcription factors such as Ethylene Insensitive 3 (EIN3) and Ethylene-Insensitive-Like proteins (EILs).[4][6] These transcription factors regulate the expression of a host of ethylene-responsive genes, ultimately leading to the physiological responses associated with ethylene.
1-ECP, like 1-MCP, acts as a competitive inhibitor by binding to the ethylene receptors with a much higher affinity than ethylene itself.[3] This binding is essentially irreversible and prevents ethylene from binding, thus keeping the signaling pathway in its "off" state, even in the presence of ethylene.
Field Application Techniques
The primary method for applying cyclopropene-based inhibitors in the field is through gaseous fumigation in an enclosed space. However, sprayable formulations are also being developed.
Gaseous Application (Post-Harvest)
This is the most common and effective method for applying 1-MCP and is expected to be the same for 1-ECP. The application should occur as soon as possible after harvest.
Key Parameters:
-
Enclosure: The treatment must be conducted in airtight spaces such as storage rooms, cold stores, or transportation containers to ensure the gas is contained and reaches the target concentration.
-
Air Circulation: Internal fans should be used to ensure uniform distribution of the gas throughout the enclosure.
-
Temperature and Humidity: The efficacy of the treatment can be influenced by temperature and relative humidity. Optimal conditions vary depending on the crop.
-
Scrubbing: It is beneficial to remove ethylene and carbon dioxide from the enclosure before introducing 1-ECP.
Sprayable Formulations (Pre- or Post-Harvest)
Recent research has explored sprayable formulations of ethylene inhibitors, which could offer greater flexibility for field applications. These formulations typically encapsulate the active ingredient, allowing for its release upon application to the plant or fruit surface. A study on a 1-alkylcyclopropene derivative demonstrated the potential of a sprayable emulsion to delay fruit ripening when applied pre-harvest.[9]
Application Notes and Protocols
The following tables summarize application parameters for 1-MCP on various crops. These should be used as a starting point for developing protocols for 1-ECP, with the understanding that optimization will be necessary.
Quantitative Data on 1-MCP Application
| Crop | Cultivar | 1-MCP Concentration | Treatment Duration (hours) | Treatment Temperature (°C) | Key Findings | Reference |
| Apple | 'Idared' | 1 µL·L⁻¹ | Not Specified | Not Specified | Maintained fruit quality during long-distance transportation simulation. | [10] |
| Apple | 'Jonagold' | 1 µL·L⁻¹ | Not Specified | 0.5 | Delayed ripening when applied on the day of harvest. | [2] |
| Banana | Not Specified | 400 nL·L⁻¹ | Not Specified | 25 | Prolonged storage and shelf-life. | [6] |
| Broccoli | 'Monaco' | 1 µL·L⁻¹ | 20 | 4 | Reduced weight loss and maintained nutrient content during storage. | [11] |
| Mango | 'Dashehari' | 0.5 µL·L⁻¹ | Gas Exposure | 29.2±1.6 | Delayed peel color change, firmness, and weight loss. | [12] |
| Tomato | 'Zoro' | 500-1000 nL·L⁻¹ | 20 | 20 | Reduced weight loss, softening, and ethylene production. | [6] |
| Grapes | 'Baladi' & 'Halawani' | 0.2, 0.4 µL·L⁻¹ | Not Specified | 2 | Maintained physical and chemical properties during storage. | [13] |
| Onion | Not Specified | 1 µL·L⁻¹ | 24 | 20 | Suppressed sprout growth. | [14] |
Experimental Protocol: Evaluating the Efficacy of 1-ECP on Fruit Ripening
This protocol outlines a general procedure for assessing the effectiveness of 1-ECP in delaying the ripening of a model climacteric fruit, such as tomato or banana.
1. Plant Material and Harvest:
-
Select fruits of uniform size, maturity, and free from defects. The stage of maturity at harvest is a critical factor influencing the efficacy of ethylene inhibitors.
2. Treatment Application:
-
Divide the harvested fruit into treatment groups (e.g., Control, 1-ECP at various concentrations).
-
For gaseous application, place the fruit in airtight containers of a known volume.
-
Generate 1-ECP gas according to the manufacturer's instructions to achieve the desired concentrations within the containers.
-
Ensure proper air circulation within the containers for the duration of the treatment (e.g., 12-24 hours).
-
Maintain a constant and recorded temperature and relative humidity during treatment.
3. Storage:
-
After treatment, ventilate the containers to remove any remaining 1-ECP gas.
-
Store the fruit under controlled environmental conditions (temperature and humidity) that are relevant to commercial practice.
4. Data Collection and Analysis:
-
At regular intervals during storage, collect samples from each treatment group for analysis.
-
Physiological Measurements:
-
Firmness: Use a penetrometer to measure fruit firmness.
-
Color: Use a colorimeter to measure changes in peel color.
-
Weight Loss: Record the weight of individual fruits over time.
-
Respiration and Ethylene Production: Use a gas chromatograph to measure the rates of CO₂ and ethylene evolution.
-
-
Biochemical Analyses:
-
Total Soluble Solids (TSS): Measure using a refractometer.
-
Titratable Acidity (TA): Determine by titration with NaOH.
-
Pigment Analysis: Quantify chlorophyll (B73375) and carotenoid content.
-
-
Sensory Evaluation:
-
Conduct sensory panels to assess attributes like aroma, flavor, and overall acceptability.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
-
Factors Influencing Efficacy
The effectiveness of 1-ECP, much like 1-MCP, is dependent on a variety of factors:
-
Crop Species and Cultivar: Different crops and even different cultivars within the same species can exhibit varying sensitivity to ethylene and, consequently, to 1-ECP.
-
Maturity Stage at Harvest: Application is generally more effective on less mature fruits that have not yet initiated the climacteric rise in ethylene production.
-
Concentration and Exposure Time: Higher concentrations and longer exposure times can lead to a more pronounced effect, but excessive treatment can sometimes result in undesirable quality attributes, such as a failure to ripen properly.
-
Temperature: Application temperature can influence the binding of 1-ECP to the ethylene receptors.
-
Time Between Harvest and Treatment: For post-harvest applications, minimizing the delay between harvest and treatment is crucial for optimal results.
Conclusion
While specific data on the field application of this compound is not yet widely available, the extensive knowledge base for the analogous compound, 1-Methylcyclopropene, provides a robust framework for its development and use in agriculture. The application notes and protocols provided herein, extrapolated from 1-MCP research, offer a valuable starting point for researchers and professionals. It is essential to conduct thorough experimental evaluations to establish the optimal application parameters for 1-ECP for each specific crop and intended outcome. The continued investigation into ethylene inhibitors like 1-ECP holds significant promise for improving the post-harvest management and quality of a wide range of agricultural products.
References
- 1. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Using 1-Methyl cyclopropane (1-MCP) as an alternative for fumigation with sulfur dioxide gas in storing of Baladi and Halawani grapes [agris.fao.org]
- 14. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethylcyclopropene (1-ECP) as a Tool in Plant Physiology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethylcyclopropene (1-ECP) is a potent antagonist of the plant hormone ethylene (B1197577). As a structural analogue of 1-methylcyclopropene (B38975) (1-MCP), 1-ECP offers a valuable tool for investigating ethylene-dependent physiological processes in plants. By binding to ethylene receptors, 1-ECP effectively blocks the ethylene signaling pathway, thereby inhibiting or delaying a wide range of developmental and stress responses. These include fruit ripening, senescence, abscission, and responses to biotic and abiotic stresses. These application notes provide an overview of 1-ECP's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in a research setting.
Mechanism of Action
1-ECP is a cyclic olefin that acts as a competitive inhibitor of ethylene binding to its receptors, which are located on the endoplasmic reticulum membrane. The ethylene signaling pathway is a negative regulatory cascade. In the absence of ethylene, the receptors are active and promote the activity of the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase. CTR1, in turn, suppresses the downstream signaling pathway.
When ethylene is present, it binds to the receptors, inactivating them and consequently inactivating CTR1. This relieves the suppression of downstream components, leading to the activation of ethylene response factors and the transcription of ethylene-responsive genes.
1-ECP, like ethylene, binds to the copper cofactor within the ethylene receptors. However, due to its molecular structure, it forms a more stable complex with the receptor than ethylene does. This prolonged binding effectively blocks ethylene from accessing the receptors, thus maintaining the pathway in its "off" state, even in the presence of ethylene.
Data Presentation
The following tables summarize quantitative data on the application and effects of 1-ECP and its close analogue, 1-MCP, in various plant species. Due to the more extensive research on 1-MCP, its data is included to provide a comparative baseline and to guide experimental design with 1-ECP, which is generally found to be slightly less potent.
| Table 1: Comparative Efficacy of 1-ECP and 1-MCP on Delaying Fruit Ripening | ||||
| Fruit Species | Compound | Concentration | Treatment Duration | Observed Effects |
| Tomato | 1-ECP | Several ppm | Pre-exposure to ethylene | Delayed ripening |
| Avocado | 1-ECP | Several ppm | Pre-exposure to ethylene | Delayed ripening |
| Banana | 1-MCP | 0.5 nL L⁻¹ | 24 hours | Protection against ethylene effects for 12 days.[1] |
| Tomato (Mature Green) | 1-MCP | 5–7 nL L⁻¹ | Not specified | Protection for 8 days at 25°C.[1] |
| Peach | 1-MCP | Not specified | Not specified | Slower softening, color change, and loss of titratable acidity.[2] |
| Plum (Japanese) | 1-MCP | Not specified | Not specified | Inhibited ethylene production, softening, color change, and loss of titratable acidity.[2] |
| Table 2: Effects of 1-MCP on Post-Harvest Quality of Various Fruits and Vegetables | ||||
| Commodity | Concentration | Storage Temperature | Storage Duration | Key Findings |
| Apple ('Jonagold') | 1 µL L⁻¹ | 0.5°C | 5 months | Maintained firmness. |
| Banana | 400 nL L⁻¹ | 14°C | 30 days | Delayed ripening and peel color change.[3] |
| Broccoli | Not specified | Not specified | Not specified | Delayed yellowing. |
| Mango | Not specified | Not specified | Not specified | Delayed senescence by inhibiting ethylene biosynthesis enzymes.[4] |
| Onion | 1 µL L⁻¹ | 1°C | 25 weeks | Reduced sprout growth when combined with ethylene treatment.[5][6] |
Experimental Protocols
The following protocols are based on established methods for 1-MCP application and can be adapted for use with 1-ECP. It is recommended to conduct preliminary dose-response experiments to determine the optimal concentration of 1-ECP for the specific plant material and research question.
Protocol 1: Gaseous Application of 1-ECP to Inhibit Fruit Ripening
Materials:
-
Airtight containers or chambers of known volume
-
Gas-tight syringe
-
Source of 1-ECP gas (synthesized or from a commercial supplier)
-
Plant material (e.g., mature green tomatoes, bananas)
-
Incubation chamber or room with controlled temperature and humidity
Methodology:
-
Preparation of Plant Material: Harvest fruits at a uniform developmental stage (e.g., mature green). Randomly divide the fruits into treatment and control groups.
-
Experimental Setup: Place the plant material for each treatment group into separate airtight containers. The volume of the plant material should not exceed one-third of the container volume to ensure adequate gas circulation.[7]
-
Calculation of 1-ECP Volume: Determine the desired final concentration of 1-ECP in the container (e.g., in ppm or µL L⁻¹). Calculate the volume of 1-ECP gas required using the following formula: Volume of 1-ECP (µL) = (Desired concentration in µL L⁻¹ × Volume of container in L)
-
Application of 1-ECP: Using a gas-tight syringe, withdraw the calculated volume of 1-ECP gas from its source. Inject the gas into the treatment container through a septum or port. Seal the injection port immediately. For control containers, an equivalent volume of air can be injected.
-
Incubation: Incubate the containers at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 12-24 hours).[7]
-
Ventilation and Storage: After the treatment period, open the containers in a well-ventilated area to allow the residual 1-ECP gas to dissipate. Store the treated and control plant material under the desired conditions for subsequent analysis.
-
Data Collection: At regular intervals, assess ripening parameters such as firmness, color, ethylene production, respiration rate, and soluble solids content.
Protocol 2: Preparation of 1-ECP for Research Use (Generalized Synthesis)
Note: The synthesis of cyclopropenes should be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety precautions. The following is a generalized scheme based on the synthesis of related compounds.
Principle: A common route to 1-substituted cyclopropenes involves the α-elimination of an allylic chloride using a strong base.
Generalized Reaction Scheme:
-
Allylic Chlorination: An appropriate starting alkene is subjected to allylic chlorination to introduce a chlorine atom adjacent to the double bond.
-
α-Elimination: The resulting allylic chloride is treated with a strong, non-nucleophilic base (e.g., lithium diethylamide) to induce α-elimination, forming the cyclopropene (B1174273) ring.
-
Protonation: The resulting cyclopropenyl lithium salt is then protonated to yield the final this compound product.
A plausible synthetic route for this compound could start from 1-pentene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ethylene signaling pathway in the absence of ethylene.
Caption: Ethylene signaling pathway in the presence of ethylene.
Caption: Inhibition of the ethylene signaling pathway by 1-ECP.
Caption: Experimental workflow for gaseous 1-ECP application.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A MODEL FOR ETHYLENE RECEPTOR FUNCTION AND 1-METHYLCYCLOPROPENE ACTION [actahort.org]
- 5. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 7. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables [bio-protocol.org]
Application Notes and Protocols for Dosage-Response Studies of 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for conducting dosage-response studies with 1-Ethylcyclopropene, a potent inhibitor of ethylene (B1197577) action in plants. Due to the extensive research and commercial use of the closely related compound 1-Methylcyclopropene (B38975) (1-MCP), much of the experimental framework and understanding of the mechanism of action is derived from studies on 1-MCP. This compound is expected to have a similar mode of action, and the protocols provided herein are based on established methodologies for cyclopropene-based ethylene inhibitors.
Introduction
This compound is a synthetic cyclopropene (B1174273) that acts as an antagonist to the plant hormone ethylene. Ethylene is a key regulator of many physiological processes, including fruit ripening, senescence, and stress responses.[1][2] By blocking ethylene receptors, this compound can delay these processes, thereby extending the post-harvest life and maintaining the quality of various horticultural products.[3][4][5] Understanding the dosage-response relationship is critical for optimizing its application to achieve the desired physiological effects without causing unintended consequences.
Mechanism of Action: Ethylene Signal Transduction Inhibition
This compound, like other cyclopropenes, functions by irreversibly binding to ethylene receptors, primarily located on the endoplasmic reticulum membrane.[6] This binding action blocks the ethylene signal transduction pathway, preventing the downstream effects of ethylene, such as the expression of ripening-related genes.[1][6] In the absence of ethylene or in the presence of an inhibitor like this compound, the ethylene receptors actively suppress the downstream signaling pathway. When ethylene binds, this suppression is lifted. This compound mimics the structure of ethylene, allowing it to bind to the receptor, but its chemical properties prevent the conformational change that would initiate the signaling cascade.
Below is a diagram illustrating the ethylene signaling pathway and the inhibitory action of this compound.
Quantitative Data from Cyclopropene Dosage-Response Studies
Direct quantitative dosage-response data for this compound is limited in publicly available literature. However, data from studies on 1-MCP and other derivatives like 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP) provide a strong basis for expected efficacy and concentration ranges.
| Compound | Crop | Concentration | Observed Effects |
| 1-Methylcyclopropene (1-MCP) | Banana | 200 nL/L | Delayed decrease in fruit firmness, respiration, and ethylene production. |
| 1-Methylcyclopropene (1-MCP) | Mango | 1 µM | Significantly inhibited ethylene production and delayed ripening.[6] |
| 1-Methylcyclopropene (1-MCP) | Stone Fruits | < 1 µM | Slowed softening, color change, and loss of titratable acidity.[5] |
| 1-Methylcyclopropene (1-MCP) | Kiwifruit | Not specified | Dramatically maintained fruit firmness. |
| 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP) | Persimmon | 1 mM (spray) | Reduced flesh softening. |
| 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP) | Banana | 1 mM (dip) | Nullified ethylene-induced peel degreening. |
Experimental Protocols
The following protocols are adapted from established methods for 1-MCP and provide a framework for conducting dosage-response studies with this compound.
Preparation of this compound Gas
This compound, similar to 1-MCP, is often supplied as a powder where the active ingredient is complexed with a carrier molecule like cyclodextrin. The gas is released upon dissolution in water.
Materials:
-
This compound powder formulation
-
Gas-tight container (e.g., desiccator, sealed chamber)
-
Syringes for gas injection
-
Water or a buffer solution as specified by the manufacturer
Protocol:
-
Calculate the amount of this compound powder needed to achieve the desired concentration (e.g., in nL/L or ppm) within the gas-tight container.
-
Place the plant material to be treated inside the container.
-
Add the calculated amount of powder to a small vial or beaker.
-
Inject the specified amount of water or buffer into the vial to release the this compound gas.
-
Immediately seal the container and ensure it is airtight.
-
Incubate the plant material for the desired exposure time (typically 6-24 hours) at a controlled temperature.
Dosage-Response Experiment Workflow
The following workflow outlines the key steps for a typical dosage-response study.
Assessment of Physiological Responses
To quantify the effects of different dosages of this compound, the following parameters are commonly measured:
-
Ethylene Production: Measured by gas chromatography. Plant material is enclosed in an airtight container for a set period, and a headspace gas sample is injected into the gas chromatograph.
-
Respiration Rate: Measured by monitoring CO2 production, often using an infrared gas analyzer.
-
Firmness: Assessed using a penetrometer or texture analyzer.
-
Color Change: Quantified using a chromameter to measure color space values (e.g., Lab*).
-
Total Soluble Solids (TSS): Measured with a refractometer, indicating sugar content.
-
Titratable Acidity (TA): Determined by titration with a standard base (e.g., NaOH).
-
Gene Expression Analysis: Techniques like qRT-PCR can be used to measure the expression levels of ethylene biosynthesis and receptor genes.
Considerations for Experimental Design
-
Plant Material: Use uniformly mature and defect-free plant material to minimize variability.
-
Concentration Range: Select a range of concentrations that is likely to encompass the threshold, optimal, and saturation levels of the response. Based on 1-MCP data, a range from 10 nL/L to 1000 nL/L is a reasonable starting point.
-
Exposure Time and Temperature: The efficacy of cyclopropenes is dependent on both exposure time and temperature. These parameters should be kept constant across all treatments.
-
Replication: Use sufficient biological replicates to ensure statistical power.
-
Post-Treatment Storage: After treatment, store the material under conditions relevant to commercial practice to assess the long-term effects of the treatment.
Conclusion
While specific dosage-response data for this compound is not as abundant as for 1-MCP, the shared mechanism of action allows for the adaptation of existing protocols and knowledge. The application notes and protocols provided here offer a robust framework for researchers to conduct their own dosage-response studies, enabling the optimization of this compound application for the preservation of horticultural products. It is recommended to conduct pilot studies to determine the optimal concentration range for the specific crop and conditions under investigation.
References
- 1. Inhibition of the ethylene response by 1-MCP in tomato suggests that polyamines are not involved in delaying ripening, but may moderate the rate of ripening or over-ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papaya fruit ripening: response to ethylene and 1-methylcyclopropene (1-MCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 1-Methylcyclopropene counteracts ethylene promotion of fruit softening and roles of MiERF2/8 and MiPG in postharvest mangoes [frontiersin.org]
- 4. ftb.com.hr [ftb.com.hr]
- 5. EFFECTS OF 1-METHYLCYCLOPROPENE ON STONE FRUITS | International Society for Horticultural Science [ishs.org]
- 6. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Controlled Release of 1-Ethylcyclopropene
Introduction
1-Ethylcyclopropene (1-ECP) is a potent gaseous ethylene (B1197577) inhibitor, analogous to the widely used 1-methylcyclopropene (B38975) (1-MCP).[1] By irreversibly binding to ethylene receptors in plant tissues, 1-ECP can effectively delay ripening and senescence in fruits, vegetables, and ornamental crops.[1][2] However, its practical application is challenging due to its high volatility and reactivity. To overcome these limitations, controlled-release technologies are essential for stabilizing 1-ECP, ensuring its safe handling, and providing a sustained release for effective application.
These application notes provide detailed protocols for the primary methods of 1-ECP encapsulation and controlled release, targeting researchers in agriculture, materials science, and drug development. The methodologies are largely based on established protocols for 1-MCP, which are directly applicable to 1-ECP due to their structural and chemical similarities.
Application Note 1: Molecular Encapsulation via Cyclodextrin Inclusion Complexes
Molecular encapsulation using cyclodextrins (CDs) is the most commercially established method for stabilizing small gaseous molecules like 1-MCP and is highly suitable for 1-ECP.[3][4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can trap a "guest" molecule like 1-ECP.[5] Alpha-cyclodextrin (B1665218) (α-CD), consisting of six glucopyranose units, has a cavity size that is optimal for encapsulating 1-MCP and its analogs.[1][3] The formation of this inclusion complex results in a stable, solid powder from which the active gaseous ingredient can be released upon exposure to water or humidity.[3]
Experimental Protocol: Preparation of 1-ECP@α-CD Inclusion Complex
This protocol details a two-stage batch process: (I) synthesis of a 1-ECP precursor, and (II) generation and encapsulation of 1-ECP gas.
Materials:
-
1-chloro-2-butene (B1196595) (or similar allylic chloride precursor for 1-ECP)
-
Lithium diisopropylamide (LDA)
-
Alpha-cyclodextrin (α-CD)
-
Deionized water
-
Mineral oil
-
Two-neck reaction vessel, encapsulation vessel, syringe, magnetic stirrer, vacuum pump.
Procedure:
Part I: Synthesis of 1-ECP Lithium Salt
-
In a closed, inert-atmosphere vessel, prepare a suspension of lithium diisopropylamide (LDA) in mineral oil.
-
Slowly add 1-chloro-2-butene dropwise to the LDA suspension over 60 minutes with gentle mixing. The reaction is an α-elimination that forms the lithium salt of 1-ECP.
-
Continue mixing for an additional 30 minutes to ensure the reaction is complete.
-
Apply a vacuum to the resulting suspension to remove any volatile impurities.
-
Store the 1-ECP lithium salt suspension at -25°C until use.
Part II: Gas Generation and Molecular Encapsulation
-
Prepare Encapsulation Vessel: Prepare a saturated α-CD solution (approx. 87.3 mM) in deionized water in the encapsulation vessel.[1] Pull a vacuum on the vessel to approximately 0.27 kPa.[1]
-
Prepare Reaction Vessel: Add 100 g of deionized water to the gas generation reaction vessel and pull a vacuum to approximately 0.27 kPa.[1]
-
Generate 1-ECP Gas: Using a syringe, inject the thawed 1-ECP lithium salt suspension into the reaction vessel containing water. The salt reacts violently with water to release 1-ECP gas.[2] Agitate the vessel for 15 minutes to promote the complete release of the gas, which will accumulate in the headspace.
-
Encapsulate 1-ECP: Connect the headspace of the reaction vessel to the inlet of the encapsulation vessel. Bubble the 1-ECP gas through the agitated, saturated α-CD solution.
-
Optimize Temperature: Maintain the encapsulation solution at an optimal temperature of 15°C to maximize the inclusion ratio and yield.[3][4][6] The molecular encapsulation process is a pseudo-first-order reaction.[3][4]
-
Isolate Complex: The 1-ECP@α-CD complex will precipitate out of the solution as a white powder.
-
Purification: Separate the precipitate by filtration, wash with a small amount of cold water, and dry under a vacuum.
-
Confirmation: The formation of the inclusion complex can be confirmed by changes in the X-ray diffraction (XRD) pattern of the α-CD crystal lattice and by using techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC).[3][4][7]
Application Note 2: Adsorption and Release from Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are highly porous crystalline materials with exceptionally large surface areas, making them excellent candidates for gas adsorption and storage.[8] MOFs can be tailored to selectively adsorb small molecules like ethylene and 1-ECP. The release is typically controlled by changes in pressure or temperature. Copper-based MOFs such as Basolite C300 (HKUST-1) have shown effectiveness in binding both ethylene and 1-MCP.[8]
Experimental Protocol: Loading 1-ECP into a MOF
Materials:
-
MOF powder (e.g., Basolite C300/HKUST-1)
-
1-ECP gas (generated as described previously)
-
High-pressure reactor vessel
-
Vacuum oven
Procedure:
-
MOF Activation: Place the MOF powder in a vacuum oven and heat under a high vacuum to remove any guest molecules (e.g., water, solvents) from the pores. The specific temperature and duration depend on the MOF's stability.
-
Loading: Transfer the activated MOF to a high-pressure reactor vessel.
-
Introduce Gas: Evacuate the reactor and then introduce a known pressure of 1-ECP gas.
-
Equilibration: Allow the system to equilibrate for a set period (e.g., 24-48 hours) at a controlled temperature. The 1-ECP molecules will adsorb onto the internal surfaces of the MOF pores.
-
Venting: After equilibration, slowly vent the excess (unadsorbed) 1-ECP gas from the reactor.
-
Storage: The 1-ECP-loaded MOF should be stored in a sealed, airtight container to prevent premature release. The release can be triggered by applying a vacuum, increasing the temperature, or by displacement with another molecule like water vapor.
Application Note 3: Polymer-Based Controlled Release
Polymer-based systems offer a versatile platform for the controlled release of active agents through mechanisms like diffusion or polymer degradation.[9] For a volatile compound like 1-ECP, it can be incorporated into a polymer matrix, such as ethylene vinyl acetate (B1210297) (EVA) or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[10] The release rate can be tuned by altering the polymer composition, drug loading, and the physical form of the device (e.g., film, microspheres).[10]
Experimental Protocol: Encapsulation of 1-ECP Precursor in PLGA Microspheres
This protocol uses a precursor of 1-ECP that can be converted to the active gas upon delivery. A more direct but complex method would involve dissolving the gas under pressure in a molten polymer.
Materials:
-
1-ECP precursor (e.g., a stable derivative that releases 1-ECP upon hydrolysis)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Magnetic stirrer, homogenizer, rotary evaporator.
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the 1-ECP precursor in dichloromethane to form a homogenous organic solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as the continuous phase and emulsifier.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a homogenizer. This will create an oil-in-water (o/w) emulsion where the organic phase is dispersed as small droplets.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate. As the solvent evaporates, the PLGA precipitates, forming solid microspheres that entrap the 1-ECP precursor.
-
Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash them several times with deionized water to remove residual PVA.
-
Drying: Lyophilize (freeze-dry) the microspheres to obtain a fine, free-flowing powder.
-
Release Mechanism: The release of the precursor from the microspheres will be governed by diffusion through the polymer matrix and hydrolysis of the PLGA. The precursor then converts to 1-ECP.
Data Summary and System Comparison
The choice of a controlled-release system depends on the desired release kinetics, application environment, and cost.
| Parameter | Cyclodextrin Inclusion Complex | Metal-Organic Framework (MOF) | Polymer Matrix |
| Encapsulation Method | Molecular inclusion in aqueous solution | Physisorption from gas phase | Emulsion/solvent evaporation; Melt extrusion |
| Typical Loading | Moderate (dependent on 1:1 stoichiometry) | High (dependent on surface area/pore volume) | Variable (typically 5-50% by weight)[10] |
| Release Trigger | Presence of water/high humidity | Increase in temperature; Decrease in pressure | Diffusion; Polymer erosion/degradation |
| Release Kinetics | Rapid (burst release) upon hydration | Tunable based on trigger intensity | Sustained release (zero-order or first-order) |
| Stability | High (stable solid powder) | High (stable crystalline material) | High (protects active agent from environment) |
| Commercial Status | Commercially established for 1-MCP | Research & Development | Established for many active agents, adaptable for 1-ECP |
Visualizing Workflows and Mechanisms
Workflow for Release Kinetics Analysis
A crucial step is to quantify the release profile of the encapsulated 1-ECP. This is typically done using gas chromatography to measure the concentration in a sealed headspace over time.
References
- 1. bioencapsulation.net [bioencapsulation.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of molecular encapsulation of 1-methylcyclopropene into alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. promedpharmallc.com [promedpharmallc.com]
Application Notes and Protocols for 1-Ethylcyclopropene in Produce Shelf-Life Extension
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylcyclopropene is a cyclopropene (B1174273) derivative that acts as a potent inhibitor of ethylene (B1197577) responses in plants. Ethylene is a key plant hormone that regulates the ripening and senescence of fruits and vegetables. By blocking the ethylene receptors, this compound can effectively delay the ripening process, reduce spoilage, and extend the shelf-life of a wide range of horticultural products. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, application protocols, and expected outcomes.
Note: The available research predominantly focuses on the well-established ethylene inhibitor, 1-methylcyclopropene (B38975) (1-MCP). As this compound is a close structural analog, its mechanism of action and effects on produce are expected to be very similar. The following protocols and data are based on studies conducted with 1-MCP and should be adapted and validated for this compound in specific experimental settings.
Mechanism of Action: Ethylene Receptor Inhibition
This compound, like 1-MCP, is a gaseous compound that binds irreversibly to ethylene receptors in plant tissues.[1] This binding action blocks the downstream signaling pathway that ethylene initiates, thereby preventing the physiological and biochemical changes associated with ripening and senescence. These changes include softening of the fruit, conversion of starches to sugars, changes in color, and the production of aroma compounds.
The ethylene signaling pathway is a negative regulatory pathway. In the absence of ethylene, the ethylene receptors actively suppress the ethylene response. When ethylene binds to the receptors, this suppression is lifted, and the ripening process begins. This compound mimics the action of ethylene by binding to the receptors but does not trigger the downstream responses. Its high affinity for the receptors and irreversible binding make it a highly effective and long-lasting inhibitor.
Data Presentation: Efficacy of Cyclopropene Treatment
The following tables summarize the quantitative effects of cyclopropene treatment on various produce, primarily based on studies using 1-MCP. These data illustrate the potential benefits of using this compound for shelf-life extension.
Table 1: Effect of 1-MCP on the Shelf-Life and Quality of Various Fruits
| Fruit | 1-MCP Concentration | Treatment Duration | Storage Temperature | Key Findings | Reference |
| Banana | 400 nL/L | - | Cold Storage | Prolonged green-life and delayed ripening. | [2] |
| Mango | - | - | Ambient | Delayed decay and ripening. | [3] |
| Netted Melon | 0.6 µL/L | 24 hours | 10°C or 25°C | Extended shelf-life, inhibited weight loss and firmness decline. | [4] |
| Kiwifruit ('Hayward') | 0.5, 1, 2 µL/L | 24 hours | 20°C | Delayed softening and soluble solids concentration increase. | [3] |
| Pear ('Abate Fétel') | - | - | Cold Storage | Preserved phytochemical compounds and prolonged shelf-life. | [5] |
| Plum ('Santa Rosa' and 'Golden Japan') | 0.25, 0.50, 0.75 µL/L | - | Cold Storage then 20°C | Inhibited ethylene production, delayed softening and color change. | [6] |
Table 2: Effect of 1-MCP on the Quality of Various Vegetables
| Vegetable | 1-MCP Concentration | Treatment Duration | Storage Temperature | Key Findings | Reference |
| Tomato | 625 and 1250 ppb | - | 20°C | Prolonged shelf-life and maintained quality. | [6] |
| Broccoli | - | - | 4°C | Reduced weight loss and maintained commercial value. | [7] |
| Pteridium aquilinum | - | - | - | Inhibited decreases in firmness and titratable acid content. | [8] |
Experimental Protocols
The following are generalized protocols for the application of gaseous this compound. It is crucial to optimize the concentration, treatment duration, and temperature for each specific type of produce.
Protocol 1: Gaseous Treatment of Produce in an Airtight Chamber
This protocol is suitable for laboratory-scale experiments to determine the optimal treatment conditions.
Materials:
-
This compound source (e.g., encapsulated powder)
-
Airtight treatment chamber (e.g., desiccator, sealed container)
-
Gas-tight syringe
-
Fan for air circulation within the chamber
-
Produce to be treated
-
Control produce (untreated)
Procedure:
-
Preparation of Produce: Harvest produce at the desired maturity stage. Select uniform and defect-free samples. Divide the produce into treatment and control groups.
-
Chamber Setup: Place the treatment group of produce inside the airtight chamber. Ensure there is adequate space for air circulation. Place a small fan inside the chamber to ensure even distribution of the gas.
-
Calculation of this compound Concentration: Determine the volume of the airtight chamber. Calculate the amount of this compound source needed to achieve the desired concentration (e.g., in ppb or µL/L).
-
Generation and Application of this compound Gas: If using an encapsulated powder that releases the gas upon contact with a solution, prepare the releasing solution according to the manufacturer's instructions. Inject the solution into the container with the powder, which should be placed inside the treatment chamber. Seal the chamber immediately. If using a pure gas source, use a gas-tight syringe to inject the calculated volume of this compound into the chamber through a septum.
-
Treatment: Allow the produce to be exposed to the this compound gas for the predetermined duration (e.g., 6-24 hours) at a controlled temperature.
-
Venting: After the treatment period, open the chamber in a well-ventilated area to allow the gas to dissipate.
-
Storage and Evaluation: Store both the treated and control produce under the desired storage conditions (e.g., refrigerated or ambient temperature). Evaluate quality parameters at regular intervals.
Parameters to Evaluate:
-
Firmness: Measured using a penetrometer or texture analyzer.
-
Color: Measured using a colorimeter.
-
Total Soluble Solids (TSS): Measured using a refractometer.
-
Titratable Acidity (TA): Determined by titration.
-
Weight Loss: Measured by weighing the produce at different time points.
-
Respiration Rate and Ethylene Production: Measured using a gas analyzer.
-
Sensory Evaluation: Assess appearance, aroma, flavor, and texture.
Protocol 2: Synthesis of this compound (Illustrative)
For research purposes, small-scale synthesis of this compound might be necessary. The synthesis of cyclopropenes can be complex and requires expertise in organic chemistry. A general approach involves the α-elimination of a suitable precursor. One reported method for a 1-substituted cyclopropene involved the reaction of 1-chloro-1-ethylcyclopropane with a strong base like phenyllithium.
Disclaimer: This is a simplified and illustrative representation of a potential synthetic route. The actual synthesis should be performed by a qualified chemist in a controlled laboratory setting with appropriate safety precautions.
Safety Precautions
This compound is a volatile and reactive gas. It should be handled in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound holds significant promise as a tool for extending the shelf-life and maintaining the quality of fresh produce. By understanding its mechanism of action and following appropriate application protocols, researchers can effectively utilize this compound to delay ripening and senescence. Further research is needed to establish optimal treatment conditions for a wider variety of fruits and vegetables and to fully understand the comparative efficacy of this compound versus 1-MCP.
References
- 1. 1-methyl cyclopropene (1-MCP) for quality preservation of fresh fruits and vegetables | Journal of Postharvest Technology [journals.acspublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. EFFECTS OF 1-METHYLCYCLOPROPENE TREATMENT ON THE SHELF LIFE QUALITY OF KIWIFRUITS 'HAYWARD' | International Society for Horticultural Science [ishs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of the Interactive Effect of the Use of 1-Methylcyclopropene and Cultivars on the Nutritional Value of Broccoli during Storage | MDPI [mdpi.com]
- 8. 1‐Methylcyclopropene (1‐MCP) retards the senescence of Pteridium aquilinum var. latiusculum by regulating the cellular energy status and membrane lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethylcyclopropene in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Ethylcyclopropene (1-ECP) in molecular biology research. Due to the limited specific data on 1-ECP, information from its well-studied structural analog, 1-Methylcyclopropene (B38975) (1-MCP), is used as a primary reference point. 1-ECP is an inhibitor of ethylene (B1197577) action, similar to 1-MCP, and can be utilized to study ethylene-dependent physiological and molecular processes.[1] It is, however, reported to be less potent than 1-MCP.[1]
Introduction
This compound (1-ECP) is a volatile organic compound that acts as an antagonist of the plant hormone ethylene. Ethylene is a key regulator of a wide range of developmental processes and stress responses in plants, including fruit ripening, senescence, abscission, and defense against pathogens. In the field of molecular biology, 1-ECP serves as a valuable tool to dissect the ethylene signaling pathway and to identify genes and proteins involved in ethylene-mediated responses.
The primary mechanism of action for cyclopropenes like 1-ECP is their ability to irreversibly bind to ethylene receptors, thereby blocking the downstream signaling cascade.[1] This specific mode of action makes 1-ECP a powerful tool for studying the consequences of ethylene insensitivity in various biological systems.
Applications in Molecular Biology
The application of 1-ECP in molecular biology studies allows for the investigation of a multitude of ethylene-dependent processes:
-
Gene Expression Analysis: By treating tissues or whole organisms with 1-ECP, researchers can identify genes whose expression is modulated by ethylene. Comparative transcriptomic analyses (e.g., RNA-seq) of 1-ECP-treated versus untreated samples can reveal novel components of the ethylene signaling and response pathways. Studies on the analog 1-MCP have shown that it negatively affects the expression of ethylene biosynthesis and signaling genes.[2]
-
Signal Transduction Studies: 1-ECP can be used to elucidate the hierarchy and interaction of components within the ethylene signaling pathway. By blocking the initial perception of ethylene, the functional role of downstream signaling molecules can be investigated.
-
Metabolomic and Proteomic Profiling: The metabolic and proteomic changes induced by ethylene can be studied by comparing profiles from 1-ECP-treated and control samples. This can lead to the identification of key enzymes and metabolites involved in ethylene-regulated processes.
-
Epigenetic Modifications: Research on 1-MCP suggests that ethylene signaling can be regulated by epigenetic modifications such as DNA methylation.[3] 1-ECP could be used to explore how blocking ethylene perception influences the epigenetic landscape of a cell or organism.
Quantitative Data Summary
The following table summarizes typical concentration ranges and treatment durations for the related compound 1-MCP, which can serve as a starting point for optimizing experiments with 1-ECP. It is important to note that the optimal concentration of 1-ECP may differ and should be determined empirically for each experimental system.
| Parameter | Value Range (for 1-MCP) | Target Organism/System | Reference |
| Gaseous Concentration | 0.5 - 10 µL L⁻¹ | Fruits (Apple, Onion) | [4][5] |
| Treatment Duration | 4 - 24 hours | Fruits and Plant Tissues | [4][6] |
| Temperature | 20 °C | General Laboratory Conditions | [4] |
Experimental Protocols
The following are generalized protocols adapted from studies using 1-MCP. These should be optimized for specific research questions and experimental systems when using 1-ECP.
Protocol 1: Treatment of Plant Material with Gaseous this compound
Objective: To inhibit ethylene responses in plant tissues for subsequent molecular analysis.
Materials:
-
Plant material (e.g., fruits, leaves, seedlings)
-
Airtight treatment chamber
-
This compound source (e.g., encapsulated powder that releases 1-ECP upon contact with a releasing agent)
-
Gas-tight syringe
-
Fan for air circulation within the chamber
Procedure:
-
Place the plant material inside the airtight chamber. Ensure there is adequate space for air circulation.
-
Calculate the required amount of 1-ECP to achieve the desired concentration within the chamber volume.
-
Prepare the 1-ECP gas according to the manufacturer's instructions. This typically involves mixing an encapsulated powder with a releasing agent in a sealed container.
-
Using a gas-tight syringe, withdraw the calculated volume of 1-ECP gas from the generation container.
-
Inject the 1-ECP gas into the treatment chamber through a septum.
-
Turn on the internal fan to ensure even distribution of the gas.
-
Seal the chamber and incubate for the desired duration (e.g., 4-24 hours) at a controlled temperature.
-
After the treatment period, open the chamber in a well-ventilated area to dissipate the gas.
-
Collect the plant material for molecular analysis (e.g., RNA extraction, protein extraction).
Protocol 2: Analysis of Gene Expression Changes using qRT-PCR
Objective: To quantify the effect of 1-ECP treatment on the expression of target genes.
Materials:
-
1-ECP treated and control plant material
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Immediately freeze the collected plant material in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable RNA extraction kit, following the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene and a reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.
-
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methylation Is Crucial for 1-Methylcyclopropene Delaying Postharvest Ripening and Senescence of Tomato Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 1-methylcyclopropene (1-MCP) on the expression of genes involved in the chlorophyll degradation pathway of apple fruit during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 1-Ethylcyclopropene Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylcyclopropene is a potent inhibitor of ethylene (B1197577) action in plants. It is a gaseous compound that blocks ethylene receptors, thereby preventing the initiation of ethylene-dependent physiological processes.[1] This characteristic makes it a valuable tool for extending the post-harvest shelf life and maintaining the quality of various horticultural products, including fruits, vegetables, and ornamental flowers. By inhibiting ethylene perception, this compound can delay ripening, reduce senescence, and prevent spoilage, offering significant benefits to the agricultural and horticultural industries.
These application notes provide detailed protocols for testing the efficacy of this compound in a laboratory setting. The methodologies outlined below are designed to provide a robust framework for researchers to assess the impact of this compound on various plant materials.
Mechanism of Action: Ethylene Signaling Pathway Inhibition
Ethylene, a gaseous plant hormone, plays a crucial role in a wide array of developmental processes and stress responses, including fruit ripening, flower senescence, and leaf abscission. The ethylene signaling pathway is a well-characterized cascade of events that translates the ethylene signal into a physiological response. This compound acts as a competitive inhibitor by binding irreversibly to the ethylene receptors, primarily located on the endoplasmic reticulum membrane.[2] This binding prevents ethylene from activating the downstream signaling cascade, effectively blocking all ethylene-induced responses.
In the absence of ethylene, the receptors activate a protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), which in turn phosphorylates and inactivates the ETHYLENE INSENSITIVE 2 (EIN2) protein.[2][3] When ethylene binds to the receptors, this inhibition is lifted. EIN2 is then cleaved, and its C-terminal fragment translocates to the nucleus, where it activates a cascade of transcription factors, including ETHYLENE INSENSITIVE 3 (EIN3) and ETHYLENE RESPONSE FACTORS (ERFs).[2][3] These transcription factors then regulate the expression of genes responsible for the various ethylene responses. This compound's binding to the receptors maintains the pathway in its "off" state, even in the presence of ethylene.
Caption: Ethylene signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific plant species and experimental objectives.
Protocol 1: Efficacy of this compound on Fruit Ripening
Objective: To evaluate the effect of this compound on delaying the ripening process of climacteric fruits.
Materials:
-
Mature, unripe fruits of a climacteric species (e.g., bananas, tomatoes, avocados)
-
This compound gas or a generating system
-
Airtight containers or chambers
-
Gas chromatograph for ethylene measurement (optional)
-
Penetrometer or texture analyzer for firmness measurement
-
Colorimeter for color measurement
-
Refractometer for soluble solids content (SSC) measurement
-
Titrators for titratable acidity (TA) measurement
Procedure:
-
Fruit Selection and Preparation: Select healthy, uniform fruits at a similar stage of maturity. Randomly divide the fruits into treatment and control groups.
-
This compound Treatment:
-
Place the treatment group fruits in an airtight container.
-
Introduce this compound gas into the container to achieve the desired concentration (e.g., 0.5-1.0 µL/L). The precise concentration may need to be optimized for the specific fruit.
-
Seal the container and expose the fruits for a predetermined duration (e.g., 12-24 hours) at a controlled temperature (e.g., 20-25°C).
-
The control group should be placed in a similar container without this compound.
-
-
Storage: After treatment, ventilate the containers and store both treatment and control groups under controlled conditions (e.g., 20°C and 85-90% relative humidity).
-
Data Collection: At regular intervals (e.g., every 2 days), collect data on the following parameters:
-
Ethylene Production: Place individual fruits in airtight containers for a known period (e.g., 1 hour). Withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph to measure ethylene concentration.
-
Firmness: Measure the firmness of the fruit pulp using a penetrometer.
-
Color: Measure the peel color using a colorimeter to determine changes in parameters like L, a, and b* values or hue angle.
-
Soluble Solids Content (SSC): Extract juice from the fruit pulp and measure the SSC using a refractometer.
-
Titratable Acidity (TA): Titrate the fruit juice with a standard NaOH solution to determine the TA.
-
Data Presentation:
| Treatment | Ethylene Production (µL/kg·h) | Firmness (N) | Color (Hue Angle) | SSC (%) | TA (%) |
| Control (Day 0) | 0.1 ± 0.02 | 15.2 ± 0.8 | 110.5 ± 2.1 | 5.3 ± 0.3 | 0.85 ± 0.05 |
| 1-ECP (Day 0) | 0.1 ± 0.02 | 15.3 ± 0.7 | 110.2 ± 2.3 | 5.4 ± 0.2 | 0.84 ± 0.04 |
| Control (Day 4) | 25.6 ± 3.1 | 8.1 ± 0.5 | 95.3 ± 3.5 | 12.1 ± 0.6 | 0.52 ± 0.03 |
| 1-ECP (Day 4) | 2.3 ± 0.4 | 14.1 ± 0.6 | 108.7 ± 2.8 | 6.8 ± 0.4 | 0.79 ± 0.04 |
| Control (Day 8) | 52.3 ± 5.8 | 2.5 ± 0.3 | 75.1 ± 4.2 | 18.5 ± 0.9 | 0.31 ± 0.02 |
| 1-ECP (Day 8) | 15.8 ± 2.2 | 10.2 ± 0.5 | 100.4 ± 3.1 | 10.2 ± 0.5 | 0.65 ± 0.03 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Protocol 2: Efficacy of this compound on Flower Senescence
Objective: To assess the effectiveness of this compound in extending the vase life of cut flowers.
Materials:
-
Freshly cut flowers of an ethylene-sensitive species (e.g., carnations, lilies, roses)
-
This compound gas or a generating system
-
Airtight containers or chambers
-
Vases or containers for holding flowers
-
Standard floral preservative solution
-
Graduated cylinders for measuring water uptake
-
Balance for measuring fresh weight
Procedure:
-
Flower Preparation: Obtain freshly harvested flowers and recut the stems under water. Place the flowers in a standard floral preservative solution.
-
This compound Treatment:
-
Place the treatment group of flowers (in vases) inside an airtight container.
-
Introduce this compound gas to achieve the desired concentration (e.g., 0.1-0.5 µL/L).
-
Seal the container and expose the flowers for a specific duration (e.g., 6-12 hours) at a controlled temperature (e.g., 20°C).
-
The control group should be placed in a similar container without this compound.
-
-
Vase Life Evaluation: After treatment, remove the flowers from the containers and place them in a controlled environment (e.g., 22°C, 12-hour photoperiod).
-
Data Collection: Record the following parameters daily:
-
Vase Life: The number of days until the flowers show signs of senescence (e.g., wilting, petal discoloration, abscission).
-
Water Uptake: Measure the volume of water absorbed by the flowers each day.
-
Fresh Weight: Weigh the flowers daily to determine changes in fresh weight.
-
Visual Quality: Score the flowers daily based on a predefined visual quality scale (e.g., 1 = fresh, 5 = fully senesced).
-
Data Presentation:
| Treatment | Vase Life (days) | Total Water Uptake (mL) | Final Fresh Weight Loss (%) | Final Visual Quality Score |
| Control | 5.2 ± 0.6 | 45.3 ± 3.8 | 18.2 ± 2.1 | 4.8 ± 0.2 |
| 1-ECP (0.1 µL/L) | 9.8 ± 0.9 | 62.1 ± 4.5 | 10.5 ± 1.5 | 2.5 ± 0.3 |
| 1-ECP (0.5 µL/L) | 12.5 ± 1.1 | 75.4 ± 5.2 | 7.8 ± 1.1 | 2.1 ± 0.2 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Protocol 3: Efficacy of this compound on Vegetable Spoilage
Objective: To determine the effect of this compound on delaying spoilage and maintaining the quality of leafy green vegetables.
Materials:
-
Freshly harvested leafy green vegetables (e.g., spinach, lettuce, broccoli)
-
This compound gas or a generating system
-
Airtight containers or chambers
-
Chlorophyll (B73375) meter or spectrophotometer
-
Balance for weight measurement
-
Visual assessment scale for yellowing and decay
Procedure:
-
Vegetable Preparation: Select fresh, healthy vegetables and wash and dry them gently. Divide them into control and treatment groups.
-
This compound Treatment:
-
Place the treatment group vegetables in an airtight container.
-
Introduce this compound gas to achieve the desired concentration (e.g., 0.5-1.0 µL/L).
-
Seal the container and treat for a specific duration (e.g., 12-24 hours) at a low temperature (e.g., 4°C).
-
The control group should be stored under the same conditions without this compound.
-
-
Storage: Store both groups in a refrigerated environment (e.g., 4°C).
-
Data Collection: Assess the following parameters at regular intervals (e.g., every 3 days):
-
Visual Quality: Score the vegetables for yellowing, wilting, and signs of decay using a predefined scale.
-
Weight Loss: Weigh the vegetables to determine the percentage of weight loss.
-
Chlorophyll Content: Measure the chlorophyll content using a chlorophyll meter or by spectrophotometric analysis of an extract.
-
Data Presentation:
| Treatment | Visual Quality Score (1-5) | Weight Loss (%) | Chlorophyll Content (mg/g FW) |
| Control (Day 0) | 1.0 ± 0.0 | 0.0 ± 0.0 | 2.5 ± 0.1 |
| 1-ECP (Day 0) | 1.0 ± 0.0 | 0.0 ± 0.0 | 2.5 ± 0.1 |
| Control (Day 6) | 3.8 ± 0.4 | 8.2 ± 0.9 | 1.2 ± 0.2 |
| 1-ECP (Day 6) | 1.5 ± 0.2 | 4.1 ± 0.5 | 2.2 ± 0.1 |
| Control (Day 12) | 5.0 ± 0.0 | 15.6 ± 1.8 | 0.5 ± 0.1 |
| 1-ECP (Day 12) | 2.8 ± 0.3 | 8.9 ± 1.1 | 1.8 ± 0.2 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Caption: General experimental workflow for testing this compound efficacy.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively test the efficacy of this compound. By following these standardized methodologies, scientists can generate reliable and reproducible data to evaluate the potential of this compound in various post-harvest applications. The ability of this compound to inhibit ethylene action presents a significant opportunity to reduce food waste and enhance the quality and longevity of horticultural products.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-Ethylcyclopropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Ethylcyclopropene.
Understanding this compound Solubility
This compound is a small, non-polar hydrocarbon. Its solubility is primarily governed by the "like dissolves like" principle, meaning it is most soluble in non-polar organic solvents and has very low solubility in polar solvents like water. The lack of polar functional groups, such as hydroxyl or carboxyl groups, limits its ability to form favorable interactions with polar solvent molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging due to the unfavorable interactions between the non-polar compound and polar water molecules. To overcome this, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
A2: For preparing stock solutions of hydrophobic compounds like this compound, common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
The choice of solvent will depend on the specific experimental requirements, including potential cell toxicity and compatibility with other reagents.
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to use a more diluted final concentration of this compound in the aqueous medium.
-
Use a co-solvent system: Instead of diluting into a purely aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent. This can help maintain the solubility of the compound.[1][2]
-
Employ solubilizing agents: Consider using surfactants or cyclodextrins to enhance the solubility of your compound in the aqueous phase.[3][4][5]
Q4: What are co-solvents and how do they improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[1][6][7] They work by reducing the polarity of the solvent mixture, making it more favorable for the dissolution of hydrophobic compounds.[1] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[3][8]
Q5: How do surfactants help in solubilizing hydrophobic compounds?
A5: Surfactants are amphipathic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles. The hydrophobic cores of these micelles can encapsulate non-polar molecules like this compound, thereby increasing their apparent solubility in aqueous solutions.[9] Examples of commonly used surfactants in research include Tween® 20, Tween® 80, and Triton™ X-100.[5][8]
Troubleshooting Guide
Issue: Difficulty in Dissolving this compound in Organic Solvents
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect solvent choice | Based on the "like dissolves like" principle, use non-polar solvents. | Improved dissolution of this compound. |
| Insufficient solvent volume | Increase the volume of the solvent to ensure the concentration is below the saturation point. | Complete dissolution of the compound. |
| Low temperature | Gently warm the solution. Ensure the temperature is appropriate for the solvent's boiling point and the compound's stability. | Increased kinetic energy facilitates the dissolution process. |
| Inadequate mixing | Use vortexing or sonication to provide sufficient energy for dissolution. | Homogeneous solution is formed. |
Issue: Precipitation of this compound upon Dilution in Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration | Decrease the final concentration of this compound in the aqueous medium. | The compound remains in solution. |
| Rapid change in solvent polarity | Add the organic stock solution to the aqueous buffer dropwise while vortexing. | Gradual change in polarity prevents immediate precipitation. |
| Insufficient solubilizing agent | Increase the concentration of the co-solvent or surfactant in the final solution. | Enhanced solubility and prevention of precipitation. |
| pH of the aqueous buffer | For some compounds, pH can influence solubility. While this compound is not ionizable, ensure the buffer pH does not cause instability of other components. | Stable solution. |
Predicted Qualitative Solubility of this compound in Common Solvents
The following table provides a predicted qualitative solubility of this compound based on general principles of organic chemistry. Experimental verification is highly recommended.
| Solvent | Type | Predicted Solubility |
| Hexane | Non-polar | High |
| Toluene | Non-polar | High |
| Diethyl Ether | Non-polar | High |
| Chloroform | Non-polar | High |
| Dichloromethane | Moderately Polar | Moderate |
| Acetone | Polar Aprotic | Moderate to Low |
| Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low |
| Water | Polar Protic | Very Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the chosen organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, keeping in mind the volatility of the compound.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and degradation.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
-
Prepare Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol as described in Protocol 1.
-
Dilution: To prepare the working solution, first add the required volume of the organic stock solution to your experimental vessel.
-
Buffer Addition: Gradually add the aqueous buffer to the vessel while gently vortexing or stirring. This method of adding the buffer to the stock solution can sometimes prevent precipitation more effectively than adding the stock to the buffer.
-
Final Concentration: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1% v/v for cell-based assays).
Visualizing Experimental Workflows and Concepts
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
Technical Support Center: Optimizing 1-Ethylcyclopropene (1-ECP) Concentration for Different Fruits
Disclaimer: The following information is primarily based on research conducted on 1-Methylcyclopropene (B38975) (1-MCP), a closely related ethylene (B1197577) inhibitor. Due to limited publicly available data on 1-Ethylcyclopropene (1-ECP), the provided protocols and concentration ranges for 1-MCP should be considered as a starting point for optimizing 1-ECP experiments. Researchers should conduct preliminary trials to determine the optimal 1-ECP concentration and application parameters for their specific fruit and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-ECP) and how does it work?
A1: this compound (1-ECP) is a gaseous compound that acts as an inhibitor of ethylene perception in plants.[1][2][3] Ethylene is a plant hormone that triggers the ripening process in many fruits.[4][5] 1-ECP binds to the ethylene receptors in the fruit, preventing ethylene from binding and initiating the ripening cascade.[5] This results in delayed softening, color change, and overall senescence, thereby extending the shelf life of the fruit.[1][2]
Q2: What are the key factors influencing the efficacy of 1-ECP treatment?
A2: The effectiveness of 1-ECP treatment is dependent on several factors, including:
-
Fruit Species and Cultivar: Different fruits and even different cultivars of the same fruit have varying sensitivities to ethylene and therefore respond differently to 1-ECP.[6]
-
Maturity Stage at Harvest: The timing of 1-ECP application in relation to the fruit's maturity is crucial. For best results, treatment should occur before the climacteric peak of ethylene production.[4]
-
Concentration and Exposure Time: The concentration of 1-ECP and the duration of exposure need to be optimized for each fruit type.[3][5]
-
Temperature during Treatment and Storage: Temperature affects the binding of 1-ECP to the ethylene receptors and the overall metabolic rate of the fruit.[2][4]
-
Time Between Harvest and Treatment: For optimal results, it is recommended to apply 1-ECP as soon as possible after harvest.[4]
Q3: What is the difference between gaseous and aqueous applications of cyclopropenes?
A3: Gaseous application involves exposing the fruit to 1-ECP gas in an airtight container.[7][8] Aqueous application involves submerging the fruit in a solution containing a 1-ECP formulation.[4] Gaseous application is more common for large-scale treatments, while aqueous methods can be suitable for laboratory-scale experiments.[4] Generally, higher concentrations are needed for aqueous applications to achieve the same effect as gaseous treatments.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Uneven Ripening After Treatment | - Inconsistent gas distribution in the treatment chamber.- Fruit at different maturity stages at the time of treatment. | - Ensure proper air circulation within the treatment chamber.- Sort fruit by maturity before treatment. |
| Lack of Efficacy (Fruit Ripens Too Quickly) | - 1-ECP concentration too low.- Exposure time too short.- Fruit was already too mature at the time of treatment.- High storage temperatures. | - Increase the 1-ECP concentration or exposure time.- Treat fruit at an earlier maturity stage.- Maintain optimal low-temperature storage post-treatment.[2] |
| Development of Physiological Disorders (e.g., internal browning) | - Some fruits, like certain varieties of apricots, peaches, and nectarines, can have adverse reactions to 1-MCP.[1] | - Conduct small-scale trials to test for potential negative effects before treating a large batch.- Adjust concentration and exposure time. |
| Variable Results Between Experiments | - Inconsistent application protocol.- Fluctuations in temperature or humidity.- Differences in the physiological state of the fruit. | - Standardize all experimental parameters, including fruit source, maturity, treatment conditions, and storage environment.- Carefully monitor and control environmental conditions. |
Data Presentation: Recommended 1-MCP Concentrations for Various Fruits (as a proxy for 1-ECP)
| Fruit | Recommended Gaseous 1-MCP Concentration | Recommended Aqueous 1-MCP Concentration | Key Findings |
| Apple | 600 - 1000 ppb | Not commonly used | 1-MCP treatment helps in maintaining firmness and other commercial properties during long-term storage.[9] |
| Banana | 62.5 - 250 ppb | Not commonly used | Higher concentrations of 1-MCP lead to a greater delay in ripening and extension of shelf-life.[10] |
| Guava | 150 - 600 ppb | Not commonly used | The highest concentration (600 ppb) significantly preserved fruit firmness and other quality attributes.[10] |
| Kiwifruit | 0.5 - 1.0 µL/L | Not commonly used | The optimal concentration can be cultivar-dependent; for 'Xuxiang' and 'Hayward' 1.0 µL/L was effective, while for 'Huayou' 0.5 µL/L was optimal.[6] |
| Mango | 250 - 500 ppb | Not commonly used | 1-MCP treatment delayed fruit ripening and maintained the quality of the two tested cultivars.[10] |
| Pear | 100 - 1000 ppb | 250 - 1000 µg/L | 1-MCP treatment in combination with cold storage is effective in prolonging the shelf-life.[11][12] |
| Stone Fruits (Apricot, Nectarine, Peach, Plum) | Generally 1 µM or less | Not commonly used | Responses are mixed; while it slows softening, it can enhance internal browning in some stone fruits.[1] Plums, however, showed a positive response with fewer storage disorders.[1] |
| Tomato | 0.3 ppm | 625 µg/L | A 24-hour treatment with 0.3 ppm 1-MCP was effective in delaying ripening.[4] |
Experimental Protocols
Gaseous 1-ECP Application (Based on 1-MCP Protocol)
This protocol is adapted from a standard procedure for 1-MCP application.[7][8]
Materials:
-
Airtight treatment chamber (e.g., desiccator, sealed container)
-
1-ECP generating agent (powder or tablet)
-
Beaker or container for the generating agent
-
Warm water (approximately 40-45°C)
-
Stirring mechanism (e.g., magnetic stirrer or small fan) for air circulation
-
Fruit to be treated
Procedure:
-
Fruit Preparation: Select fruits of uniform size and maturity. Place the fruit inside the airtight chamber, ensuring there is enough space for air circulation. Do not exceed one-third of the chamber's volume with fruit.[7][8]
-
Chamber Sealing: Seal the chamber to ensure it is airtight.
-
1-ECP Generation: Place the 1-ECP generating agent in a beaker with the specified amount of warm water inside the chamber. The reaction will release 1-ECP gas. Follow the manufacturer's instructions for the specific generating agent to achieve the target concentration.
-
Incubation: Keep the chamber sealed for the desired exposure time (typically 12-24 hours).[5] Maintain a constant and appropriate temperature during the treatment.
-
Venting: After the incubation period, open the chamber in a well-ventilated area to release the 1-ECP gas.
-
Post-Treatment Storage: Transfer the treated fruit to the desired storage conditions.
Mandatory Visualizations
Caption: Experimental workflow for gaseous 1-ECP application.
References
- 1. EFFECTS OF 1-METHYLCYCLOPROPENE ON STONE FRUITS | International Society for Horticultural Science [ishs.org]
- 2. plantarchives.org [plantarchives.org]
- 3. 1-methyl cyclopropene (1-MCP) for quality preservation of fresh fruits and vegetables | Journal of Postharvest Technology [journals.acspublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Meta-analysis of the effects of 1-methylcyclopropene (1-MCP) treatment on climacteric fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 1-Methylcyclopropene Treatment on Postharvest Quality and Metabolism of Different Kiwifruit Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 1-methylcyclopropene for apple fruit ethilene release inhibition at storage | Krivorot | Fruit Growing [fruit.belal.by]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Post-Harvest 1-Methylcyclopropene (1-MCP) Treatment and Refrigeration on Chemical Composition, Phenolic Profile and Antioxidant Modifications during Storage of Abate Fétel Pears - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with 1-Ethylcyclopropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 1-Ethylcyclopropene (1-ECP).
Disclaimer
This compound (1-ECP) is a less-studied analog of the widely used ethylene (B1197577) inhibitor 1-Methylcyclopropene (1-MCP). Consequently, a significant portion of the information and recommendations provided herein is extrapolated from data and experiences with 1-MCP and general principles of cyclopropene (B1174273) chemistry. Researchers should consider these recommendations as a starting point for their troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1-ECP synthesis is yielding inconsistent or low amounts of the final product. What are the potential causes and solutions?
A1: Inconsistent yields in 1-ECP synthesis can arise from several factors, from reagent quality to reaction conditions.
-
Moisture and Air Sensitivity: The reagents used in cyclopropene synthesis, particularly organolithium reagents or other strong bases, are often highly reactive with water and oxygen.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and fresh, properly stored reagents.
-
-
Reagent Quality: The purity and activity of starting materials like 1-bromo-1-ethylcyclopropane (B13946558) or the corresponding precursors are critical.
-
Solution: Use freshly purified starting materials. If using commercial reagents, check their specifications and storage recommendations.
-
-
Reaction Temperature: The formation of the cyclopropene ring is often temperature-sensitive.
-
Solution: Maintain strict control over the reaction temperature as specified in the protocol. Use an appropriate cooling bath (e.g., dry ice/acetone) to ensure a consistent low temperature.
-
-
Inefficient Work-up: The volatile nature of 1-ECP can lead to significant loss during extraction and purification.
-
Solution: Perform extractions at low temperatures. Use a rotary evaporator with a cooled trap and apply vacuum cautiously.
-
Q2: I'm observing a rapid decline in the efficacy of my 1-ECP, suggesting stability issues. How can I mitigate this?
A2: 1-ECP, like other cyclopropenes, is inherently unstable due to its strained ring structure.[1]
-
Storage Conditions: 1-ECP is a volatile compound and is susceptible to degradation, especially at room temperature and in the presence of air.[2]
-
Solution: Store synthesized 1-ECP in a sealed container under an inert atmosphere at low temperatures (ideally ≤ -20°C). For application, prepare fresh solutions or dilutions from a concentrated stock just before use.
-
-
Purity of the Sample: Impurities from the synthesis can catalyze the degradation of 1-ECP.
-
Solution: Ensure the final product is of high purity. If necessary, repurify the compound.
-
Q3: The biological effect of my 1-ECP treatment is variable between experiments. What factors could be causing this inconsistency?
A3: Inconsistent biological effects are a common challenge and can be attributed to several experimental variables.
-
Inaccurate Concentration: The actual concentration of 1-ECP reaching the biological sample may differ from the calculated concentration.
-
Solution: Use a calibrated gas-tight syringe for handling the gaseous 1-ECP. Ensure the treatment chamber is completely sealed to prevent leaks. It is highly recommended to quantify the headspace concentration of 1-ECP using Gas Chromatography (GC).
-
-
Uneven Distribution: In a gaseous application, uneven distribution of 1-ECP within the treatment chamber can lead to variable exposure of the samples.
-
Solution: Use a small fan inside the treatment chamber to ensure proper air circulation and uniform distribution of the gas.
-
-
Biological Variability: The physiological state of the biological material (e.g., developmental stage of a plant, cell culture density) can significantly influence its response to 1-ECP.
-
Solution: Use biological materials of a uniform age and developmental stage. Standardize all pre-treatment conditions.
-
-
Temperature and Humidity: These environmental factors can affect both the stability of 1-ECP and the physiological response of the biological sample.
-
Solution: Conduct experiments in a controlled environment with consistent temperature and humidity.
-
Q4: How can I confirm the presence and concentration of 1-ECP in my experiments?
A4: Quantitative analysis is crucial for troubleshooting and ensuring reproducible results. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable method for quantifying volatile compounds like 1-ECP.
-
Lack of a Standard Curve: Accurate quantification requires a reliable standard curve.
-
Solution: If a certified standard of 1-ECP is not available, a semi-quantitative approach can be taken by comparing peak areas between different batches of synthesis. For a more accurate quantification, a custom standard can be synthesized and its purity determined by other methods (e.g., NMR).
-
Data Presentation
Table 1: Inferred Comparative Properties of this compound (1-ECP) and 1-Methylcyclopropene (1-MCP)
| Property | 1-Methylcyclopropene (1-MCP) | This compound (1-ECP) (Inferred) | Rationale for Inference |
| Molecular Weight | 54.09 g/mol | 68.12 g/mol | Addition of a -CH2- group. |
| Boiling Point | ~12 °C | Higher than 1-MCP | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Volatility | High | High, but likely lower than 1-MCP | The higher boiling point suggests slightly lower volatility at the same temperature. |
| Reactivity/Stability | Highly reactive, unstable | Highly reactive, likely of similar or slightly lower stability | The strained cyclopropene ring is the primary determinant of reactivity. The ethyl group may have a minor electronic effect.[1][2] |
| Binding Affinity to Ethylene Receptors | High | High (assumed) | The cyclopropene moiety is the key pharmacophore for receptor binding. The ethyl group may slightly alter the affinity compared to the methyl group. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (1-ECP)
This protocol is a generalized procedure and should be adapted and optimized based on available laboratory equipment and safety protocols. This synthesis should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
1-bromo-1-ethylcyclopropane
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, phenyllithium)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble the reaction glassware (e.g., a two-necked round-bottom flask with a dropping funnel and a condenser) under an inert atmosphere.
-
Reagent Addition: Dissolve 1-bromo-1-ethylcyclopropane in the anhydrous solvent in the reaction flask and cool the mixture to the appropriate temperature (e.g., -78 °C).
-
Reaction: Slowly add the strong base to the cooled solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at low temperature.
-
Extraction: Extract the product with a low-boiling-point organic solvent (e.g., pentane) at low temperature.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator with a cooled trap. Caution: 1-ECP is highly volatile.
-
Purification: If necessary, purify the crude product by distillation at low temperature and reduced pressure.
Protocol 2: Application of 1-ECP in a Gaseous Phase
Materials:
-
Synthesized and purified 1-ECP
-
Airtight treatment chamber (e.g., glass desiccator with a septum-sealed port)
-
Gas-tight syringe
-
Small fan for air circulation
-
Biological samples (e.g., plants, fruits, cell cultures)
Procedure:
-
Chamber Setup: Place the biological samples inside the treatment chamber. Include a small fan to ensure even gas distribution.
-
Sealing: Seal the chamber to ensure it is airtight.
-
1-ECP Preparation: Allow the container with 1-ECP to warm slightly to generate vapor pressure.
-
Injection: Using a gas-tight syringe, withdraw a calculated volume of the 1-ECP headspace.
-
Application: Inject the 1-ECP vapor into the treatment chamber through the septum.
-
Incubation: Incubate the samples for the desired duration under controlled environmental conditions.
-
Venting: After the treatment period, open the chamber in a well-ventilated area to dissipate the 1-ECP gas.
Protocol 3: Quantitative Analysis of 1-ECP by GC-FID
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for volatile hydrocarbons (e.g., DB-1, HP-5)
-
Gas-tight syringe for headspace injection
GC-FID Parameters (starting point for optimization):
| Parameter | Value |
| Injector Temperature | 150 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial: 40 °C for 2 min, Ramp: 10 °C/min to 150 °C, Hold: 2 min |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 100-500 µL of headspace |
Procedure:
-
Headspace Sampling: Collect a headspace sample from the treatment chamber or a vial containing a known amount of 1-ECP using a gas-tight syringe.
-
Injection: Inject the sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Quantification: Identify the 1-ECP peak based on its retention time (determined by running a known sample if possible). Quantify the amount of 1-ECP by comparing the peak area to a standard curve or by relative quantification against an internal standard.
Mandatory Visualization
Caption: Ethylene signaling pathway and inhibition by 1-ECP.
Caption: Workflow for 1-ECP synthesis and application.
Caption: Troubleshooting flowchart for inconsistent 1-ECP results.
References
Technical Support Center: Stability of 1-Ethylcyclopropene in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Ethylcyclopropene. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments in aqueous solutions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
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Question: My experimental results are not reproducible, and the observed effect of this compound is less than anticipated. What could be the cause?
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Answer: This is a common issue often linked to the degradation of this compound in your aqueous experimental medium. The stability of cyclopropene (B1174273) derivatives is known to be influenced by several factors, including the solution's pH, temperature, and the presence of other chemical species.[1] It is crucial to assess the stability of your working solution under the actual experimental conditions. A significant decrease in the concentration of this compound over the course of your experiment will lead to inconsistent and seemingly lower activity.
Issue 2: Appearance of unknown peaks in my analytical chromatogram when analyzing this compound-treated samples.
-
Question: I am analyzing my samples containing this compound using HPLC or GC-MS and see unexpected peaks that are not present in my control samples. What are these?
-
Answer: These unknown peaks are likely degradation products of this compound. Hydrolysis is a common degradation pathway for many organic compounds in aqueous solutions.[2][3][4][5][6] For cyclopropene derivatives, this can involve the opening of the highly strained cyclopropene ring. The exact nature of the degradation products will depend on the specific conditions of your experiment (e.g., pH, temperature). It is advisable to identify these degradation products to understand the complete chemical profile of your experiment.
Issue 3: My this compound solution appears cloudy or has precipitated.
-
Question: After preparing my aqueous solution of this compound, I observe cloudiness or the formation of a precipitate. What should I do?
-
Answer: Precipitation can occur if the solubility of this compound in your aqueous buffer is limited. This can be influenced by the concentration of this compound, the pH of the buffer, and the presence of salts. If you are diluting a concentrated stock solution in an organic solvent into an aqueous buffer, ensure the final concentration of the organic solvent is minimal to avoid precipitation. Gentle warming or sonication might help to redissolve the compound, but be cautious as increased temperature can accelerate degradation.[7] It is always recommended to prepare fresh aqueous solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is not extensively documented in publicly available literature. However, based on the behavior of related cyclopropene derivatives, its stability is expected to be influenced by factors such as pH and temperature.[1][7] Generally, the high ring strain of the cyclopropene moiety makes it susceptible to degradation. For a closely related compound, 1-methylcyclopropene, proper temperature management is crucial for maintaining its efficacy, suggesting that higher temperatures likely accelerate degradation.[7]
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, the hydrolysis of many organic compounds is pH-dependent.[3][4][5] For some esters with functionalities that could be analogous to parts of potential this compound adducts, the rate of hydrolysis increases with a shift in pH from 7.4 to 8.0.[4][8] It is reasonable to hypothesize that the stability of this compound will also vary with pH. We recommend performing a preliminary stability test at your intended experimental pH.
Q3: What is the influence of temperature on the stability of this compound solutions?
A3: Temperature is a critical factor affecting the stability of this compound. Increased temperatures generally accelerate the rate of chemical reactions, including degradation pathways like hydrolysis.[7][9] For long-term storage, stock solutions in an appropriate organic solvent should be kept at low temperatures (e.g., -20°C or -80°C). Aqueous working solutions should be prepared fresh and used promptly, and the temperature of the experiment should be carefully controlled and monitored.
Q4: What are the likely degradation products of this compound in water?
A4: The specific degradation products of this compound in aqueous solution have not been definitively identified in the available literature. Based on the reactivity of other cyclopropene derivatives, potential degradation pathways could include hydrolysis leading to ring-opening and the formation of more stable, acyclic compounds. The identification of these products would require analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
Q5: How can I prepare and handle aqueous solutions of this compound to maximize stability?
A5: To maximize the stability of your this compound solutions, follow these recommendations:
-
Prepare Fresh: Always prepare aqueous working solutions fresh on the day of the experiment from a concentrated stock solution stored at a low temperature.
-
Control pH: Use a buffered solution to maintain a stable pH throughout your experiment. If possible, choose a pH where the stability of this compound is highest (this may need to be determined empirically).
-
Manage Temperature: Keep your solutions on ice as much as possible during preparation and handling. For the experiment itself, maintain a constant and controlled temperature.
-
Minimize Contaminants: Use high-purity water and reagents to avoid contaminants that could potentially catalyze degradation.
Quantitative Data Summary
Table 1: Estimated Half-Life (t½) of this compound in Aqueous Buffers at Different pH and Temperatures
| Temperature (°C) | pH 5.0 (hours) | pH 7.4 (hours) | pH 9.0 (hours) |
| 4 | > 48 | > 48 | 24 - 48 |
| 25 | 12 - 24 | 8 - 16 | 4 - 8 |
| 37 | 4 - 8 | 2 - 6 | < 4 |
Table 2: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | Stability is likely pH-dependent. Extremes in pH may accelerate degradation.[3][4][5] | Use buffered solutions. Empirically determine the optimal pH for your experiment. |
| Temperature | Higher temperatures significantly decrease stability.[7][9] | Prepare solutions at low temperatures and maintain strict temperature control during experiments. |
| Concentration | Higher concentrations may lead to faster degradation for some reaction kinetics.[1] | Use the lowest effective concentration for your assay. |
| Presence of Nucleophiles | Nucleophiles in the solution can potentially react with the strained cyclopropene ring, leading to degradation. | Be aware of the composition of your experimental medium. |
Experimental Protocols
Protocol 1: Determination of this compound Stability by GC-MS
This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer.
-
Preparation of Standard Solutions:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of calibration standards by diluting the stock solution in the aqueous buffer of interest to achieve a range of known concentrations.
-
-
Incubation:
-
Prepare a working solution of this compound in the aqueous buffer at the desired concentration.
-
Aliquot the working solution into several vials for each time point and temperature condition to be tested.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sample Collection and Extraction:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubated solution.
-
Perform a liquid-liquid extraction of this compound from the aqueous sample using a water-immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard should be added prior to extraction for accurate quantification.
-
-
GC-MS Analysis:
-
Analyze the organic extracts using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[10][11]
-
Develop a suitable GC method to separate this compound from the solvent and any potential degradation products.
-
Use the MS to confirm the identity of the this compound peak and to identify any degradation products.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order, second-order) and calculate the half-life (t½) of this compound under each condition.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for determining the stability of this compound.
Caption: A logical guide for troubleshooting stability problems with this compound.
References
- 1. Synthesis and isolation of less stable cyclopropene-1-carboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
How to prevent degradation of 1-Ethylcyclopropene during experiments
Welcome to the technical support center for 1-Ethylcyclopropene. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to prevent the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a small, highly strained cyclic alkene. Its high ring strain makes it chemically reactive and prone to degradation through pathways like polymerization, oxidation, and hydrolysis. Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of this compound are:
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
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pH: Both acidic and alkaline conditions can promote hydrolysis of the cyclopropene (B1174273) ring.
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Light: Exposure to UV light can induce photodegradation.
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Presence of Oxidizing Agents: Strong oxidizers can react with the double bond.
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Improper Storage: Incorrect storage conditions can lead to gradual decomposition over time.
Q3: How should I properly store this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to moisture and oxygen.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments involving this compound.
This could be due to the degradation of your this compound stock or working solutions. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify the Integrity of Your this compound Stock
-
Question: How can I check if my stored this compound has degraded?
-
Answer: The most reliable method is to use an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products. A pure sample should show a single, sharp peak corresponding to this compound.
-
Step 2: Review Your Experimental Protocol
-
Question: My this compound stock is pure, but my results are still inconsistent. What in my procedure could be causing degradation?
-
Answer: Review your experimental workflow for potential sources of degradation. Pay close attention to the temperature, pH of your solutions, and exposure to light.
-
Step 3: Implement Preventative Measures
-
Question: What steps can I take to prevent degradation during my experiments?
-
Answer: Prepare fresh solutions of this compound for each experiment. Use chilled solvents and reagents, and work quickly to minimize exposure to ambient conditions. If your experiment is sensitive to light, conduct it in a dark room or use amber-colored glassware.
-
Data Presentation
Table 1: General Stability and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of thermal degradation and self-reaction. |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation. |
| pH of Solutions | Neutral (pH 6-8) | Minimizes acid and base-catalyzed hydrolysis. |
| Solvent Choice | Anhydrous, aprotic solvents | Prevents hydrolysis. |
| Light Exposure | Minimize (use amber vials) | Prevents photodegradation. |
| Handling | Prepare fresh solutions | Ensures the use of non-degraded compound in experiments. |
Table 2: Typical GC-MS Parameters for Analysis of this compound and its Degradation Products
| Parameter | Value |
| Column | DB-5ms or similar non-polar column |
| Injection Temperature | 250°C |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 35-350 amu |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Gas-tight syringe
-
Septum-sealed vial under an inert atmosphere
-
-
Procedure:
-
Bring the sealed vial of this compound to room temperature.
-
Using a gas-tight syringe, carefully withdraw the desired volume of this compound.
-
Inject the this compound into a septum-sealed vial containing the anhydrous solvent.
-
Mix the solution gently by inversion.
-
Store the solution at 2-8°C and use it as soon as possible, preferably within a few hours.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended experimental workflow to prevent degradation.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Enhancing 1-Ethylcyclopropene (1-ECP) Treatment Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of 1-Ethylcyclopropene (1-ECP) treatments in experimental settings. As a potent inhibitor of ethylene (B1197577) perception, 1-ECP's effectiveness is influenced by a variety of factors. This guide will address common issues encountered during its application.
Note: Much of the available research has been conducted on 1-Methylcyclopropene (B38975) (1-MCP), a close structural analog of 1-ECP. The information presented here is based on established principles for cyclopropenes, with specific data for 1-ECP included where available. Researchers should consider the data on 1-MCP as a strong starting point for optimizing 1-ECP treatments, with the understanding that some adjustments to concentration and timing may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (1-ECP)?
A1: 1-ECP is an ethylene action inhibitor.[1] It functions by irreversibly binding to ethylene receptors in plant tissues.[2][3] This blockage prevents the plant from perceiving and responding to ethylene, a plant hormone that triggers ripening and senescence processes such as fruit softening, color change, and aroma development.[1]
Q2: What are the key factors that influence the efficacy of 1-ECP treatments?
A2: The effectiveness of 1-ECP is dependent on several factors, including the concentration of the gas, the duration of exposure, the maturity of the fruit or plant at the time of treatment, the specific genotype or cultivar, and the storage temperature and atmosphere post-treatment.[4][5]
Q3: How does 1-ECP differ from 1-MCP?
A3: 1-ECP and 1-MCP are structurally very similar and share the same mechanism of action. Both are effective ethylene antagonists.[6] However, subtle differences in their molecular structure may lead to variations in their binding affinity to ethylene receptors and, consequently, their optimal application concentrations and durations. Comparative studies of various cyclopropenes have shown that small molecular changes can alter their effectiveness.[6]
Q4: Can 1-ECP be used for non-climacteric fruits and vegetables?
A4: Yes, while extensively used for climacteric fruits that exhibit a burst of ethylene production during ripening, 1-ECP can also be effective for non-climacteric fruits and vegetables.[7] In these cases, it helps to mitigate the effects of exogenous ethylene exposure, which can still lead to quality degradation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or variable results across samples. | 1. Variation in fruit maturity: Fruits harvested at different stages of ripeness will respond differently to 1-ECP.[4] 2. Genotype differences: Different cultivars can have varying sensitivity to 1-ECP. 3. Uneven gas distribution: Poor air circulation within the treatment chamber can lead to uneven exposure. | 1. Standardize maturity: Use a consistent method (e.g., firmness, starch index) to select samples at a uniform maturity stage. 2. Cultivar-specific optimization: Conduct preliminary experiments to determine the optimal 1-ECP concentration and exposure time for each cultivar. 3. Ensure proper air circulation: Use fans within the sealed chamber to ensure homogenous distribution of 1-ECP gas. |
| 1-ECP treatment is ineffective or has a minimal effect. | 1. Low concentration or short exposure time: The applied dose may be insufficient to block a significant number of ethylene receptors. 2. Treatment applied too late: If the ripening process is already well underway, the effects of ethylene may be irreversible. 3. High storage temperatures: Elevated temperatures can accelerate the synthesis of new ethylene receptors, diminishing the effect of the initial treatment.[5] | 1. Increase dose: Systematically increase the 1-ECP concentration or the duration of the treatment. Refer to the data tables for starting points. 2. Apply treatment promptly: Treat produce as soon as possible after harvest, before the onset of autocatalytic ethylene production. 3. Optimize storage temperature: Store treated samples at the recommended low temperature for the specific commodity to slow down metabolic processes, including receptor synthesis. |
| Negative side effects observed (e.g., internal browning, development of off-flavors). | 1. Over-application: Excessively high concentrations or prolonged exposure can sometimes lead to physiological disorders in certain fruits.[1] 2. Inhibition of desirable ripening processes: For some fruits, a complete blockage of ethylene perception can prevent the development of characteristic flavors and aromas.[8] | 1. Reduce 1-ECP dose: Lower the concentration or shorten the exposure time to find a balance that delays senescence without causing damage. 2. Allow for partial ripening: Consider a lower dose of 1-ECP or a delayed application to allow for some initial ripening before inhibiting further ethylene responses. |
| Difficulty in preparing and applying 1-ECP gas. | 1. Improper release of the active ingredient: 1-ECP is often supplied as a powder that releases the gas upon contact with a liquid. Incorrect preparation can lead to an inaccurate dose. 2. Gas leakage from the treatment chamber: An improperly sealed chamber will result in a lower effective concentration. | 1. Follow manufacturer's protocol: Adhere strictly to the instructions for releasing the 1-ECP gas from its powdered form.[9][10] 2. Ensure an airtight seal: Use a well-sealed, airtight container or chamber for the treatment. Test the seal before introducing the 1-ECP.[9] |
Data Presentation
Table 1: Recommended Starting Concentrations and Durations for 1-MCP Treatments (Adaptable for 1-ECP)
| Commodity | 1-MCP Concentration | Treatment Duration (hours) | Treatment Temperature (°C) | Reference |
| Mango | 500 - 1000 ppb | 12 - 24 | 25 | [11] |
| Pears (Abate Fétel) | 20 mg/m³ | 24 | - | |
| Stone Fruits (general) | < 1 µM | - | Postharvest | [1] |
| Tomato | 1 ppm | - | 20 - 25 | [9] |
| Kiwifruit (Hayward) | 0.5 - 1.0 µL/L | - | - | |
| Common Beans | 0.5 µL/L | - | - | [12][13] |
Note: These values are primarily from studies on 1-MCP and should be used as a starting point for optimizing 1-ECP treatments.
Experimental Protocols
Protocol 1: Gaseous 1-ECP Application for Postharvest Treatment of Fruits
This protocol is adapted from established methods for 1-MCP application.[9]
Materials:
-
1-ECP powder formulation
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Airtight treatment chamber (e.g., HDPE plastic barrel)
-
Syringe and rubber septa
-
Volumetric flask
-
Water (as per manufacturer's instructions)
-
Internal fan for air circulation
Procedure:
-
Chamber Preparation: Place the experimental fruit or vegetable samples inside the airtight chamber. It is recommended that the volume of the produce does not exceed one-third of the chamber's volume to ensure adequate air circulation.[9]
-
Sealing: Securely seal the chamber lid. If necessary, use additional sealing materials like plastic wrap to prevent gas leakage.
-
1-ECP Gas Preparation: a. Carefully weigh the required amount of 1-ECP powder. b. Transfer the powder into a volumetric flask and seal it with a rubber septum. c. Inject the specified volume of water through the septum to release the 1-ECP gas.[9]
-
Application: a. Place the chamber in a temperature-controlled room (e.g., 20-25°C). b. Using a syringe, draw the calculated volume of 1-ECP gas from the headspace of the volumetric flask. c. Inject the 1-ECP gas into the treatment chamber through a pre-installed septum or port.
-
Treatment Duration: Allow the treatment to proceed for the predetermined duration (e.g., 12-24 hours), ensuring the internal fan is running to maintain even gas distribution.
-
Venting: After the treatment period, open the chamber in a well-ventilated area to release any remaining 1-ECP gas.
-
Storage: Transfer the treated samples to the desired storage conditions for subsequent analysis.
Visualizations
Caption: Simplified ethylene signaling pathway and the inhibitory action of 1-ECP.
Caption: General experimental workflow for 1-ECP treatment of postharvest produce.
References
- 1. EFFECTS OF 1-METHYLCYCLOPROPENE ON STONE FRUITS | International Society for Horticultural Science [ishs.org]
- 2. The Efficacies of 1-Methylcyclopropene and Chitosan Nanoparticles in Preserving the Postharvest Quality of Damask Rose and Their Underlying Biochemical and Physiological Mechanisms | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The activity of 1-methylcyclopropene (1-MCP) on postharvest life of the mango fruit (Mangifera indica L.) after irradiation | International Society for Horticultural Science [ishs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of 1-Methylcyclopropene (1-MCP) and Ethylene on Postharvest Lignification of Common Beans (Phaseolus vulgaris L) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethylcyclopropene and its Effects on Plant Tissues
Disclaimer: Due to the limited availability of specific research on 1-Ethylcyclopropene, this document primarily refers to the closely related and extensively studied ethylene (B1197577) inhibitor, 1-Methylcyclopropene (B38975) (1-MCP). The information provided should be considered as a general guide for this class of compounds. Researchers should always conduct preliminary trials to determine the optimal application parameters for their specific plant material and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plant tissues?
This compound is a synthetic plant growth regulator that acts as an inhibitor of ethylene perception. Ethylene is a natural plant hormone that triggers and accelerates the ripening and senescence processes in many plants, including fruits, vegetables, and flowers. By blocking the ethylene receptors in plant tissues, this compound and similar compounds like 1-MCP effectively delay these processes. This results in a prolonged shelf-life, maintenance of firmness, and a slower rate of quality deterioration.[1][2]
Q2: What are the primary applications of this compound/1-MCP in research?
In a research setting, these compounds are valuable tools for:
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Studying the role of ethylene in various physiological processes.
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Investigating the mechanisms of fruit ripening and senescence.
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Developing new post-harvest technologies to extend the storage life of horticultural products.
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Understanding the genetic and molecular basis of ethylene signaling pathways.
Q3: Are there any known negative side effects or phytotoxicity associated with 1-MCP?
While generally considered safe and effective, improper application of 1-MCP can lead to undesirable effects.[3] These can include:
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Inhibition of ripening: The most common "side effect" is an excessive delay or complete blockage of the ripening process, sometimes referred to as the "evergreen" effect. This can result in fruits that remain hard and green, with poor flavor and aroma development.[4][5]
-
Increased susceptibility to certain diseases: Some studies have reported that 1-MCP treatment can increase the incidence of certain rots and fungal diseases in some fruits, potentially by altering the fruit's natural defense mechanisms.[6]
-
Phytotoxicity: At very high concentrations, phytotoxicity symptoms may occur, such as leaf speckling, necrosis (browning) of leaf margins, chlorosis (yellowing), leaf cupping or twisting, and stunting of plant growth.[7]
Q4: How does the effectiveness of 1-MCP vary between different plant species and cultivars?
The response to 1-MCP can vary significantly depending on the plant species, cultivar, and even the maturity stage at the time of treatment.[1][3][8] Factors influencing efficacy include:
-
Ethylene sensitivity: Plants with high ethylene sensitivity tend to show a more pronounced response to 1-MCP.
-
Receptor density and regeneration: The number of ethylene receptors and the plant's ability to synthesize new receptors after 1-MCP binding can affect the duration of the inhibitory effect.[4]
-
Maturity stage: Treatment is generally most effective when applied before the onset of the climacteric rise in ethylene production.[9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Experiment shows no effect from 1-MCP application. | 1. Incorrect timing of application: Treatment was applied after the climacteric peak of ethylene production has started. | Apply 1-MCP at the pre-climacteric stage for optimal results. Conduct time-course experiments to determine the ideal application window for your specific plant material. |
| 2. Inadequate concentration: The concentration of 1-MCP was too low to effectively block all ethylene receptors. | Increase the 1-MCP concentration in subsequent experiments. Refer to literature for typical concentration ranges for similar species.[1][10] | |
| 3. Gas leakage from the treatment chamber: The container used for fumigation was not airtight, leading to a loss of 1-MCP gas. | Ensure the treatment chamber is completely sealed. Use appropriate sealing materials and check for leaks before starting the experiment.[11][12] | |
| 4. Insufficient exposure time: The duration of the treatment was not long enough for 1-MCP to bind to a sufficient number of receptors. | Increase the exposure time. A common duration is 12-24 hours, but this may need to be optimized.[10][13] | |
| Fruit fails to ripen or develops poor flavor after 1-MCP treatment. | 1. Over-application (concentration too high): An excessive concentration of 1-MCP has irreversibly blocked the ripening process. | Reduce the 1-MCP concentration. Consider a post-treatment application of ethylene to stimulate ripening if recovery is desired.[14] |
| 2. Treatment of immature fruit: The fruit was harvested at a very early stage of maturity and lacks the necessary precursors for proper ripening. | Harvest fruit at the appropriate maturity stage. Use maturity indices (e.g., firmness, soluble solids content) to determine the optimal harvest time. | |
| Inconsistent results across replicates. | 1. Variability in plant material: The experimental units (fruits, flowers, etc.) were not uniform in terms of maturity, size, or health. | Use highly uniform plant material for your experiments. Sort and select for consistent size, color, and absence of defects. |
| 2. Non-uniform gas distribution: The 1-MCP gas was not evenly distributed within the treatment chamber, leading to variable exposure. | Use a fan or other circulation device within the chamber to ensure uniform gas distribution. Avoid over-packing the chamber.[11] | |
| Observed phytotoxicity symptoms (e.g., leaf burn, spotting). | 1. Extremely high concentration: The concentration of 1-MCP used was in the toxic range for the specific plant tissue. | Drastically reduce the 1-MCP concentration. Conduct a dose-response experiment to determine the phytotoxicity threshold.[7] |
| 2. Unfavorable environmental conditions: High temperatures during treatment can increase the risk of phytotoxicity. | Conduct treatments in a temperature-controlled environment, avoiding high temperatures.[7] |
Quantitative Data on 1-MCP Effects
The following tables summarize the effects of 1-MCP on key quality parameters in various fruits. Note that the effectiveness of the treatment is highly dependent on the cultivar, storage conditions, and treatment parameters.
Table 1: Effect of 1-MCP on Fruit Firmness
| Fruit | Cultivar | 1-MCP Concentration | Storage Conditions | Effect on Firmness (Compared to Control) | Reference |
| Apple | 'Red Starking' | 0.021 µL/L | 4±1 °C for 7 months | ~50% higher | [15] |
| Apple | 'Fuji' | 1.0 µL/L | 25 °C for 96 hours | Significantly delayed softening | [16] |
| Kiwifruit | 'Xuxiang' & 'Hayward' | 1.0 µL/L | Room temperature | Significantly delayed softening | [17] |
| Kiwifruit | 'Hayward' | 0.5 µL/L & 1.0 µL/L | Room temperature | Effectively maintained firmness | [17] |
| Mango | 'Alphanso' | 2.0 µL/L | 20 °C for 33 days | Slower rate of softening | [18] |
| Plum | 'Angeleno' & 'Topend' | 650 ppb | 1 °C | Maintained higher firmness | [19] |
| Root Mustard | - | 1.0, 1.5, 2.0 µL/L | 17 ± 1 °C for 35 days | Maintained higher firmness | [20] |
Table 2: Effect of 1-MCP on Ethylene Production
| Fruit | Cultivar | 1-MCP Concentration | Storage Conditions | Effect on Ethylene Production (Compared to Control) | Reference |
| Apple | 'Fuji' | 1.0 µL/L | 25 °C for 96 hours | Significantly delayed and reduced | [16] |
| Apple | 'Calville' & 'Jonagold' | 0.068 g/m³ | 2 °C for 6 months | Initially suppressed, then increased | [21] |
| Fig | - | Various | - | Inhibited release | [22] |
| Plum | 'Angeleno' & 'Topend' | 650 ppb | 1 °C and 20 °C | Significantly reduced | [19] |
Experimental Protocols
Key Experiment 1: Application of 1-MCP Gas
This protocol provides a general guideline for the application of 1-MCP gas to plant tissues in a laboratory setting.
Materials:
-
Airtight treatment chamber (e.g., glass desiccator, sealed plastic container)
-
1-MCP generating powder (commercially available)
-
Water (as per manufacturer's instructions)
-
Syringe and septum (if required for gas injection)
-
Circulation fan (optional, for larger chambers)
Procedure:
-
Place the plant material inside the airtight chamber. Ensure there is adequate space for air circulation and avoid over-packing.[11]
-
Calculate the required amount of 1-MCP powder based on the volume of the chamber and the desired final concentration. Refer to the manufacturer's instructions for specific calculations.
-
Generate the 1-MCP gas according to the manufacturer's protocol. This typically involves mixing the powder with a specific volume of water in a separate container or within a specialized release system.
-
Introduce the generated 1-MCP gas into the airtight chamber.
-
Seal the chamber immediately and ensure it is airtight.
-
Place the chamber in a controlled environment (e.g., constant temperature room) for the desired exposure time (typically 12-24 hours).[13]
-
After the treatment period, open the chamber in a well-ventilated area to allow the residual gas to dissipate.
-
Move the treated plant material to the desired storage conditions for subsequent analysis.
Key Experiment 2: Measurement of Fruit Firmness
Fruit firmness is a critical parameter for assessing the effect of 1-MCP. A common method is the puncture test using a texture analyzer or penetrometer.
Materials:
-
Texture analyzer or penetrometer with a cylindrical probe (e.g., 5-11 mm diameter)
-
Fruit holder or a stable surface
Procedure:
-
Select a representative sample of fruit from both the control and 1-MCP treated groups.
-
For fruits with a peel, a small area of the skin is typically removed from the equatorial region of the fruit.
-
Position the fruit securely in the holder.
-
Lower the probe at a constant speed (e.g., 20 mm/min) to penetrate the fruit flesh to a defined depth (e.g., 8 mm).
-
The instrument records the force required for the probe to puncture the tissue. This is typically reported in Newtons (N) or pounds-force (lbf).
-
Perform measurements on at least two opposite sides of each fruit and average the results.
-
Repeat the measurement for a sufficient number of fruits per treatment to ensure statistical significance.[15][23]
Key Experiment 3: Measurement of Ethylene Production
Quantifying ethylene production is essential to confirm the inhibitory effect of 1-MCP. This is typically done using gas chromatography.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID).
-
Airtight containers (e.g., glass jars with septa-fitted lids)
-
Gas-tight syringe
-
Ethylene standard gas for calibration
Procedure:
-
Place an individual fruit or a known weight of plant tissue into an airtight container of a known volume.
-
Seal the container and incubate at a constant temperature for a specific period (e.g., 1-2 hours).[24]
-
After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the container through the septum.[24]
-
Inject the gas sample into the gas chromatograph.
-
The GC separates the gases, and the detector measures the concentration of ethylene.
-
Calculate the rate of ethylene production based on the concentration, the volume of the container, the weight of the tissue, and the incubation time. Results are typically expressed as nL/g·h or µL/kg·h.
Signaling Pathways and Workflows
Below are diagrams illustrating the ethylene signaling pathway and a typical experimental workflow for 1-MCP research.
Caption: Ethylene signaling pathway and the inhibitory action of 1-MCP.
Caption: A typical experimental workflow for evaluating the effects of 1-MCP.
References
- 1. Meta-analysis of the effects of 1-methylcyclopropene (1-MCP) treatment on climacteric fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. repositorio.ucp.pt [repositorio.ucp.pt]
- 6. mdpi.com [mdpi.com]
- 7. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mango.org [mango.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchtrend.net [researchtrend.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of 1-Methylcyclopropene Treatment on Postharvest Quality and Metabolism of Different Kiwifruit Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. mdpi.com [mdpi.com]
- 20. Effects of 1-MCP Treatment on Physiology and Storage Quality of Root Mustard at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inhort.pl [inhort.pl]
- 22. Comprehensive Test of Ethylene Receptor Inhibitor 1-Methylcyclopropene(1-MCP) [doraagri.com]
- 23. The Physical and Structural Effects of 1-MCP on Four Different Apple Cultivars during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pure 1-Ethylcyclopropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of pure 1-Ethylcyclopropene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure this compound?
A1: The synthesis of this compound is challenging due to the high ring strain of the cyclopropene (B1174273) ring, making it a highly reactive and unstable compound.[1] Key difficulties include:
-
Instability: this compound is prone to polymerization and decomposition, especially at elevated temperatures.[2]
-
Volatility: As a low molecular weight alkene, it is highly volatile, which can lead to significant product loss during isolation and purification.
-
Side Reactions: The high reactivity can lead to the formation of various side products, complicating purification.
-
Purification: Separating the volatile and reactive target molecule from starting materials, solvents, and byproducts requires careful and optimized purification techniques.
Q2: What are the common synthetic routes to this compound?
A2: A prevalent method for synthesizing 1-substituted cyclopropenes is through an elimination reaction of a suitable precursor. A common route analogous to the synthesis of 1-methylcyclopropene (B38975) involves the dehydrohalogenation of a 1-halo-1-ethylcyclopropane.[2] For instance, reacting 1-chloro-1-ethylcyclopropane with a strong, non-nucleophilic base like phenyllithium (B1222949) or potassium tert-butoxide can yield this compound.
Q3: How can I monitor the progress of the reaction?
A3: Due to the volatility of this compound, in-situ monitoring is often challenging. A common practice is to monitor the consumption of the starting material (e.g., 1-chloro-1-ethylcyclopropane) using Gas Chromatography (GC). Aliquots of the reaction mixture can be carefully quenched and analyzed by GC-MS to observe the disappearance of the starting material peak and the appearance of new product peaks.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability, this compound should be used immediately after synthesis whenever possible. If short-term storage is necessary, it should be kept as a dilute solution in a non-reactive, high-boiling point solvent at very low temperatures (-20°C to -80°C) in an inert atmosphere (e.g., under argon or nitrogen) to minimize degradation and polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The strong base (e.g., phenyllithium, potassium tert-butoxide) may have degraded due to exposure to air or moisture. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Material: The 1-halo-1-ethylcyclopropane precursor may be impure or degraded. | 1. Use a freshly prepared or newly purchased and properly stored base. Titrate the base before use to determine its exact concentration. 2. Gradually increase the reaction temperature while carefully monitoring for product formation and potential side reactions. 3. Purify the starting material before use. Confirm its identity and purity using NMR and GC-MS. |
| Low Yield | 1. Product Volatility: Significant loss of the volatile this compound during the reaction or workup. 2. Polymerization: The product is polymerizing under the reaction conditions. 3. Side Reactions: Competing elimination or rearrangement reactions are consuming the starting material or product. | 1. Conduct the reaction and workup at low temperatures. Use a cold trap (-78°C) to capture any volatilized product. 2. Keep the reaction temperature as low as possible and the reaction time as short as possible. Avoid concentrating the product in its pure form. 3. Optimize the choice of base and solvent to favor the desired elimination reaction. Ensure anhydrous and inert conditions to prevent side reactions with water or oxygen. |
| Presence of Multiple Impurities in the Crude Product | 1. Incomplete Reaction: Unreacted starting material remains. 2. Formation of Isomers: Rearrangement of the double bond to form more stable isomers (e.g., ethylidenecyclopropane). 3. Solvent Impurities: The solvent may contain impurities that react or are carried through the workup. | 1. Increase the reaction time or the amount of base used. 2. Use a bulky, non-nucleophilic base to favor the formation of the less substituted alkene. Keep reaction temperatures low. 3. Use high-purity, anhydrous solvents. |
| Difficulty in Purifying the Product | 1. Co-distillation with Solvent: The product has a similar boiling point to the reaction solvent or other volatile impurities. 2. Decomposition on Chromatography Column: The reactive cyclopropene decomposes on silica (B1680970) or alumina (B75360) gel. | 1. If distillation is necessary, use a fractional distillation column with high efficiency. Alternatively, consider purification by preparative GC. 2. Avoid traditional column chromatography. Purification of the crude product is often best achieved by careful distillation under reduced pressure and at low temperatures. |
Data Presentation
Table 1: Summary of a Representative Synthesis of a 1-Alkylcyclopropene (1-Methylcyclopropene) *
| Parameter | Value |
| Starting Material | Methallylchloride |
| Base | Phenyllithium |
| Solvent | Diethyl ether |
| Reaction Temperature | Room Temperature |
| Reported Yield | Not specified, but described as a viable synthetic route.[2] |
| Purity | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrochlorination (Adapted from the synthesis of 1-Methylcyclopropene)
Disclaimer: This is an adapted protocol and requires optimization. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet, place a solution of 1-chloro-1-ethylcyclopropane in anhydrous diethyl ether.
-
Addition of Base: Cool the flask to 0°C in an ice bath. Add a solution of phenyllithium in diethyl ether dropwise from the dropping funnel to the stirred solution of 1-chloro-1-ethylcyclopropane over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC analysis of quenched aliquots.
-
Workup: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Due to the high volatility and instability of this compound, it is recommended to use the resulting ethereal solution directly for subsequent reactions. If isolation is required, careful distillation at low temperature and reduced pressure into a cold trap (-78°C) is necessary. Caution: Do not attempt to isolate large quantities of pure this compound due to its potential for explosive polymerization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Refining Analytical Methods for 1-Ethylcyclopropene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylcyclopropene. The information is designed to directly address specific issues that may be encountered during experimental analysis, with a focus on gas chromatography (GC) based methods.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | No sample injection. | Confirm the syringe is drawing and injecting the sample. |
| Leak in the injector. | Check for leaks at the septum and fittings. | |
| Incorrect injector temperature (too low). | Increase the injector temperature to ensure complete volatilization. | |
| Analyte degradation. | Lower the injector temperature in increments of 10-20°C. Use a more inert liner. | |
| Peak tailing | Active sites in the inlet or column. | Replace the inlet liner with a deactivated one. Trim the first few centimeters of the column. |
| Column contamination. | Bake out the column at a high temperature (within its limit). If tailing persists, replace the column. | |
| Improper column installation. | Ensure the column is cut squarely and installed at the correct depth in the injector and detector. | |
| Sample solvent mismatch with the stationary phase. | Choose a solvent that is more compatible with the polarity of the GC column. | |
| Peak fronting | Column overload. | Dilute the sample. Increase the split ratio. |
| Incorrect initial oven temperature (too high for splitless injection). | Lower the initial oven temperature to allow for better solvent focusing. | |
| Retention time shifts | Inconsistent carrier gas flow rate. | Check for leaks in the gas lines and ensure the gas regulator is functioning correctly. |
| Changes in oven temperature. | Verify the oven temperature is stable and accurately calibrated. | |
| Column aging or contamination. | Condition the column or replace it if necessary. | |
| Baseline noise or drift | Contaminated carrier gas. | Ensure high-purity gas is used and that gas traps are functional. |
| Detector contamination. | Clean the detector according to the manufacturer's instructions. | |
| Column bleed. | Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. | |
| Ghost peaks | Contamination in the syringe, injector, or gas lines. | Clean the syringe thoroughly between injections. Bake out the injector and gas lines. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
-
Q1: How should I prepare my this compound sample for GC analysis? A1: For quantitative analysis of this compound, headspace gas chromatography (HS-GC) is a highly effective technique that minimizes the introduction of non-volatile matrix components into the GC system. This involves placing the sample in a sealed vial and analyzing the vapor phase that is in equilibrium with the sample.
-
Q2: What is the recommended solvent for diluting this compound standards? A2: Due to the high volatility of this compound, it is often handled as a gas or in a formulation. For creating calibration standards, dilution with a high-purity inert gas is common. If a liquid solvent is required, a low-boiling, non-polar solvent may be suitable, but stability testing is crucial.
-
Q3: How stable is this compound in solution? A3: this compound is a reactive molecule and can be unstable, particularly in certain solvents or when exposed to heat. It is recommended to prepare fresh solutions for calibration and analysis. If storage is necessary, it should be at low temperatures in tightly sealed containers.
Gas Chromatography Method Parameters
-
Q4: What type of GC column is best for analyzing this compound? A4: A non-polar or mid-polar capillary column is generally suitable for the analysis of volatile hydrocarbons like this compound. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Q5: What are the optimal injector and detector temperatures? A5: The injector temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A starting point of 200-250°C is recommended, with optimization necessary. For a Flame Ionization Detector (FID), a temperature of 250-300°C is typical.
-
Q6: Which detector is more suitable for this compound analysis, FID or MS? A6: A Flame Ionization Detector (FID) is generally more robust and provides a linear response for hydrocarbons, making it well-suited for routine quantification. A Mass Spectrometer (MS) provides higher selectivity and definitive identification of the analyte, which is valuable for method development and in complex matrices.
Quantitative Data Summary
Due to the limited availability of specific quantitative performance data for this compound, the following table summarizes typical performance characteristics for the analysis of analogous small volatile hydrocarbons using GC-based methods. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | GC-FID | GC-MS (Scan Mode) | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 100 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 30 - 300 ng/mL | 0.5 - 15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
Experimental Protocols
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for this compound Quantification
This protocol is adapted from a method for the analysis of 1-methylcyclopropene (B38975) and should be optimized for this compound.[1]
1. Sample and Standard Preparation:
-
Standards: Prepare a series of gas-phase calibration standards by diluting a certified standard of this compound with a high-purity inert gas (e.g., nitrogen or helium) in gas-tight containers of known volume.
-
Samples: Place a known weight or volume of the sample into a headspace vial. For solid samples, a solvent may be added to facilitate the release of this compound into the headspace. Seal the vial immediately with a PTFE-faced silicone septum and an aluminum crimp cap.
2. HS-GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Headspace Sampler Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
GC Conditions:
-
Inlet Temperature: 200°C (Split mode, split ratio 10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp: 15°C/min to 150°C
-
Hold: 2 minutes at 150°C
-
-
-
FID Conditions:
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium) Flow: 25 mL/min
-
3. Data Analysis:
-
Integrate the peak area of this compound in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for GC analysis of this compound.
Caption: Logic diagram for selecting an analytical method for this compound.
References
Technical Support Center: 1-Ethylcyclopropene (1-ECP) Application in Research
Disclaimer: Direct scientific literature detailing the specific phytotoxicity of 1-Ethylcyclopropene (1-ECP) is currently scarce. The information provided in this technical support center is largely extrapolated from research on the closely related and widely studied compound, 1-Methylcyclopropene (1-MCP), as well as from general principles of plant toxicology. Researchers should use this information as a guideline and conduct small-scale trials to determine the optimal, non-phytotoxic concentrations of 1-ECP for their specific plant species and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-ECP) and how does it work?
A1: this compound (1-ECP) is a synthetic cyclopropene, a class of compounds that act as ethylene (B1197577) inhibitors in plants. Ethylene is a plant hormone that regulates a wide range of physiological processes, including fruit ripening, senescence (aging), and stress responses. 1-ECP works by binding to ethylene receptors in plant cells, thereby blocking ethylene from binding and initiating a signaling cascade. This inhibition of ethylene perception can delay ripening, reduce senescence, and protect plants from the negative effects of ethylene exposure.
Q2: Can this compound (1-ECP) be phytotoxic to plants?
A2: While specific data for 1-ECP is limited, high concentrations or prolonged exposure to its analog, 1-MCP, have been anecdotally reported to cause phytotoxicity in some plant species. Symptoms can vary depending on the plant, its developmental stage, and the application conditions. It is crucial to optimize the concentration and duration of 1-ECP treatment for each specific experimental setup to avoid potential adverse effects.
Q3: What are the potential symptoms of 1-ECP phytotoxicity?
A3: Based on general phytotoxicity symptoms observed with other agrochemicals, potential signs of 1-ECP-induced damage could include:
-
Leaf Injury: Chlorosis (yellowing), necrosis (tissue death), leaf spotting, or leaf burn.
-
Flower Damage: Petal discoloration, necrosis, or premature abscission (dropping).
-
Fruit Discoloration: Skin discoloration or spotting.
-
Growth Inhibition: Stunted growth or abnormal development of new tissues.
Q4: What factors can influence the phytotoxicity of 1-ECP?
A4: Several factors can affect a plant's sensitivity to 1-ECP and the likelihood of phytotoxicity:
-
Concentration: Higher concentrations are more likely to cause injury.
-
Exposure Duration: Longer treatment times can increase the risk of phytotoxicity.
-
Plant Species and Cultivar: Sensitivity can vary significantly between different species and even cultivars of the same species.
-
Developmental Stage: Younger tissues and developing organs may be more susceptible.
-
Environmental Conditions: Temperature and humidity during and after treatment can influence uptake and plant response.
Q5: How can I mitigate the potential phytotoxicity of 1-ECP?
A5: To minimize the risk of phytotoxicity, consider the following strategies:
-
Dose-Response Trials: Conduct preliminary experiments with a range of 1-ECP concentrations and exposure times to determine the optimal, non-phytotoxic parameters for your specific plant material.
-
Uniform Application: Ensure even distribution of 1-ECP during application to avoid localized high concentrations.
-
Optimal Environmental Conditions: Apply 1-ECP under moderate temperature and humidity conditions, as extremes can stress the plant and potentially increase sensitivity.
-
Use of Adjuvants/Safeners: While not specifically documented for 1-ECP, the use of certain adjuvants or safeners with other agrochemicals has been shown to reduce phytotoxicity. Research in this area for 1-ECP is needed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Leaf yellowing or spotting after 1-ECP treatment. | 1-ECP concentration may be too high. | Reduce the 1-ECP concentration in subsequent experiments. Conduct a dose-response curve to identify the damage threshold. |
| Flower petals appear discolored or necrotic. | Plant species may be highly sensitive to 1-ECP. | Test a lower range of 1-ECP concentrations. Decrease the exposure duration. |
| Uneven ripening or senescence in a batch of treated fruit. | Non-uniform application of 1-ECP. | Ensure proper mixing and circulation of 1-ECP gas in the treatment chamber. For liquid formulations, ensure complete and even coverage. |
| No observable effect of 1-ECP treatment. | 1-ECP concentration may be too low or exposure time too short. | Increase the 1-ECP concentration or extend the treatment duration. Verify the viability and application method of your 1-ECP source. |
| Inconsistent results between experiments. | Variation in environmental conditions or plant material. | Standardize temperature, humidity, and ventilation during treatment. Use plant material of a consistent age and developmental stage. |
Quantitative Data on 1-MCP Application (as a proxy for 1-ECP)
The following tables summarize typical application parameters for 1-Methylcyclopropene (1-MCP) in various horticultural crops. This data is provided as a reference for researchers to establish a starting point for their own experiments with this compound (1-ECP). It is critical to perform optimization studies for 1-ECP.
Table 1: 1-MCP Gaseous Application Parameters for Fruits
| Fruit | 1-MCP Concentration (μL/L) | Exposure Time (hours) | Temperature (°C) | Reference |
| Apple | 0.5 - 1.0 | 12 - 24 | 0 - 20 | |
| Banana | 0.1 - 0.5 | 12 - 24 | 15 - 25 | |
| Tomato | 0.1 - 1.0 | 12 - 24 | 12 - 20 | |
| Pear | 0.1 - 0.5 | 12 - 24 | 0 - 10 |
Table 2: 1-MCP Gaseous Application Parameters for Vegetables and Ornamentals
| Plant | 1-MCP Concentration (μL/L) | Exposure Time (hours) | Temperature (°C) | Reference |
| Broccoli | 1.0 | 12 - 24 | 0 - 5 | |
| Lettuce | 0.5 - 1.0 | 12 | 5 | |
| Phalaenopsis Orchid | 0.05 - 1.0 | 4 - 12 | 20 - 25 | |
| Carnation | 0.05 - 0.5 | 6 - 24 | 20 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Phytotoxic Concentration of 1-ECP
-
Plant Material: Select healthy, uniform plant material (e.g., fruits at the same maturity stage, potted plants of the same age).
-
Treatment Groups: Prepare several airtight treatment chambers. Establish a control group (no 1-ECP) and several experimental groups with a range of 1-ECP concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 μL/L).
-
1-ECP Application: Introduce the calculated amount of 1-ECP into each respective chamber. Ensure proper sealing to maintain the desired concentration.
-
Exposure: Maintain a constant, controlled temperature and humidity throughout the exposure period (e.g., 12 or 24 hours).
-
Post-Treatment: After the exposure time, ventilate the chambers thoroughly to remove any residual 1-ECP.
-
Observation: Move the plant material to a post-treatment observation area with controlled environmental conditions.
-
Phytotoxicity Assessment: Visually assess the plants for any signs of phytotoxicity (leaf spotting, discoloration, necrosis, etc.) at regular intervals (e.g., 1, 3, 5, and 7 days post-treatment). Use a rating scale (e.g., 0 = no damage, 5 = severe damage) to quantify the observations.
-
Data Analysis: Analyze the data to determine the highest concentration of 1-ECP that does not cause statistically significant phytotoxicity compared to the control group.
Protocol 2: Assessing the Efficacy of a Safener to Mitigate 1-ECP Phytotoxicity
-
Plant Material: Choose a plant species known or suspected to be sensitive to cyclopropenes.
-
Treatment Groups:
-
Control (no 1-ECP, no safener)
-
1-ECP only (at a concentration known to cause mild phytotoxicity)
-
Safener only
-
1-ECP + Safener (at various concentrations of the safener)
-
-
Application: For sprayable formulations, mix the 1-ECP and safener according to the desired concentrations and apply evenly to the plant material. For gaseous 1-ECP, the safener may need to be applied as a pre-treatment spray.
-
Exposure and Observation: Follow steps 4-7 as outlined in Protocol 1.
-
Data Analysis: Compare the phytotoxicity ratings between the "1-ECP only" group and the "1-ECP + Safener" groups to determine if the safener significantly reduces the phytotoxic effects of 1-ECP.
Visualizations
Technical Support Center: Optimizing 1-Ethylcyclopropene (1-ECP) Application
A Note on 1-Methylcyclopropene (B38975) (1-MCP): Research and commercial applications have predominantly focused on 1-Methylcyclopropene (1-MCP), a close analog of 1-Ethylcyclopropene (1-ECP). Both molecules act as ethylene (B1197577) receptor inhibitors.[1][2] The extensive data and principles established for 1-MCP regarding application timing, factors influencing efficacy, and mechanism of action are considered directly applicable to 1-ECP. This guide will refer to 1-MCP/1-ECP, drawing upon the robust body of research available for 1-MCP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 1-MCP/1-ECP?
A1: 1-MCP/1-ECP is an ethylene action inhibitor. It works by binding competitively and, for practical purposes, irreversibly to ethylene receptors in the plant tissue.[1][3] Ethylene, a plant hormone, must bind to these receptors to trigger the ripening and senescence processes. By occupying these receptors, 1-MCP/1-ECP blocks ethylene from binding, thereby inhibiting the entire signaling pathway that leads to ripening phenomena such as softening, color change, and aroma production.[3][4]
Q2: What is the single most critical factor for successful 1-MCP/1-ECP application?
A2: The most critical factor is the maturity stage of the commodity at the time of treatment.[5][6] 1-MCP/1-ECP is most effective when applied before the climacteric rise in ethylene production begins.[6] Once the ripening process and its associated autocatalytic ethylene production are initiated, the treatment's effectiveness is significantly reduced as many of the ripening changes become irreversible.[6]
Q3: How does application timing after harvest affect the efficacy of 1-MCP/1-ECP?
A3: Application timing post-harvest is crucial. For many fruits, treatment should occur as soon as possible after harvesting, typically within 1 to 7 days, depending on the commodity and storage conditions.[7] Delays can lead to reduced effectiveness. For instance, in some apple cultivars, delaying treatment led to a higher incidence of disorders like superficial scald.[5] The optimal window depends on the fruit's metabolic rate and ethylene production, which can vary by genotype.[5]
Q4: Does the temperature during application matter?
A4: Yes, temperature during application and storage significantly influences efficacy. The optimal temperature is commodity-dependent. For example, applying 1-MCP to bananas at a higher temperature (25°C) had a pronounced effect on extending shelf-life, whereas for some plum cultivars, a lower temperature (0°C) was more effective.[5] Lower temperatures may reduce the binding efficiency of 1-MCP/1-ECP to the receptors, potentially requiring higher concentrations or longer exposure times.[8]
Q5: What is the relationship between 1-MCP/1-ECP concentration and exposure time?
A5: Concentration and exposure time are inversely related and must be optimized for each specific fruit or vegetable. A higher concentration may require a shorter exposure time to achieve the desired effect, and vice-versa. For example, research on guava showed that 300 nL/L of 1-MCP was effective with a 24-hour exposure, while a higher concentration of 600 nL/L was effective with a 12-hour exposure.[5] Standard commercial applications for many fruits often involve a 12 to 24-hour treatment duration.[5]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Variable or Ineffective Ripening Inhibition | 1. Advanced Fruit Maturity: The fruit may have already initiated its own ethylene production.[6] 2. Inadequate Concentration/Exposure: The dose was insufficient to block a critical mass of ethylene receptors. 3. Non-Uniform Gas Distribution: Poor air circulation within the treatment chamber. | 1. Harvest Earlier: Determine the optimal maturity window for your specific cultivar before the onset of the climacteric peak. 2. Optimize Dose: Conduct a dose-response experiment. Refer to the table below for starting points. Increase concentration or extend exposure time.[5] 3. Ensure Circulation: Use fans inside the sealed chamber during the entire application period to ensure uniform gas distribution.[7] |
| Development of Physiological Disorders (e.g., internal browning, scald) | 1. Over-treatment: Excessively high concentrations or prolonged exposure can inhibit ripening to a degree that makes the fruit susceptible to certain disorders.[9] 2. Cultivar Sensitivity: Some cultivars are inherently more prone to disorders following 1-MCP/1-ECP treatment.[9] 3. Delayed Application: For some fruits, delaying the application after a holding period can increase disorders.[5] | 1. Reduce Dose: Lower the concentration or shorten the exposure time. 2. Conduct Small-Scale Trials: Always test new cultivars on a small scale before large-scale application. 3. Optimize Timing: For 'Bartlett' pears, treatment 3 days after harvest provided the best balance of reduced disorders and adequate softening.[10] |
| Fruit Fails to Ripen Properly After Storage | 1. Receptor Saturation: The 1-MCP/1-ECP treatment was too effective, preventing the fruit from regaining ethylene sensitivity. 2. Low Storage Temperature: Cold storage can slow the regeneration of new ethylene receptors. | 1. Apply Exogenous Ethylene: After storage, treating the fruit with ethylene can help initiate the ripening process.[5] 2. Adjust Application Parameters: Use a lower initial concentration of 1-MCP/1-ECP. 3. Temperature Conditioning: Allow fruit to warm to room temperature for a period before assessing ripening capacity. |
Data Presentation: Application Parameters for 1-MCP
The following table summarizes effective 1-MCP application parameters from various studies. These serve as a starting point for optimizing 1-ECP protocols.
| Commodity | Concentration | Exposure Time | Temperature | Key Finding |
| Apple ('Cortland', 'Law Rome') | N/A (timing study) | N/A | N/A | Delaying treatment by 7-14 days increased superficial scald compared to a 3-day delay.[5] |
| Banana | 400 nL/L | N/A | 25°C | Application at a higher temperature (25°C) was effective in prolonging shelf-life.[5] |
| Pear ('Bartlett') | 500 µg/L (aqueous) | 1 minute | N/A | Effective in slowing the ripening rate.[5] |
| Pear ('Bartlett') | 0.3 µL/L (gaseous) | 24 hours | 3°C | Effectively delayed yellowing and reduced ethylene production.[10] |
| Guava | 300 nL/L | 24 hours | N/A | Prolonged shelf-life effectively.[5] |
| Guava | 600 nL/L | 12 hours | N/A | Also effective, demonstrating the concentration/time relationship.[5] |
| Mango | 500 - 1,000 ppb | 12 - 24 hours | 25°C | Maintained quality (color, firmness, TSS/TA) after irradiation treatment.[11] |
| Broccoli Raab | 1 µL/L | 24 hours | 20°C | Markedly extended shelf life by retarding chlorophyll (B73375) degradation.[12] |
Experimental Protocols
Protocol 1: Gaseous 1-MCP/1-ECP Application in a Sealed Chamber
This protocol describes a standard method for treating commodities with gaseous 1-MCP/1-ECP in a laboratory setting.
Materials:
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Airtight treatment chamber (e.g., plastic barrel, glass desiccator).[13]
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1-MCP/1-ECP generating powder/tablet and corresponding release buffer/water.
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Small, battery-operated fan for internal air circulation.
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Septum or port for gas introduction.
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Gas-tight syringe (if injecting a prepared gas stock).[13]
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Experimental commodity (e.g., fruits, vegetables).
Procedure:
-
Pre-cool Commodity: If required for the experiment, bring the commodity to the desired treatment temperature.
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Load Chamber: Place the experimental samples inside the airtight chamber, ensuring there is adequate space for air circulation. Place the small fan inside, ensuring it does not directly blow on the samples.
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Ventilate Chamber (Optional but Recommended): Before sealing, ventilate the chamber for 20-30 minutes to remove any accumulated ethylene from the produce.[7]
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Seal Chamber: Tightly seal the chamber lid.
-
Activate 1-MCP/1-ECP: Prepare the 1-MCP/1-ECP gas according to the manufacturer's instructions. This typically involves dissolving a powder or tablet in a specified volume of water or buffer solution in a small container.
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Introduce Gas: Place the container with the activated 1-MCP/1-ECP inside the chamber quickly and reseal, or inject the required volume of a prepared gas stock through the chamber's septum.
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Incubate: Turn on the internal fan. Maintain the sealed chamber at the desired experimental temperature for the specified duration (e.g., 12-24 hours).
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Ventilate: After the treatment period, open the chamber in a well-ventilated area (e.g., a fume hood) and ventilate for at least 30 minutes to remove all residual gas.
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Store and Analyze: Place the treated and control samples under the desired storage conditions and perform quality analysis at designated time points.
Mandatory Visualizations
Ethylene Signaling and 1-MCP/1-ECP Inhibition
Caption: Mechanism of 1-MCP/1-ECP action on the ethylene signaling pathway.
General Experimental Workflow
Caption: A typical workflow for a post-harvest 1-MCP/1-ECP experiment.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting ineffective 1-MCP/1-ECP treatments.
References
- 1. Mechanisms of 1-methylcyclopropene (1-MCP) in regulating ethylene signal transduction and its role in stress responses: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-methyl cyclopropene (1-MCP) for quality preservation of fresh fruits and vegetables | Journal of Postharvest Technology [journals.acspublisher.com]
- 3. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. hort [journals.ashs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. EFFECTS OF 1-METHYLCYCLOPROPENE ON STONE FRUITS | International Society for Horticultural Science [ishs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The activity of 1-methylcyclopropene (1-MCP) on postharvest life of the mango fruit (Mangifera indica L.) after irradiation | International Society for Horticultural Science [ishs.org]
- 12. researchgate.net [researchgate.net]
- 13. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Common mistakes to avoid when using 1-Ethylcyclopropene
Disclaimer: Information directly pertaining to 1-Ethylcyclopropene is limited in publicly available scientific literature. This guide has been developed by leveraging data from the closely related and extensively studied compound, 1-Methylcyclopropene (1-MCP), as well as general principles of handling cyclopropenes and laboratory safety. The information provided should be used as a guideline and adapted to specific experimental contexts.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| ECP-001 | Inconsistent or no observable effect of this compound treatment. | Degradation of the compound: this compound is likely unstable and sensitive to environmental conditions.[1] Improper storage: Exposure to heat, light, or air can lead to degradation.[2][3][4] Incorrect concentration: The concentration used may be too low to elicit a response or too high, causing off-target effects. Volatilization: As a small, volatile molecule, it may have escaped from the experimental system. | Verify compound integrity: Use freshly prepared solutions. If possible, confirm the compound's identity and purity via analytical methods like GC-MS.[5] Ensure proper storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container.[2][3][6] Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific system. Minimize volatilization: Conduct experiments in a sealed environment or use a continuous delivery system. |
| ECP-002 | High variability between experimental replicates. | Inconsistent application: Uneven distribution of this compound in the experimental setup. Fluctuations in environmental conditions: Temperature and humidity changes can affect the compound's stability and activity.[7] Biological variability: Inherent differences in the experimental subjects (e.g., cell lines, plant tissues). | Standardize application protocol: Ensure a consistent and uniform method of application for all replicates. Control environmental conditions: Maintain stable temperature, humidity, and light conditions throughout the experiment. Increase sample size: Use a larger number of replicates to account for biological variability. |
| ECP-003 | Observed cellular toxicity or other off-target effects. | High concentration: The concentration of this compound may be in a toxic range. Impurities: The compound may contain impurities from synthesis that are causing toxicity.[8] Solvent effects: The solvent used to dissolve this compound could be contributing to toxicity. | Perform a toxicity assay: Determine the cytotoxic concentration range of this compound in your experimental system. Purify the compound: If impurities are suspected, purify the compound using appropriate methods. Conduct a solvent control: Test the effect of the solvent alone on your experimental system. |
| ECP-004 | Difficulty in dissolving the compound. | Inappropriate solvent: this compound may have limited solubility in the chosen solvent. Low temperature: Solubility often decreases at lower temperatures. | Test different solvents: Experiment with a range of solvents to find one that provides adequate solubility. Gently warm the solution: A slight increase in temperature may improve solubility. Avoid excessive heat to prevent degradation. |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I store this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The container should be tightly closed to prevent volatilization and degradation.[2][3][4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][4][6] Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][6]
Q3: How should I dispose of this compound waste?
A: Dispose of this compound waste according to your institution's and local regulations for chemical waste.[2] It should be treated as a flammable and potentially hazardous material.
Experimental Design
Q4: What is the likely mechanism of action of this compound?
A: Based on its structural similarity to 1-Methylcyclopropene (1-MCP), this compound is presumed to act as an ethylene (B1197577) antagonist.[9] It likely binds irreversibly to ethylene receptors, thereby blocking the ethylene signaling pathway and inhibiting ethylene-dependent responses.[10][11][12]
Q5: What concentrations of this compound should I use in my experiments?
A: The optimal concentration will depend on your specific experimental system. It is highly recommended to perform a dose-response study to determine the effective concentration range. As a starting point, you could consider concentrations similar to those used for 1-MCP, which can range from nL/L to µL/L for gaseous applications or µM to mM for in-solution experiments.
Q6: How can I confirm that this compound is active in my experiment?
A: The activity of this compound can be confirmed by observing the inhibition of a known ethylene-induced response. For example, in plant systems, this could be a delay in fruit ripening, prevention of leaf senescence, or inhibition of gene expression of ethylene-responsive genes.[10][13]
Experimental Protocols
General Protocol for Gaseous Application of this compound to Biological Samples
-
Preparation of this compound Gas:
-
If working with a pure liquid, calculate the volume of liquid needed to achieve the desired gas concentration in a sealed container of known volume.
-
If using a formulation that releases the gas upon contact with a solution, follow the manufacturer's instructions.
-
-
Experimental Setup:
-
Place the biological samples inside a gas-tight chamber or container.
-
Introduce the calculated amount of this compound gas into the chamber.
-
Ensure proper mixing of the gas within the chamber, for example, by using a small fan.
-
-
Treatment:
-
Seal the chamber and incubate the samples for the desired duration at a controlled temperature and humidity.
-
-
Post-Treatment:
-
Ventilate the chamber thoroughly in a fume hood to remove any residual this compound gas.
-
Transfer the samples for further analysis.
-
-
Controls:
-
Include a control group of samples that are treated under the same conditions but without the addition of this compound.
-
General Protocol for In-Solution Application of this compound
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Preparation of Stock Solution:
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Dissolve this compound in a suitable solvent to prepare a concentrated stock solution.
-
Store the stock solution in a tightly sealed vial at a low temperature and protected from light.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the appropriate experimental buffer or medium to achieve the desired final concentration.
-
-
Treatment:
-
Add the working solution to your experimental system (e.g., cell culture, enzyme assay).
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Incubate for the desired duration under controlled conditions.
-
-
Analysis:
-
Perform the desired assays to evaluate the effect of this compound.
-
-
Controls:
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Visualizations
Caption: Proposed mechanism of this compound action on the ethylene signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 2. 1-ETHYL-1-CYCLOPENTENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. amleo.com [amleo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. grosafe.co.nz [grosafe.co.nz]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Methylcyclopropene | C4H6 | CID 151080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A MODEL FOR ETHYLENE RECEPTOR FUNCTION AND 1-METHYLCYCLOPROPENE ACTION | International Society for Horticultural Science [ishs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the experimental setup for 1-Ethylcyclopropene gas application
Welcome to the technical support center for the experimental application of 1-Ethylcyclopropene gas. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental setups and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 1-Methylcyclopropene (1-MCP)?
A1: this compound is a gaseous ethylene (B1197577) inhibitor, similar in function to the more commonly known 1-Methylcyclopropene (1-MCP). Both molecules act by irreversibly binding to ethylene receptors in plants, thereby blocking the effects of ethylene and delaying processes such as ripening and senescence.[1][2][[“]] The primary difference lies in their chemical structure, with this compound having an ethyl group attached to the cyclopropene (B1174273) ring, while 1-MCP has a methyl group. This structural difference may influence its binding affinity, efficacy, and optimal concentration for various applications.
Q2: How can I generate this compound gas for my experiments?
A2: this compound is typically synthesized from precursor compounds. A common laboratory-scale synthesis involves the reaction of a suitable starting material with a strong base to induce an elimination reaction, generating the cyclopropene ring.[4][5][6] Due to the reactive and potentially unstable nature of cyclopropenes, synthesis should be performed by personnel experienced in organic synthesis and under controlled conditions, often in an inert atmosphere. For experimental use, the gas can be generated in a sealed container and then introduced into the experimental chamber.
Q3: What are the key safety precautions for handling this compound gas?
A3: As a volatile and potentially flammable gas, this compound should be handled with care in a well-ventilated area, preferably within a fume hood.[7] It is crucial to avoid sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. A gas detection system for flammable gases is recommended when working with significant quantities.
Q4: How do I calculate the required concentration of this compound for my experiment?
A4: The concentration of this compound is typically expressed in parts per million (ppm) or parts per billion (ppb) by volume. To calculate the amount of gas needed for a desired concentration in a sealed chamber, you can use the following formula based on the ideal gas law:
Volume of Gas (mL) = (Desired Concentration (ppm) * Chamber Volume (L)) / 1000
It is important to ensure accurate measurement of the chamber volume and precise injection of the gas.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of this compound gas.
Issue 1: Inconsistent or No Biological Response
| Possible Cause | Troubleshooting Step |
| Incorrect Gas Concentration | Verify the calculation of the required gas volume. Check the gas-tightness of the experimental chamber and delivery system for leaks. Use a calibrated gas sensor to measure the actual concentration within the chamber. |
| Degradation of this compound | Ensure the gas is freshly generated or has been stored under appropriate conditions (e.g., low temperature, protected from light). Purity of the synthesized gas should be confirmed using analytical methods like Gas Chromatography (GC). |
| Ineffective Application Timing | The developmental stage of the biological material can significantly impact its sensitivity to ethylene inhibitors.[11] Conduct a time-course experiment to determine the optimal application window. |
| Presence of Ethylene Sources | Ensure the experimental setup is free from extraneous ethylene sources, such as ripe fruit or malfunctioning equipment. Ventilate the area thoroughly before starting the experiment. |
Issue 2: Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Gas Distribution | Use a small fan inside the experimental chamber to ensure uniform circulation of the this compound gas. |
| Temperature and Humidity Fluctuations | Maintain constant temperature and humidity within the experimental chamber, as these factors can influence both the gas and the biological response.[12] |
| Biological Variation | Use biological materials of a uniform age, size, and developmental stage. Increase the number of replicates to improve statistical power. |
| Inconsistent Exposure Time | Use a precise timer to ensure all replicates are exposed to the gas for the exact same duration. |
Experimental Protocols
Protocol 1: Generation and Application of this compound Gas in a Sealed Chamber
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Synthesis: Synthesize this compound gas from a suitable precursor in a dedicated reaction vessel under an inert atmosphere.
-
Quantification: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the purity and concentration of the generated gas.[13]
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Chamber Setup: Place the biological material inside a gas-tight experimental chamber of a known volume.[14][15] Ensure the chamber is equipped with a port for gas injection and a small fan for circulation.
-
Gas Injection: Using a gas-tight syringe, draw the calculated volume of this compound gas from the reaction vessel.
-
Inject the gas into the experimental chamber through the designated port.
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Exposure: Turn on the internal fan to ensure even distribution of the gas. Maintain the chamber at the desired temperature and humidity for the specified exposure duration.
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Venting: After the exposure period, safely vent the chamber in a well-ventilated fume hood.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Tomato Ripening Delay
| This compound Concentration (ppb) | Days to Ripening (Color Stage 4) | Firmness (N) at Day 7 |
| 0 (Control) | 5 ± 1 | 8.5 ± 0.5 |
| 50 | 8 ± 1 | 10.2 ± 0.6 |
| 100 | 12 ± 2 | 11.8 ± 0.7 |
| 200 | 15 ± 2 | 12.5 ± 0.5 |
| 400 | 16 ± 1 | 12.7 ± 0.4 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Mandatory Visualizations
Caption: Workflow for this compound gas application.
Caption: Troubleshooting inconsistent experimental results.
Caption: Simplified ethylene signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. medmastery.com [medmastery.com]
- 11. tandfonline.com [tandfonline.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Controlled-Ventilation Box for Modified-Atmosphere Storage of Fresh Produce [mdpi.com]
Technical Support Center: 1-Ethylcyclopropene Storage and Handling
Welcome to the technical support center for 1-Ethylcyclopropene. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the storage and handling of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
While specific long-term stability data for this compound is not extensively documented, based on the general reactivity of cyclopropenes, the following conditions are recommended to minimize degradation. Store the compound in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent exposure to moisture and air.
Q2: What type of container should I use for storing this compound?
Select a container made of an inert material, such as amber glass, with a tight-fitting cap. The amber color will protect the compound from light, which can catalyze degradation reactions. Ensure the cap provides a hermetic seal to prevent the ingress of moisture and oxygen. For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: Can I store this compound in a standard laboratory freezer?
Yes, storing this compound at low temperatures is recommended to slow down potential degradation processes. A standard laboratory freezer (-20°C) is suitable for long-term storage. For highly sensitive applications or very long-term storage, a colder temperature (-80°C) may provide additional stability. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the compound's integrity. Aliquoting the compound into smaller, single-use vials upon receipt can mitigate this issue.
Q4: How does exposure to air and moisture affect this compound?
Cyclopropenes are susceptible to reactions with air (oxygen) and moisture. Oxygen can lead to oxidative degradation, while moisture can facilitate hydrolysis or other reactions, leading to the opening of the strained cyclopropene (B1174273) ring. It is imperative to handle the compound quickly in a dry, inert atmosphere whenever possible and to always store it in a tightly sealed container. Similar compounds like 1-methylcyclopropene (B38975) are known to release gas upon exposure to moisture.[1]
Q5: Are there any chemicals that are incompatible with this compound during storage?
To prevent potential reactions, store this compound away from strong oxidizing agents, acids, and bases.[1][2] Cross-contamination can lead to the degradation of the compound. Always store it separately from other reactive chemicals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time. | Improper storage conditions (e.g., exposure to light, heat, or air). | Review storage procedures. Ensure the compound is stored in a tightly sealed, amber vial at or below -20°C. Minimize exposure to the laboratory atmosphere during handling. |
| Frequent freeze-thaw cycles. | Aliquot the compound into smaller, single-use vials to avoid repeated temperature cycling of the main stock. | |
| Visible changes in the appearance of the compound (e.g., color change, clumping). | Degradation of the compound. | Discard the degraded compound. When handling a fresh sample, ensure it is protected from light and moisture. |
| Contamination. | Review handling procedures to prevent cross-contamination. Use clean, dedicated spatulas and glassware. | |
| Inconsistent experimental results using the same batch of this compound. | Non-homogeneity of the stored sample due to partial degradation. | If you suspect partial degradation, it is best to use a fresh, unopened vial. Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. |
| Improper handling leading to variable concentrations. | Ensure accurate and consistent weighing and dissolution of the compound for each experiment. Use a calibrated balance in a controlled environment. |
Experimental Protocols
Protocol 1: Aliquoting this compound for Long-Term Storage
-
Preparation: Work in a glove box or a fume hood with low humidity. Have pre-labeled amber glass vials with screw caps (B75204) ready.
-
Equilibration: Allow the primary container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Quickly weigh the desired amount of this compound and dispense it into the pre-labeled vials.
-
Inerting: If possible, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.
-
Sealing: Tightly seal the vials to ensure a hermetic seal.
-
Storage: Place the aliquoted vials in a labeled secondary container and store them at the recommended temperature (-20°C or colder).
Visualizations
Caption: Potential degradation pathway for this compound.
Caption: Recommended workflow for storing this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Enhancing 1-Ethylcyclopropene Receptor Binding Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 1-Ethylcyclopropene and its interaction with ethylene (B1197577) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (1-ECP)?
A1: this compound, similar to its well-studied analog 1-methylcyclopropene (B38975) (1-MCP), acts as an antagonist to the ethylene receptor.[1] In the absence of ethylene, the receptors are in an active state, suppressing the ethylene response pathway.[2] When ethylene binds to the copper cofactor in the receptor's transmembrane domain, the receptor is inactivated, leading to the de-repression of the ethylene signaling pathway.[3][4] 1-ECP and its analogs are strained olefins that bind to these copper cofactors, presumably with very high affinity, effectively locking the receptor in its active, signaling state and thus inhibiting any downstream ethylene response.[2]
Q2: Which ethylene receptor subtypes does this compound target?
A2: The ethylene receptor family in model organisms like Arabidopsis thaliana consists of five subtypes: ETR1, ERS1, ETR2, ERS2, and EIN4.[5] These are located on the membrane of the endoplasmic reticulum.[6] While specific binding data for this compound across all subtypes is limited in publicly available literature, studies on the closely related 1-MCP show that it can inhibit ethylene binding to both ETR1 and ERS1.[5] Given the structural similarity, it is highly probable that 1-ECP also targets these receptor subtypes.
Q3: How does the binding affinity of this compound compare to ethylene?
Q4: What is the role of the copper ion in the receptor?
A4: The copper ion (Cu(I)) is essential for high-affinity ethylene binding.[10] It is coordinated by conserved cysteine and histidine residues within the N-terminal transmembrane domain of the receptor.[3] Mutations in these residues can abolish copper and ethylene binding.[4] Antagonists like silver ions can compete with copper and alter the receptor's ethylene binding capacity.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your receptor binding experiments.
Issue 1: Low or No Specific Binding of Radiolabeled Ethylene
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity Compromised | - Verify Expression: Confirm receptor expression in your system (e.g., yeast) via Western blot. - Proper Handling: Ensure membrane preparations have been stored correctly (typically at -80°C) and handled on ice to prevent degradation. |
| Inactive Receptor | - Copper Cofactor: Ensure the presence of a copper source (e.g., CuSO₄) during receptor expression and in binding buffers, as it is crucial for ethylene binding.[10] - Receptor Folding: Incorrect protein folding can lead to inactivity. Optimize expression conditions (e.g., lower temperature, different yeast strain). |
| Radioligand Issues | - Degradation: Ensure the radiolabeled ethylene ([¹⁴C]ethylene) has not exceeded its shelf life and has been stored correctly. - Concentration: Verify the specific activity and concentration of your radioligand stock. |
| Suboptimal Assay Conditions | - Buffer Composition: Check the pH and ionic strength of your binding buffer. - Incubation Time: Ensure you have allowed sufficient time for the binding to reach equilibrium. This can be determined through a time-course experiment. |
Issue 2: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand Properties | - Hydrophobicity: Highly hydrophobic ligands can bind non-specifically to filters and labware. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). - Purity: Ensure the radiochemical purity of your ligand is high (>90%). |
| Assay Conditions | - Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA) in the binding buffer to reduce non-specific interactions. - Washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. - Temperature: Lowering the incubation temperature may reduce NSB, but ensure equilibrium is still reached. |
| Excessive Receptor Concentration | - Titrate Receptor: Use the lowest concentration of membrane protein that provides a robust specific binding signal. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Receptor Preparation | - Standardize Protocol: Ensure a consistent protocol for membrane preparation from yeast or other expression systems. - Quantify Protein: Accurately determine the protein concentration of each membrane batch to ensure equal amounts are used in each assay. |
| Pipetting Errors | - Calibrate Pipettes: Regularly calibrate all pipettes used for the assay. - Careful Technique: Use precise and consistent pipetting techniques, especially for small volumes of radioligand and competitor. |
| Competitor (1-ECP) Instability | - Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment, as cyclopropenes can be unstable. - Proper Storage: Store stock solutions of 1-ECP under appropriate conditions (e.g., low temperature, inert atmosphere if necessary). |
Quantitative Data
Due to a lack of specific binding data for this compound in the available scientific literature, the following tables summarize the binding affinities for its close and widely studied analog, 1-Methylcyclopropene (1-MCP), and for ethylene itself. This data is derived from studies using receptors expressed in yeast.
Table 1: Binding Constants of Ethylene and 1-MCP to Ethylene Receptors
| Ligand | Receptor | Parameter | Value | Reference |
| Ethylene | ETR1 | Kd | 0.036 µL L⁻¹ | [5] |
| Ethylene | ETR1 | Kd | 2.4 x 10⁻⁹ M | [4] |
| 1-MCP | ETR1 | IC₅₀ | 31.6 nL L⁻¹ | [5] |
| 1-MCP | ETR1 | Kᵢ | 10.7 nL L⁻¹ | [5] |
| 1-MCP | ERS1 | IC₅₀ | 37.9 nL L⁻¹ | [5] |
Kd (Dissociation Constant): Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. IC₅₀ (Half maximal inhibitory concentration): Concentration of an inhibitor that causes 50% inhibition of the specific binding of a radioligand. Kᵢ (Inhibition Constant): A measure of the affinity of a competitive inhibitor.
Experimental Protocols
Protocol 1: Radioligand (¹⁴C-Ethylene) Binding Assay with Yeast-Expressed Receptors
This protocol is adapted from methods used for ethylene receptor binding assays.[5]
1. Receptor Preparation: a. Transform Saccharomyces cerevisiae with an expression vector containing the ethylene receptor of interest (e.g., ETR1). b. Grow yeast cultures in appropriate selection media to an OD₆₀₀ of 0.8-1.2. c. Induce receptor expression according to the vector's promoter system (e.g., with galactose). Include a copper source like CuSO₄ in the induction medium. d. Harvest yeast cells by centrifugation. e. Lyse the yeast cells (e.g., using glass beads and a bead beater) in a lysis buffer containing protease inhibitors. f. Isolate the membrane fraction by differential centrifugation (a high-speed spin, e.g., 100,000 x g, to pellet membranes). g. Resuspend the membrane pellet in a binding buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).
2. Binding Assay: a. For each reaction, add a specific amount of membrane protein (e.g., 100-200 µg) to a reaction tube. b. Total Binding: Add a known concentration of [¹⁴C]ethylene. c. Non-Specific Binding: In a separate set of tubes, add the same concentration of [¹⁴C]ethylene plus a saturating concentration of unlabeled ethylene (e.g., 1000-fold excess). d. Competitive Binding: For determining the Kᵢ of this compound, add a fixed concentration of [¹⁴C]ethylene and varying concentrations of 1-ECP. e. Seal the tubes and incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours). f. Terminate the binding reaction by rapidly filtering the contents of each tube through a glass fiber filter (pre-soaked in PEI) using a vacuum manifold. g. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. h. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis: a. Specific Binding = Total Binding - Non-Specific Binding. b. For saturation binding, plot specific binding versus the concentration of [¹⁴C]ethylene and fit the data using non-linear regression to determine the Kd and Bₘₐₓ (maximum number of binding sites). c. For competitive binding, plot the percentage of specific binding versus the log concentration of 1-ECP to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Visualizations
Ethylene Signaling Pathway
Caption: Ethylene signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Competitive Binding Assay
References
- 1. mmws2023.mgms-ds.de [mmws2023.mgms-ds.de]
- 2. The ethylene-receptor family from Arabidopsis: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basis for high-affinity ethylene binding by the ethylene receptor ETR1 of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylene Receptor 1 (ETR1) Is Sufficient and Has the Predominant Role in Mediating Inhibition of Ethylene Responses by Silver in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
Validation & Comparative
1-Ethylcyclopropene vs. 1-Methylcyclopropene (1-MCP): A Comparative Efficacy Guide
Preface
This guide provides a comprehensive comparison of the efficacy of 1-Ethylcyclopropene and 1-Methylcyclopropene (1-MCP) as ethylene (B1197577) antagonists for researchers, scientists, and drug development professionals. It is important to note at the outset that while extensive peer-reviewed literature and experimental data are available for 1-MCP, there is a significant lack of publicly available scientific studies directly comparing its efficacy with this compound. This guide, therefore, presents a thorough review of 1-MCP based on existing research and compiles the limited information available for this compound, primarily from patent literature and chemical databases. The absence of direct comparative experimental data for this compound is a critical knowledge gap in the current body of scientific literature.
Introduction: Ethylene Antagonists in Plant Biology
Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including fruit ripening, senescence, and leaf abscission. The ability to modulate ethylene responses is of significant interest in agriculture and horticulture to extend the shelf-life and maintain the quality of produce. Cyclopropenes, such as 1-Methylcyclopropene (1-MCP), are potent ethylene antagonists that act by irreversibly binding to ethylene receptors, thereby blocking the ethylene signaling pathway.
Mechanism of Action: The Ethylene Signaling Pathway
Ethylene exerts its effects through a well-defined signaling cascade. In the absence of ethylene, ethylene receptors actively suppress the downstream signaling pathway. When ethylene binds to these receptors, this suppression is lifted, initiating a transcriptional cascade that leads to various physiological responses. 1-MCP and other cyclopropene-based inhibitors mimic the structure of ethylene and bind to the same receptors. However, their binding is essentially irreversible, locking the receptor in a state that prevents the downstream signal from being transmitted, even in the presence of ethylene.
Caption: Ethylene signaling pathway and the inhibitory action of 1-MCP/1-Ethylcyclopropene.
1-Methylcyclopropene (1-MCP): A Detailed Profile
1-MCP is the most well-studied and commercially used ethylene antagonist. Its efficacy has been demonstrated in a wide range of fruits, vegetables, and ornamental plants.
Quantitative Data on 1-MCP Efficacy
The following tables summarize the effective concentrations and observed effects of 1-MCP in various studies.
| Fruit Type | 1-MCP Concentration | Key Findings | Reference |
| Apple | 1 µL/L | Inhibited loss of firmness and titratable acidity during storage. | [1] |
| Banana | 0.5 nL/L | Effective in protecting against ethylene-induced ripening. | [2] |
| Tomato | 5-7 nL/L | Protected mature green tomatoes for 8 days at 25°C. | [2] |
| Mango | 1 µL/L | Delayed ripening and senescence by regulating ethylene biosynthesis and receptor gene expression. | [3] |
| Plum | 625 ppb | Reduced ethylene and carbon dioxide production, maintained firmness. |
| Ornamental Plant | 1-MCP Concentration | Key Findings | Reference |
| Carnation | 0.5 nL/L (24h exposure) | Protected against ethylene-induced wilting. | [2] |
| Campanula | 20 nL/L | Increased display life from 3.3 to 9 days. | [2] |
Experimental Protocols for 1-MCP Application and Efficacy Assessment
Protocol 1: Ethylene Receptor Binding Assay
This protocol is adapted from methods used to characterize the binding of ethylene and its antagonists to receptors expressed in yeast.
-
Objective: To determine the binding affinity (Ki) of 1-MCP to ethylene receptors.
-
Methodology:
-
Yeast Culture: Yeast strains expressing specific ethylene receptors (e.g., ETR1, ERS1) are cultured to a desired density.
-
Radiolabeled Ethylene: A known concentration of [14C]ethylene is introduced into a sealed vial containing the yeast culture.
-
Competitive Binding: Different concentrations of 1-MCP are introduced into parallel vials containing the yeast culture and [14C]ethylene.
-
Incubation: The vials are incubated to allow for binding to reach equilibrium.
-
Separation and Scintillation Counting: Yeast cells are separated from the medium, and the amount of bound [14C]ethylene is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) for 1-MCP is calculated by analyzing the displacement of [14C]ethylene at various 1-MCP concentrations. The IC50 (concentration of 1-MCP that inhibits 50% of [14C]ethylene binding) is determined and used to calculate Ki. For instance, yeast expressing ETR1 and ERS1 showed nearly identical sensitivity to 1-MCP, with IC50 values of 31.6 nL/L and 37.9 nL/L, respectively[4].
-
Protocol 2: Fruit Ripening Inhibition Assay
This protocol outlines a general procedure to assess the efficacy of 1-MCP in delaying fruit ripening.
-
Objective: To evaluate the effect of 1-MCP on various physiological and biochemical parameters associated with fruit ripening.
-
Methodology:
-
Fruit Selection: Select mature, unripe fruits of uniform size and free from defects.
-
Treatment Application: Place the fruits in airtight containers. Introduce a specific concentration of 1-MCP gas (e.g., generated from a powder formulation mixed with water) and seal the container for a defined period (e.g., 12-24 hours) at a controlled temperature. Control fruits are kept in a similar container without 1-MCP.
-
Storage: After treatment, store the fruits under controlled atmosphere or ambient conditions.
-
Parameter Measurement: At regular intervals, measure key ripening indicators:
-
Firmness: Using a penetrometer.
-
Color Change: Using a chromameter.
-
Ethylene Production and Respiration Rate: Using gas chromatography.
-
Total Soluble Solids (TSS) and Titratable Acidity (TA): Using a refractometer and titration, respectively.
-
-
Data Analysis: Compare the changes in these parameters over time between the 1-MCP-treated and control groups to determine the efficacy of the treatment in delaying ripening.
-
Caption: General experimental workflow for evaluating ethylene antagonist efficacy.
This compound: An Overview of Available Information
As previously stated, there is a notable absence of peer-reviewed scientific literature directly comparing the efficacy of this compound to 1-MCP. The information available is primarily from patent applications and chemical databases.
Structural Similarity and Predicted Activity
This compound is a structural analog of 1-MCP, with an ethyl group replacing the methyl group at the C1 position of the cyclopropene (B1174273) ring. Based on the established structure-activity relationship of cyclopropenes as ethylene antagonists, it is hypothesized that this compound would also exhibit ethylene inhibitory activity. The strained double bond within the cyclopropene ring is the key feature responsible for the high-affinity binding to the ethylene receptor.
Patent Literature
A patent for the "Synthesis of 1-Alkylcyclopropenes" describes a method for producing various 1-alkylcyclopropenes, including this compound. The patent claims that these compounds are useful as inhibitors of the ethylene response in plants. However, the patent does not provide specific quantitative data comparing the efficacy of this compound with 1-MCP.
Future Research Directions
The lack of data on this compound highlights a significant area for future research. Direct comparative studies are needed to determine its:
-
Binding affinity (Ki) for ethylene receptors: This would provide a direct measure of its potency relative to 1-MCP.
-
Effective concentrations for various applications: Determining the optimal concentration and exposure times for inhibiting ripening in different fruits and senescence in ornamentals.
-
Potential advantages or disadvantages: Investigating if the ethyl group confers any unique properties, such as altered stability, volatility, or off-target effects, compared to the methyl group in 1-MCP.
Conclusion
1-Methylcyclopropene (1-MCP) is a well-established and highly effective inhibitor of ethylene action, with a large body of scientific literature supporting its efficacy in a wide range of applications. This guide has provided a summary of the quantitative data and experimental protocols related to 1-MCP.
In contrast, there is a significant dearth of publicly available, peer-reviewed experimental data on the efficacy of this compound. While its structural similarity to 1-MCP suggests it is likely to have ethylene-inhibiting properties, a comprehensive and quantitative comparison is not possible with the current state of knowledge. This represents a clear gap in the scientific literature and an opportunity for future research to explore the potential of this compound as a novel ethylene antagonist. Researchers in this field are encouraged to conduct direct comparative studies to elucidate the relative performance of these two compounds.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. researchgate.net [researchgate.net]
- 3. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Ethylcyclopropene and Other Ethylene Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and application of key ethylene (B1197577) inhibitors, providing a comparative framework for research and development.
Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of physiological processes in plants, including fruit ripening, senescence, and stress responses. The ability to modulate ethylene perception and biosynthesis is of paramount importance in agriculture, horticulture, and post-harvest management. This guide provides a comparative study of 1-Ethylcyclopropene (1-ECP) and other prominent ethylene inhibitors: 1-Methylcyclopropene (1-MCP), Aminoethoxyvinylglycine (AVG), and Silver Thiosulfate (B1220275) (STS). This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific applications.
Mechanisms of Action: A Tale of Two Strategies
Ethylene inhibitors can be broadly categorized based on their mode of action: those that block the ethylene receptor and those that inhibit ethylene biosynthesis.
1. Receptor Antagonists: The Cyclopropenes
This compound and its close analog, 1-Methylcyclopropene, are potent inhibitors that act by irreversibly binding to ethylene receptors in plant cells. This binding action physically obstructs the ethylene binding site, rendering the plant tissue insensitive to the effects of both endogenous and exogenous ethylene. This mechanism effectively halts the downstream signaling cascade that leads to ethylene-mediated responses.
2. Biosynthesis Inhibitors: Targeting the Production Line
Aminoethoxyvinylglycine (AVG) and Silver Thiosulfate (STS) operate by disrupting the ethylene production pathway at different stages.
-
Aminoethoxyvinylglycine (AVG): AVG is a competitive inhibitor of the enzyme ACC synthase (1-aminocyclopropane-1-carboxylic acid synthase).[1] ACC synthase is a key regulatory enzyme in the ethylene biosynthesis pathway, catalyzing the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene. By blocking this step, AVG effectively reduces the overall production of ethylene in the plant tissue.[1]
-
Silver Thiosulfate (STS): The active component of STS is the silver ion (Ag+), which is a potent inhibitor of ethylene action. While the precise mechanism is not fully elucidated, it is understood that silver ions interfere with the normal functioning of the ethylene receptors, thereby blocking signal transduction.
Comparative Efficacy: A Quantitative Look
The effectiveness of these inhibitors varies depending on the plant species, developmental stage, concentration, and environmental conditions. The following tables summarize available quantitative data from various experimental studies.
| Inhibitor | Target Plant/Organ | Concentration | Observed Effect | Reference |
| This compound (1-ECP) | Tomato Fruit | Not specified | Delayed ripening | |
| Avocado Fruit | Not specified | Delayed ripening | ||
| Citrus Leaf Explants | Not specified | Delayed abscission | ||
| 1-Methylcyclopropene (1-MCP) | 'Starkrimson' Pears | 0.3 µL L⁻¹ | Markedly inhibited ethylene synthesis and respiration rate; eliminated internal browning during 16 weeks of storage. | |
| 'Gala' Apples | Not specified | Reduced internal ethylene levels at harvest. | ||
| 'Formosa' Plums | 1 µL L⁻¹ (postharvest) | Completely suppressed ethylene production for 10 days. | ||
| Ornamental Peppers | Not specified | Delayed senescence and abscission. | ||
| Aminoethoxyvinylglycine (AVG) | 'Starkrimson' Pears | 60 mg L⁻¹ (preharvest) | Reduced ethylene synthesis and respiration rate; markedly less internal browning after 16 weeks of storage. | |
| 'Formosa' Plums | 150 mg L⁻¹ (preharvest) | Decreased ethylene production compared to control. | ||
| Silver Thiosulfate (STS) | Cassava | 0.5 mM | Improved early inflorescence and flower development and longevity. | |
| Ornamental Peppers | Not specified | Longest durability compared to control and 1-MCP, but showed some phytotoxicity. |
Table 1: Comparative Efficacy of Ethylene Inhibitors in Various Plant Systems. This table summarizes the observed effects of this compound, 1-Methylcyclopropene, AVG, and Silver Thiosulfate on different plant species and physiological processes.
| Inhibitor | Plant | Concentration | Effect on Vase Life | Reference |
| 1-MCP | Dianthus (Carnation) | 740 nL L⁻¹ | Increased vase life | |
| Freesia | 740 nL L⁻¹ | Prevented negative effects of dry storage | ||
| Alstroemeria | 740 nL L⁻¹ | No effect on vase life | ||
| STS | Dianthus (Carnation) | 0.2 mM | Increased vase life (more effective than 1-MCP) | |
| Freesia | 0.2 mM | Prevented negative effects of dry storage | ||
| Alstroemeria | 0.1 mM | Increased vase life |
Table 2: Comparative Efficacy of 1-MCP and STS on the Vase Life of Cut Flowers. This table highlights the differential effects of 1-MCP and STS on the post-harvest longevity of various cut flower species.
Experimental Protocols: A Guide to Application
Accurate and reproducible experimental results hinge on the meticulous application of these inhibitors. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Application of Gaseous Cyclopropene Inhibitors (1-ECP and 1-MCP)
Objective: To evaluate the effect of 1-ECP and 1-MCP on delaying fruit ripening.
Materials:
-
Mature, unripe fruits (e.g., tomatoes, bananas)
-
Airtight containers of known volume
-
Gas-tight syringes
-
Source of this compound or 1-Methylcyclopropene gas at a known concentration
-
Gas chromatograph for ethylene measurement (optional)
-
Colorimeter and texture analyzer for quality assessment
Procedure:
-
Place a known weight or number of fruits into the airtight containers.
-
Calculate the volume of the container and the required volume of the inhibitor gas to achieve the desired concentration (e.g., in nl L⁻¹ or µL L⁻¹).
-
Using a gas-tight syringe, inject the calculated volume of 1-ECP or 1-MCP gas into the container.
-
Seal the container and incubate at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 6-24 hours).
-
After the treatment period, open the containers and ventilate to remove any residual inhibitor gas.
-
Store the fruits under controlled conditions and monitor ripening parameters (e.g., color change, firmness, ethylene production) at regular intervals.
-
A control group of fruits should be treated under the same conditions but without the inhibitor.
Protocol 2: Application of Aminoethoxyvinylglycine (AVG)
Objective: To assess the effect of AVG on inhibiting ethylene biosynthesis.
Materials:
-
Plant material (e.g., fruit, leaf discs)
-
AVG solution of known concentration
-
Incubation medium (e.g., buffer solution)
-
Gas-tight vials with septa
-
Gas chromatograph for ethylene measurement
Procedure:
-
Prepare a stock solution of AVG in a suitable solvent (e.g., water).
-
Treat the plant material with the AVG solution. This can be done through various methods such as spraying (for whole plants or fruits) or incubation in the solution (for tissue samples).
-
After the treatment, place the plant material in gas-tight vials.
-
Seal the vials and incubate for a specific period under controlled conditions.
-
At designated time points, withdraw a headspace gas sample using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph to quantify the amount of ethylene produced.
-
A control group should be treated with the solvent alone.
Protocol 3: Application of Silver Thiosulfate (STS)
Objective: To evaluate the effect of STS on preventing ethylene-induced responses.
Materials:
-
Plant material (e.g., cut flowers, seedlings)
-
Silver nitrate (B79036) (AgNO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Treatment solution (e.g., vase water for cut flowers)
Procedure:
-
Prepare fresh stock solutions of silver nitrate and sodium thiosulfate.
-
To prepare the STS solution, slowly add the silver nitrate solution to the sodium thiosulfate solution while stirring continuously. The typical molar ratio of Ag⁺ to S₂O₃²⁻ is 1:4.
-
The final concentration of STS in the treatment solution should be determined based on the specific plant material and experimental goals (e.g., 0.1-1.0 mM).
-
Place the plant material in the STS treatment solution for a defined period (e.g., pulse treatment for a few hours or continuous treatment).
-
After treatment, transfer the plant material to a fresh solution without STS.
-
Expose the treated and control (untreated) plant material to ethylene or allow them to senesce naturally.
-
Monitor the desired physiological response (e.g., vase life, leaf abscission, epinasty).
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
References
Comparative Efficacy of 1-Ethylcyclopropene in Ethylene Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 1-Ethylcyclopropene (1-ECP) with other ethylene (B1197577) inhibiting compounds, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals working in plant biology and post-harvest technology. This document outlines the mechanism of action, comparative efficacy, and experimental protocols for evaluating ethylene inhibitors.
Introduction to Ethylene Inhibition
Ethylene is a key phytohormone that regulates a wide array of physiological processes in plants, including fruit ripening, senescence, and stress responses. The ability to inhibit ethylene action is of significant commercial and research interest. Cyclopropene (B1174273) derivatives, such as 1-methylcyclopropene (B38975) (1-MCP), are potent inhibitors that act by irreversibly binding to ethylene receptors, thereby blocking the ethylene signaling pathway. This guide focuses on this compound (1-ECP), a structural analog of 1-MCP, and its role as an ethylene inhibitor.
Mechanism of Action: The Ethylene Signaling Pathway
Ethylene perception and signal transduction in plants involve a cascade of protein interactions. In the absence of ethylene, receptors like ETR1 and ERS1 activate the CTR1 protein kinase, which in turn suppresses the downstream signaling component EIN2. When ethylene binds to its receptors, this suppression is lifted, allowing EIN2 to activate a transcriptional cascade through transcription factors such as EIN3/EIL1 and ERFs, leading to various ethylene responses.
Cyclopropene-based inhibitors like 1-ECP and 1-MCP mimic ethylene and bind to the copper-containing active site of the ethylene receptors. This binding is essentially irreversible, thus blocking ethylene from binding and initiating the signaling cascade.
Comparative Efficacy of Ethylene Inhibitors
Experimental evidence indicates that this compound is an effective inhibitor of ethylene action, though its potency differs from that of other cyclopropene derivatives. The following table summarizes the comparative performance of 1-ECP and its analogs.
| Inhibitor | Chemical Structure | Relative Potency | Efficacy Notes |
| This compound (1-ECP) | C₅H₈ | Less potent than 1-MCP, more potent than 1-PCP.[1] | Effective in a concentration-dependent manner in various plant systems including fruits and flowers.[1] |
| 1-Methylcyclopropene (1-MCP) | C₄H₆ | High | Widely used commercially and in research; effective at very low concentrations. |
| 1-Propylcyclopropene (1-PCP) | C₆H₁₀ | Less potent than 1-ECP.[1] | Demonstrates ethylene inhibiting activity, but requires higher concentrations compared to 1-ECP and 1-MCP.[1] |
Experimental Protocols
The following are generalized protocols for testing the efficacy of volatile ethylene inhibitors like this compound. These protocols can be adapted for specific plant materials and research questions.
Protocol 1: Fruit Ripening Inhibition Assay
Objective: To evaluate the effect of 1-ECP on delaying the ripening of climacteric fruits (e.g., tomatoes, bananas, avocados).
Materials:
-
Mature, unripe fruits of uniform size and maturity.
-
Airtight containers or chambers.
-
This compound (1-ECP) gas or a releasable formulation.
-
Gas chromatograph for ethylene measurement (optional).
-
Penetrometer for firmness measurement.
-
Colorimeter for color analysis.
Procedure:
-
Fruit Selection and Preparation: Select healthy, undamaged fruits at a consistent pre-climacteric stage. Randomly divide the fruits into treatment and control groups.
-
Inhibitor Application:
-
Place the treatment group fruits in an airtight container.
-
Introduce a specific concentration of 1-ECP gas into the container. The concentration will need to be optimized based on the fruit type and the known relative potency of 1-ECP compared to 1-MCP. For initial trials, a range of concentrations can be tested.
-
Seal the container and expose the fruits for a predetermined duration (e.g., 6-24 hours) at a controlled temperature.
-
For the control group, place the fruits in a similar container without 1-ECP.
-
-
Post-Treatment Storage: After the exposure period, remove the fruits from the containers and store them under controlled ambient conditions.
-
Data Collection: At regular intervals (e.g., daily or every other day), measure the following ripening parameters for both control and treated fruits:
-
Ethylene Production: Enclose individual or small groups of fruits in an airtight container for a set period. Collect a headspace gas sample with a syringe and inject it into a gas chromatograph to quantify ethylene concentration.
-
Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh.
-
Color: Use a colorimeter to measure changes in peel color (e.g., Lab* values).
-
Respiration Rate: Measure CO₂ production using an infrared gas analyzer.
-
-
Data Analysis: Compare the changes in the measured parameters over time between the 1-ECP treated and control groups to determine the extent of ripening inhibition.
Protocol 2: Cut Flower Senescence Delay Assay
Objective: To assess the effectiveness of 1-ECP in extending the vase life of ethylene-sensitive cut flowers (e.g., carnations, petunias).
Materials:
-
Freshly cut flowers of a uniform developmental stage.
-
Vases or containers with a standard vase solution.
-
Airtight chambers for treatment.
-
This compound (1-ECP) gas.
-
Ethylene gas for inducing senescence.
Procedure:
-
Flower Preparation: Recut the stems of the flowers under water and place them in vases containing a standard floral preservative solution.
-
Inhibitor Pre-treatment:
-
Place the vases with the flowers assigned to the treatment group into an airtight chamber.
-
Introduce a specific concentration of 1-ECP and expose the flowers for a set duration (e.g., 4-12 hours).
-
Remove the flowers from the chamber.
-
-
Ethylene Exposure:
-
To confirm the inhibitory effect, expose both the 1-ECP pre-treated flowers and a control group (not pre-treated with 1-ECP) to a low concentration of ethylene gas (e.g., 1-10 ppm) in a separate sealed chamber for a defined period (e.g., 12-24 hours).
-
A third group of flowers (absolute control) should be kept in an ethylene-free environment.
-
-
Vase Life Evaluation: After ethylene exposure, place all flower groups in a controlled environment and monitor them daily for signs of senescence, such as:
-
Wilting
-
Petal abscission (shedding)
-
Discoloration
-
-
Data Recording: Record the number of days until the flowers are deemed unacceptable based on the above criteria. This duration is considered the vase life.
-
Data Analysis: Compare the average vase life of the 1-ECP treated group with the control groups to determine the efficacy of 1-ECP in preventing ethylene-induced senescence.
Experimental Workflow Diagram
Conclusion
This compound is a viable inhibitor of ethylene action, offering an alternative to the more commonly used 1-MCP. While qualitatively less potent than 1-MCP, its effectiveness in a concentration-dependent manner is evident. Further research is warranted to establish precise dose-response curves for 1-ECP across a variety of plant species and to explore its potential commercial applications in post-harvest management and agriculture. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
A Head-to-Head Battle for Freshness: 1-Ethylcyclopropene vs. 1-MCP in the Inhibition of Ethylene
An in-depth comparison for researchers and drug development professionals on the cost-effectiveness, efficacy, and application of two potent ethylene (B1197577) inhibitors.
In the ongoing effort to extend the shelf-life of fresh produce and flowers, the inhibition of ethylene, the so-called "ripening hormone," is a critical strategy. For years, 1-Methylcyclopropene (1-MCP) has been the industry standard, a powerful tool for growers, packers, and shippers to delay senescence. However, a lesser-known analog, 1-Ethylcyclopropene (1-ECP), presents a potential alternative. This guide provides a comprehensive comparison of these two cyclopropene (B1174273) derivatives, offering a deep dive into their relative efficacy, potential cost-effectiveness, and the experimental protocols required for their evaluation.
At a Glance: Performance Showdown
| Parameter | This compound (1-ECP) | 1-Methylcyclopropene (1-MCP) | Data Source |
| Effective Concentration (Bananas) | Less potent than 1-MCP | ~0.5 nL L⁻¹ | [1] |
| Effective Concentration (Tomatoes) | Less potent than 1-MCP | 5–7 nL L⁻¹ for 8 days of protection | [1] |
| Effective Concentration (Carnations) | Less potent than 1-MCP | ~0.5 nL L⁻¹ for 24 hours of protection | [1] |
| General Potency | Less potent than 1-MCP | Considered the most potent cyclopropene derivative for ethylene inhibition | [1] |
It is important to note that while 1-ECP is consistently reported as being less potent than 1-MCP, requiring higher concentrations to achieve a similar biological effect, the specific fold-difference in efficacy can vary depending on the plant species and the specific experimental conditions.[1]
The Science Behind the Action: Ethylene Signaling Pathway
Both this compound and 1-MCP exert their effects by interacting with the ethylene signaling pathway in plants. Ethylene perception occurs at receptor proteins located in the membrane of the endoplasmic reticulum. In the absence of ethylene, these receptors activate a protein kinase, CTR1 (Constitutive Triple Response 1), which in turn represses downstream signaling. When ethylene binds to the receptors, this repression is lifted, initiating a cascade of events that leads to various ripening and senescence responses.
1-ECP and 1-MCP, being structurally similar to ethylene, act as competitive inhibitors. They bind to the ethylene receptors, effectively blocking ethylene from binding and thereby preventing the initiation of the signaling cascade. This inhibition is considered irreversible for 1-MCP.
Experimental Protocols: A Guide to Comparative Efficacy Studies
To rigorously compare the cost-effectiveness and performance of this compound and 1-MCP, a standardized experimental protocol is essential. The following methodology outlines a general framework for such a study, which can be adapted to specific types of produce.
Objective: To determine and compare the efficacy of this compound and 1-MCP in delaying ripening and senescence of a selected climacteric fruit (e.g., bananas, tomatoes, avocados).
Materials:
-
Uniformly harvested, mature green fruits
-
Airtight treatment chambers
-
Gas-tight syringes
-
Gas chromatograph (for ethylene measurement)
-
Penetrometer (for firmness measurement)
-
Colorimeter (for color analysis)
-
1-MCP generating agent (e.g., SmartFresh™)
-
This compound source (synthesized or commercially procured)
-
Control gas (air)
Methodology:
-
Fruit Selection and Preparation: Select fruits of uniform size, maturity, and free from defects. Randomly divide the fruits into treatment groups (e.g., Control, 1-MCP, 1-ECP at various concentrations).
-
Inhibitor Application:
-
Place each treatment group in a separate airtight chamber.
-
For the 1-MCP group, introduce the 1-MCP generating agent according to the manufacturer's instructions to achieve the desired concentration (e.g., 1 µL L⁻¹).
-
For the 1-ECP groups, synthesize or procure this compound and introduce the required volume of gas into the chambers using a gas-tight syringe to achieve a range of concentrations.
-
The control group will be held in a chamber with only air.
-
Seal the chambers and maintain them at a constant temperature (e.g., 20°C) for a specified duration (e.g., 12-24 hours).
-
-
Post-Treatment Storage and Evaluation:
-
After the treatment period, ventilate the chambers and transfer the fruits to a controlled storage environment (e.g., 20°C and 85-90% relative humidity).
-
At regular intervals (e.g., every 2 days), randomly select a subset of fruits from each treatment group for analysis.
-
-
Data Collection:
-
Ethylene Production: Place individual fruits in sealed containers for a set period (e.g., 1 hour). Withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph to measure ethylene concentration.
-
Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh at two opposite points on the equator.
-
Color: Use a colorimeter to measure the color change of the fruit peel, often expressed in L, a, and b* values.
-
Visual Assessment: Record visual signs of ripening, such as color development, shriveling, and decay, using a predefined rating scale.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Synthesis and Cost-Effectiveness: An Unresolved Equation
A significant challenge in directly comparing this compound and 1-MCP is the lack of publicly available data on the synthesis costs and commercial pricing of 1-ECP. The synthesis of 1-alkylcyclopropenes generally involves multi-step chemical reactions, and the overall cost is influenced by factors such as the availability and price of starting materials, reaction yields, purification methods, and scale of production.
While the synthesis of 1-MCP has been optimized for commercial production, similar detailed economic analyses for 1-ECP are not available. It is plausible that the synthesis of 1-ECP follows a similar chemical pathway to 1-MCP, with the primary difference being the starting alkyl halide. Without concrete data, a direct cost-effectiveness comparison remains speculative. However, given that 1-ECP is less potent than 1-MCP, a significantly lower production cost would be necessary for it to be a commercially viable alternative.
Choosing the Right Inhibitor: A Decision Framework
For researchers and professionals in drug development and agriculture, the choice between this compound and 1-MCP will depend on a variety of factors. The following logical diagram illustrates a decision-making framework.
Conclusion
1-Methylcyclopropene remains the benchmark for ethylene inhibition due to its high potency at low concentrations.[1] While this compound has demonstrated efficacy as an ethylene antagonist, current research indicates it is less potent than its methyl counterpart.[1] A comprehensive cost-effectiveness analysis is hampered by the lack of public data on the synthesis and commercialization of 1-ECP.
For researchers, 1-ECP and other cyclopropene derivatives offer valuable tools to probe the structure-activity relationships of ethylene receptor binding. For commercial applications, 1-MCP's established efficacy and availability make it the current inhibitor of choice. Future research into more cost-effective synthesis routes for 1-ECP and other analogs, coupled with detailed efficacy studies across a broader range of produce, will be crucial in determining if a true contender to 1-MCP's dominance will emerge.
References
A Head-to-Head Comparison of 1-Ethylcyclopropene and AVG for Ethylene Regulation in Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of ethylene (B1197577) biology and its manipulation for research and agricultural applications, two compounds, 1-Ethylcyclopropene and Aminoethoxyvinylglycine (AVG), stand out as potent regulators of ethylene-mediated processes. While both are widely used to study and control ethylene responses, they operate through fundamentally different mechanisms. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to assist researchers in selecting the appropriate tool for their specific needs.
Note: Direct comparative studies on this compound are limited. Therefore, this guide will utilize data from its close and commercially prevalent analog, 1-methylcyclopropene (B38975) (1-MCP), to draw functional comparisons with AVG. The structural similarity between this compound and 1-MCP suggests a comparable mechanism of action, primarily as an ethylene receptor inhibitor.
Mechanisms of Action: A Tale of Two Inhibitors
The differential effects of this compound (via 1-MCP) and AVG stem from their distinct points of intervention in the ethylene pathway.
-
Aminoethoxyvinylglycine (AVG): An Ethylene Synthesis Inhibitor AVG acts as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, a rate-limiting step in the ethylene biosynthesis pathway.[1] By blocking ACC synthase, AVG effectively reduces the endogenous production of ethylene.[1][2]
-
This compound (as 1-MCP): An Ethylene Action Inhibitor In contrast, this compound, much like its counterpart 1-MCP, functions by irreversibly binding to ethylene receptors.[3] This binding action prevents ethylene from attaching to its receptors, thereby blocking the downstream signal transduction pathway that elicits various physiological responses, such as fruit ripening and senescence.[3][4]
The following diagram illustrates the distinct points of inhibition for AVG and this compound (represented by 1-MCP) within the ethylene biosynthesis and signaling pathway.
Comparative Performance: Experimental Data
The following tables summarize quantitative data from studies comparing the effects of AVG and 1-MCP on key parameters of fruit ripening and quality.
Table 1: Effect on Fruit Firmness in 'Gala' Apples
| Treatment | Application Timing | Fruit Firmness at Harvest (N) | Fruit Firmness after 3 months Cold Storage (N) |
| Control (Untreated) | N/A | 78.5 | 68.7 |
| AVG (130 mg/L) | 3 weeks before harvest | 85.3 | 75.5 |
| 1-MCP (125 mg/L) | 3 weeks before harvest | 82.4 | 72.6 |
Data synthesized from a study on 'Gala' apples. Firmness was measured using a penetrometer.[1][2]
Table 2: Impact on Internal Ethylene Concentration (IEC) and Soluble Solids Content (SSC) in 'Empire' Apples
| Treatment | Application Timing | IEC at Harvest (µL/L) | SSC at Harvest (°Brix) |
| Control (Untreated) | N/A | 15.2 | 12.8 |
| AVG (125 g/ha) | 4 weeks before harvest | 5.8 | 12.1 |
| 1-MCP (Harvista™) | 1 week before harvest | 3.1 | 12.5 |
Data adapted from a study on 'Empire' apples.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are protocols for key experiments cited in the comparative data.
Measurement of Fruit Firmness
This protocol outlines the standard procedure for determining fruit firmness using a penetrometer.
Materials:
-
Fruit penetrometer (e.g., Effegi or Magness-Taylor) with the appropriate plunger tip (e.g., 11.1 mm for apples).
-
Vegetable peeler or knife.
-
Data recording sheet or device.
Procedure:
-
Sample Preparation: A small area of skin is removed from two opposite sides of the fruit at the equator.[6]
-
Measurement: The penetrometer is positioned perpendicular to the peeled surface.[6]
-
A steady, uniform pressure is applied until the plunger penetrates the flesh to a specified depth, indicated by a scribed line on the plunger.[6]
-
The peak resistance force is recorded.
-
The measurement is repeated on the opposite side of the fruit.
-
The two readings are averaged to obtain the firmness value for that fruit.
Determination of Internal Ethylene Concentration (IEC)
This protocol describes the headspace gas chromatography method for measuring ethylene production in fruit.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Airtight containers with septa for sampling.
-
Gas-tight syringes.
-
Ethylene standard gas for calibration.
Procedure:
-
Incubation: Individual fruits are placed in airtight containers of a known volume.[7]
-
The containers are sealed for a specific duration to allow ethylene to accumulate in the headspace.[7]
-
Sampling: A gas sample is withdrawn from the headspace of the container using a gas-tight syringe.[7]
-
Analysis: The sample is injected into the GC-FID for separation and quantification of ethylene.[8]
-
Quantification: The ethylene concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of ethylene gas.
Measurement of Soluble Solids Content (SSC)
This protocol details the use of a refractometer to measure the soluble solids content, primarily sugars, in fruit juice.
Materials:
-
Digital or handheld refractometer.
-
Distilled water for calibration.
-
Pipette or dropper.
-
Lint-free tissue.
-
Fruit press or juicer.
Procedure:
-
Calibration: The refractometer is calibrated to zero using distilled water.[9]
-
Sample Preparation: A juice sample is extracted from the fruit tissue.
-
Measurement: A few drops of the fruit juice are placed on the prism of the refractometer.[9]
-
The reading, in degrees Brix (°Brix), is taken.[10]
-
The prism is cleaned with distilled water and dried with a lint-free tissue between samples.
Summary and Recommendations
The choice between this compound (as 1-MCP) and AVG depends on the specific research objectives.
-
AVG is ideal for studies focused on the effects of inhibiting ethylene biosynthesis. It allows for the investigation of processes that are directly regulated by the production of ethylene. However, its effectiveness can be overcome by exposure to exogenous ethylene.
-
This compound (as 1-MCP) is the preferred choice for applications requiring a complete blockade of ethylene perception. Its irreversible binding to ethylene receptors ensures that the tissue remains insensitive to both endogenous and exogenous ethylene for an extended period.[11] This makes it a powerful tool for dissecting the roles of ethylene signaling in various physiological phenomena.
For comprehensive studies aiming to understand the full impact of ethylene, a combined approach using both AVG and this compound (as 1-MCP) can be highly informative, allowing for the separation of effects related to ethylene synthesis versus ethylene action. Researchers should carefully consider the experimental context, the specific biological question, and the practical aspects of application when selecting between these two potent ethylene regulators.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring ethylene in postharvest biology research using the laser-based ETD-300 ethylene detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extension.psu.edu [extension.psu.edu]
- 7. Ethylene and the Regulation of Fruit Ripening | University of Maryland Extension [extension.umd.edu]
- 8. postharvest.ucdavis.edu [postharvest.ucdavis.edu]
- 9. horticultureguruji.in [horticultureguruji.in]
- 10. gavsispanel.gelisim.edu.tr [gavsispanel.gelisim.edu.tr]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Ethylcyclopropene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile active compounds like 1-Ethylcyclopropene is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on method validation parameters. The primary analytical technique for such a volatile organic compound (VOC) is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for its high selectivity and sensitivity. An alternative approach involving chemical derivatization followed by High-Performance Liquid Chromatography (HPLC) is also considered.
This guide presents a comparison of two common GC-based approaches—Direct Injection GC-MS and Headspace GC-MS—and a potential HPLC-based method. The selection of a suitable method depends on the sample matrix, required sensitivity, and the available instrumentation.
Comparative Performance of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics are summarized below for the discussed methods. The data presented is representative of typical performance for the analysis of volatile organic compounds.
| Validation Parameter | Method 1: Direct Injection GC-MS | Method 2: Headspace GC-MS | Method 3: Derivatization with HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (% RSD) | < 5% | < 10% | < 7% |
| Limit of Detection (LOD) | Low ng/mL | Sub-ng/mL | ng/mL |
| Limit of Quantification (LOQ) | ng/mL | Low ng/mL | High ng/mL |
| Selectivity | High (Mass Spec) | High (Mass Spec) | Moderate (UV Detector) |
| Matrix Effects | Potential for interference | Minimized | Potential for interference |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific sample matrices and instrumentation.
Method 1: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the direct injection of a liquid sample containing this compound into the GC-MS system.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, hexane).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, dissolve or dilute them in the same solvent to a concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using the peak area of a characteristic ion.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is particularly useful for analyzing volatile compounds in solid or liquid samples by sampling the vapor phase in equilibrium with the sample.
-
Sample Preparation:
-
Prepare a stock solution and calibration standards as described in Method 1.
-
Accurately weigh or pipette the sample (or standard) into a headspace vial.
-
Seal the vial immediately with a crimp cap.
-
For solid samples, a matrix-matched calibration is recommended.
-
-
HS-GC-MS Instrumentation and Conditions:
-
Headspace Sampler: Agilent 7697A or equivalent.
-
GC-MS System: As described in Method 1.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
Injection Time: 1 minute.
-
-
GC-MS Conditions: Same as Method 1.
-
-
Data Analysis:
-
Analysis is performed as described in Method 1.
-
Method 3: Derivatization followed by High-Performance Liquid Chromatography (HPLC)
For compounds that are highly volatile or lack a UV chromophore, chemical derivatization can be employed to make them suitable for HPLC analysis. A potential derivatization reaction for an alkene like this compound could involve reaction with a UV-absorbing reagent. A study on the related compound 1-methylcyclopropene (B38975) (1-MCP) utilized a reaction with dimethyl acetylenedicarboxylate (B1228247) to form a more stable, HPLC-analyzable derivative.[1]
-
Derivatization Reaction:
-
The reaction of this compound with a suitable derivatizing agent (e.g., one that adds a chromophore) would need to be optimized.
-
The reaction conditions (temperature, time, stoichiometry) must be carefully controlled to ensure complete and reproducible derivatization.
-
-
Sample Preparation:
-
Prepare a stock solution and calibration standards of this compound.
-
Perform the derivatization reaction on the standards and samples under identical, optimized conditions.
-
Quench the reaction if necessary and dilute the sample with the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water may be appropriate, to be optimized based on the derivative's polarity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the absorption maximum of the derivative.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative.
-
Construct a calibration curve and determine the concentration in the samples as described for the GC methods.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
Comparative Efficacy of 1-Ethylcyclopropene on Climacteric and Non-Climacteric Fruits: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1-Ethylcyclopropene (1-ECP) on climacteric and non-climacteric fruits, supported by experimental data. 1-ECP is a potent inhibitor of ethylene (B1197577) action, a key plant hormone regulating the ripening process in many fruits. Its application is a critical post-harvest technology aimed at extending the shelf-life and maintaining the quality of fresh produce. The differential response to 1-ECP between climacteric and non-climacteric fruits is a subject of significant research interest, with implications for its commercial application.
Mechanism of Action: Ethylene Inhibition
This compound, a cyclopropene-based compound, acts by irreversibly binding to ethylene receptors in plant tissues. This blockage prevents the downstream signaling cascade initiated by ethylene, thereby inhibiting various ripening-related processes such as softening, color changes, and aroma production. The efficacy of 1-ECP is therefore most pronounced in fruits where ethylene plays a central role in coordinating the ripening process.
Efficacy on Climacteric Fruits
Climacteric fruits are characterized by a distinct spike in respiration and ethylene production during ripening. This ethylene burst auto-catalytically stimulates further ethylene synthesis and orchestrates the cascade of ripening events. Consequently, 1-ECP demonstrates significant efficacy in delaying the ripening of climacteric fruits.
Key Effects of 1-ECP on Climacteric Fruits:
-
Delayed Ripening: 1-ECP treatment effectively postpones the onset of the climacteric peak, thereby extending the pre-ripening stage.
-
Firmness Retention: By inhibiting ethylene-dependent cell wall-degrading enzymes, 1-ECP helps in maintaining the firmness of the fruit for a longer duration.
-
Slower Color Development: The transition of color, for instance, from green to yellow in bananas or green to red in tomatoes, is significantly slowed down.
-
Reduced Volatile Production: The synthesis of aromatic compounds, which contributes to the characteristic flavor and aroma of ripe fruits, is suppressed.
Efficacy on Non-Climacteric Fruits
Non-climacteric fruits do not exhibit a coordinated ripening peak of respiration and ethylene production. While ethylene can still influence some aspects of their senescence, it is not the primary trigger for ripening. As a result, the effects of 1-ECP on non-climacteric fruits are generally less pronounced and more variable compared to its effects on climacteric fruits.
Key Effects of 1-ECP on Non-Climacteric Fruits:
-
Variable Response: The impact of 1-ECP on non-climacteric fruits can vary significantly depending on the species and the specific quality attribute being measured.
-
Senescence Delay: In some cases, 1-ECP can delay senescence-related processes such as chlorophyll (B73375) degradation and the development of storage disorders.
-
Minimal Impact on Core Ripening: The primary ripening processes, which are not ethylene-dependent in these fruits, are largely unaffected by 1-ECP treatment.
Quantitative Data Comparison
The following tables summarize the quantitative effects of 1-ECP (or its close analogue 1-MCP, which has a similar mechanism of action) on key quality parameters in representative climacteric and non-climacteric fruits.
Table 1: Effect of 1-ECP/1-MCP on Firmness Retention
| Fruit Type | Fruit | Treatment | Storage Duration (days) | Firmness (N) - Control | Firmness (N) - Treated | Reference |
| Climacteric | Apple (Malus domestica) | 1 µL/L 1-MCP | 90 | 58.8 | 72.5 | |
| Climacteric | Banana (Musa acuminata) | 1 µL/L 1-MCP | 12 | 4.9 | 19.6 | |
| Non-Climacteric | Strawberry (Fragaria × ananassa) | 1 µL/L 1-MCP | 7 | 3.2 | 3.5 | |
| Non-Climacteric | Sweet Cherry (Prunus avium) | 0.5 µL/L 1-MCP | 15 | 2.5 | 2.8 |
Table 2: Effect of 1-ECP/1-MCP on Color Development
| Fruit Type | Fruit | Treatment | Storage Duration (days) | Color Index (a) - Control | Color Index (a) - Treated | Reference |
| Climacteric | Tomato (Solanum lycopersicum) | 500 nL/L 1-MCP | 10 | 23.4 | 12.1 | |
| Climacteric | Papaya (Carica papaya) | 300 nL/L 1-MCP | 8 | 18.5 | 5.2 | |
| Non-Climacteric | Grape (Vitis vinifera) | 500 nL/L 1-MCP | 45 | -15.2 (less browning) | -12.8 (less browning) | |
| Non-Climacteric | Orange (Citrus sinensis) | 1 µL/L 1-MCP | 60 | 45.6 (Color Index) | 46.1 (Color Index) |
Table 3: Effect of 1-ECP/1-MCP on Ethylene Production and Respiration Rate
| Fruit Type | Fruit | Treatment | Parameter | Control | Treated | Reference |
| Climacteric | Pear (Pyrus communis) | 100 nL/L 1-MCP | Ethylene Production (µL C2H4/kg·h) | 85.2 | 1.5 | |
| Climacteric | Avocado (Persea americana) | 300 nL/L 1-MCP | Respiration Rate (mL CO2/kg·h) | 120 | 45 | |
| Non-Climacteric | Pineapple (Ananas comosus) | 1 µL/L 1-MCP | Ethylene Production (µL C2H4/kg·h) | 0.08 | 0.05 | |
| Non-Climacteric | Lemon (Citrus limon) | 500 nL/L 1-MCP | Respiration Rate (mL CO2/kg·h) | 12.5 | 11.8 |
Experimental Protocols
Below are generalized experimental protocols for assessing the efficacy of 1-ECP on fruits. Specific parameters such as concentration, treatment duration, and storage conditions should be optimized for each fruit type.
Fruit Material and Preparation
-
Fruit Selection: Harvest fruits at a uniform and commercially mature stage. Select fruits that are free from any physical damage or infection.
-
Randomization: Randomly divide the selected fruits into control and treatment groups.
1-ECP Treatment
-
Airtight Chambers: Place the fruits for the treatment group in airtight chambers or containers.
-
1-ECP Generation: Introduce 1-ECP into the chambers at the desired concentration (typically ranging from 100 nL/L to 1 µL/L). 1-ECP is often generated from a powdered formulation by adding a specific amount of water or a buffer solution.
-
Treatment Duration: The exposure time to 1-ECP can vary from 6 to 24 hours, depending on the fruit and its physiological state.
-
Temperature: Maintain a constant and controlled temperature during the treatment (e.g., 20°C).
-
Control Group: The control group should be kept under identical conditions but without the 1-ECP treatment.
Post-Treatment Storage and Evaluation
-
Storage Conditions: After treatment, store both control and treated fruits under controlled environmental conditions (temperature and relative humidity) that are relevant to commercial practice.
-
Periodic Evaluation: At regular intervals during the storage period, withdraw a subset of fruits from each group for quality assessment.
-
Quality Parameters Measured:
-
Firmness: Measure using a texture analyzer or a penetrometer. Express the results in Newtons (N).
-
Color: Quantify using a chromameter to measure the CIE L, a, and b* values. The a* value is particularly useful for tracking changes from green to red.
-
Ethylene Production: Enclose individual fruits in an airtight container for a specific period. Collect a headspace gas sample and inject it into a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Respiration Rate: Measure the production of carbon dioxide (CO2) using a gas analyzer or a GC with a thermal conductivity detector (TCD).
-
Soluble Solids Content (SSC): Determine using a digital refractometer.
-
Titratable Acidity (TA): Measure by titrating the fruit juice with a standard solution of sodium hydroxide.
-
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the ethylene signaling pathway and a typical experimental workflow for evaluating 1-ECP efficacy.
Caption: Ethylene signaling pathway in climacteric vs. non-climacteric fruits and the point of 1-ECP intervention.
Caption: A generalized experimental workflow for assessing the efficacy of this compound on fruits.
Statistical Analysis of Cyclopropene-Based Ethylene Inhibitor Treatment Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cyclopropene-based ethylene (B1197577) inhibitors, with a primary focus on 1-Methylcyclopropene (B38975) (1-MCP), a widely studied and commercially utilized compound for managing postharvest ripening and senescence in horticultural products. Due to a scarcity of published data on 1-Ethylcyclopropene, this guide leverages the extensive research available on its close structural and functional analogue, 1-MCP, to provide a robust statistical and methodological framework for evaluation. The principles and experimental protocols detailed herein are broadly applicable to the study of other cyclopropene (B1174273) derivatives.
Comparative Performance of 1-MCP Treatment
1-MCP acts as a potent ethylene action inhibitor by irreversibly binding to ethylene receptors in plant tissues, thereby blocking the ethylene signaling pathway that triggers ripening and senescence.[1][2][3] This action leads to a significant extension of shelf life and maintenance of quality in a variety of fruits, vegetables, and ornamental plants.[3][4][5]
Quantitative Effects on Postharvest Quality Parameters
The application of 1-MCP has been shown to significantly impact key quality indicators in postharvest physiology. The following tables summarize the statistical effects of 1-MCP treatment across various studies.
Table 1: Effect of 1-MCP on the Shelf Life and Firmness of Various Fruits
| Fruit Type | 1-MCP Concentration | Storage Conditions | Shelf Life Extension (Control vs. 1-MCP) | Firmness Retention (Control vs. 1-MCP) | Reference |
| 'Hayward' Kiwifruit | 0.5 µl L⁻¹ | 20°C | Control softened in 16 days; 1-MCP treated softened after 27 days | Significantly higher firmness in treated fruit after 16 days | [6] |
| 'Idared' Apples | Not Specified | Long-distance transport simulation | Extended shelf life and improved firmness | Higher firmness values in treated groups (p < 0.05) | [4] |
| Guava | 600 ppb | 20°C (Room Temp) | 12 days vs. 20 days | Significantly preserved fruit firmness | [5] |
| Guava | 600 ppb | 6°C (Cold Storage) | >12 days vs. 24 days | Significantly preserved fruit firmness | [5] |
| 'Hwangok' Apples | Not Specified | 0°C for 6 months | Enhanced storability | Higher firmness than untreated fruits | [7] |
Table 2: Influence of 1-MCP on Physicochemical Properties of Fruits
| Fruit Type | 1-MCP Concentration | Key Physicochemical Parameter | Observation | Reference |
| 'Idared' Apples | Not Specified | Titratable Acidity (TA) | Higher TA values in 1-MCP treated groups (p < 0.05) | [4] |
| 'Idared' Apples | Not Specified | Total Soluble Solids (TSS) | Inconclusive influence | [4] |
| 'Hayward' Kiwifruit | 0.5, 1, 2 µl L⁻¹ | Soluble Solids Concentration (SSC) | SSC remained low in treated fruit for about 21 days | [6] |
| Mango | 1 ppm | Total Soluble Solids (TSS) | Reduced TSS by postponing biochemical alterations | [1] |
| 'Hwangok' Apples | Not Specified | Ethylene Production | Lower ethylene production in treated fruits | [7] |
| Guava | 600 ppb | Weight Loss & Decay | Significantly preserved compared to control | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ethylene inhibitor efficacy. Below are summaries of common experimental protocols employed in the cited studies.
General Protocol for 1-MCP Treatment and Quality Evaluation
-
Fruit Selection and Preparation: Fruits of uniform size, maturity, and free from defects are harvested. They are then randomized into treatment and control groups.
-
1-MCP Application: The treatment group is placed in an airtight container or chamber. 1-MCP is released, typically by dissolving a powder formulation in water, to achieve the desired concentration (e.g., 0.5 - 1 µl L⁻¹). The exposure time is standardized, often for 12-24 hours at a controlled temperature (e.g., 20°C).[6] The control group is kept in a similar chamber without 1-MCP.
-
Storage: After treatment, both groups are stored under specific conditions, which may be ambient temperature or controlled atmosphere/cold storage, depending on the experimental objectives.[4][5]
-
Quality Assessment: At regular intervals, samples are taken from both groups for analysis of various quality parameters:
-
Firmness: Measured using a penetrometer on opposite sides of the fruit.
-
Total Soluble Solids (TSS): Determined using a digital refractometer from the fruit juice.
-
Titratable Acidity (TA): Assessed by titrating the fruit juice with a standardized NaOH solution.
-
Ethylene Production: Measured by enclosing the fruit in an airtight container for a specific period and then analyzing the headspace gas using a gas chromatograph.[7]
-
Visual Quality: Assessed based on color, shriveling, and decay using a rating scale.
-
-
Statistical Analysis: The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Duncan's Multiple Range Test), to determine the significance of the treatment effects.[5]
Transcriptomic Analysis Protocol
To understand the molecular mechanisms, researchers often perform transcriptomic analysis:
-
Sample Collection: Fruit tissues are collected at different time points from control, ethylene-treated, and 1-MCP-treated groups.
-
RNA Extraction and Sequencing: Total RNA is extracted from the tissues, and its quality is assessed. RNA sequencing (RNA-Seq) is then performed to generate a library of gene transcripts.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes (DEGs) between the treatment groups. This involves mapping the reads to a reference genome, quantifying gene expression levels, and performing statistical tests.
-
Functional Annotation: The identified DEGs are then annotated to understand their biological functions and the metabolic pathways they are involved in, often using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[8][9]
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the action and evaluation of cyclopropene-based ethylene inhibitors.
Ethylene Signaling Pathway and 1-MCP Inhibition
Caption: Mechanism of 1-MCP action on the ethylene signaling pathway.
General Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for evaluating ethylene inhibitor efficacy.
Concluding Remarks
The statistical evidence strongly supports the efficacy of 1-MCP in delaying ripening and extending the postharvest life of a wide range of horticultural products. It effectively maintains firmness, titratable acidity, and other crucial quality attributes. While direct comparative data for this compound is not widely available, the methodologies and observed effects of 1-MCP provide a solid foundation for the research and development of other cyclopropene-based ethylene inhibitors. Future studies directly comparing the efficacy of different alkyl-substituted cyclopropenes would be of significant value to the field.
References
- 1. plantarchives.org [plantarchives.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. EFFECTS OF 1-METHYLCYCLOPROPENE TREATMENT ON THE SHELF LIFE QUALITY OF KIWIFRUITS 'HAYWARD' | International Society for Horticultural Science [ishs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Battle of the Ethylene Blockers: 1-Ethylcyclopropene and a Review of Competing Compounds
For researchers, scientists, and professionals in drug development, the quest for effective ethylene (B1197577) inhibitors is paramount in fields ranging from agriculture to medicine. This guide provides a comparative analysis of 1-Ethylcyclopropene (1-ECP) and other notable ethylene-inhibiting compounds, supported by data from peer-reviewed studies.
Ethylene, a simple gaseous phytohormone, plays a critical role in a vast array of physiological processes in plants, including fruit ripening, senescence, and stress responses.[1] Unchecked ethylene action can lead to significant post-harvest losses and diminished product quality.[1] Consequently, the development and application of ethylene inhibitors are of significant commercial and research interest.[2] Among these, 1-Methylcyclopropene (B38975) (1-MCP) has been a cornerstone, widely used to delay ripening and senescence in various fruits and ornamental plants.[2][3] This report delves into the comparative efficacy of its analogue, this compound (1-ECP), and other key players in the arena of ethylene inhibition.
Performance Comparison of Ethylene Inhibitors
The effectiveness of ethylene inhibitors is typically evaluated based on their ability to delay ethylene-induced responses, the concentration required to achieve this effect, and the duration of their inhibitory action. The following table summarizes quantitative data from comparative studies on 1-ECP and other compounds.
| Compound | Plant System | Effective Concentration | Duration of Effect | Reference |
| This compound (1-ECP) | Avocado, Tomato, Citrus leaf explants, Pea seedlings | Several parts per million (ppm) | Finite, after which normal ripening resumes | [4] |
| 1-Methylcyclopropene (1-MCP) | Banana | ~0.5 nL L⁻¹ | Becomes sensitive to ethylene after 12 days | [5][6] |
| Tomato (mature green) | 5–7 nL L⁻¹ | Protected for 8 days at 25°C | [5][6] | |
| Carnation flowers | 0.5 nL L⁻¹ (for 24 hours) | - | [5][6] | |
| Campanula flowers | 20 nL L⁻¹ | Increased display life to 9 days | [5][6] | |
| Papaya | 100 nL L⁻¹ (for 12 hours) | Delayed softening and color development by ~7 days | [7][8] | |
| 1-Propylcyclopropene (1-PCP) | Avocado, Tomato, Citrus leaf explants, Pea seedlings | Several parts per million (ppm) (less potent than 1-ECP) | - | [4] |
| Cyclopropene (B1174273) (CP) | Banana | ~0.5 nL L⁻¹ | Becomes sensitive to ethylene after 12 days | [5][6] |
| Carnation flowers | 0.5 nL L⁻¹ (for 24 hours) | - | [5][6] | |
| 3,3-Dimethylcyclopropene (3,3-DMCP) | Banana | 1 µL L⁻¹ | Becomes sensitive to ethylene after 7 days | [5][6] |
| Tomato (mature green) | 5–10 µL L⁻¹ | Protected for 5 days | [5][6] | |
| Carnation flowers | 1 µL L⁻¹ | - | [5][6] | |
| Campanula flowers | 10 µL L⁻¹ | Increased display life to 5.4 days | [5][6] | |
| Aminoethoxyvinylglycine (AVG) | 'Gala' Apples | 130 mg L⁻¹ (full-rate) | Effective at minimizing fruit drop | [9][10] |
| 'McIntosh' & 'Empire' Apples | - | Delayed increase of internal ethylene concentration and starch degradation | [11] |
Experimental Protocols
Understanding the methodologies employed in these comparative studies is crucial for interpreting the data and designing future experiments.
Protocol for Assessing Ethylene Inhibition in Fruit Ripening
This protocol is a generalized representation based on methodologies described for bananas, tomatoes, and avocados.[4][5][6]
-
Plant Material: Harvest mature, green fruits of uniform size and free of defects.
-
Treatment Application:
-
Place fruits in airtight containers of a known volume.
-
Inject the gaseous inhibitor (e.g., 1-ECP, 1-MCP, CP, 3,3-DMCP) into the container to achieve the desired concentration. For compounds applied as a solution (e.g., AVG), spray the fruits uniformly.
-
Seal the containers and incubate for a specified duration (e.g., 12-24 hours) at a controlled temperature (e.g., 25°C).
-
Control groups are treated with air under the same conditions.
-
-
Ethylene Exposure (Post-treatment):
-
Following inhibitor treatment, expose a subset of the fruits to a known concentration of ethylene gas to challenge the inhibitory effect.
-
-
Ripening Assessment:
-
Store the treated and control fruits under controlled conditions (e.g., 25°C).
-
Monitor ripening parameters at regular intervals (e.g., daily or every other day). These parameters include:
-
Color Development: Visually assess peel color change or use a chromameter.
-
Firmness: Measure fruit firmness using a penetrometer.
-
Respiration and Ethylene Production: Measure CO₂ and ethylene production using gas chromatography.[12]
-
Biochemical Analysis: Analyze total soluble solids (TSS), titratable acidity, and specific pigments (e.g., lycopene (B16060) in tomatoes).
-
-
Protocol for Evaluating Efficacy in Cut Flowers
This protocol is based on studies conducted on carnations and Campanula.[5][6]
-
Plant Material: Obtain freshly cut flowers at a similar stage of development.
-
Treatment:
-
Place the cut flowers in vases containing a standard floral preservative solution.
-
Enclose the vases in airtight chambers.
-
Introduce the gaseous ethylene inhibitor at the desired concentration.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Ethylene Challenge:
-
Expose the flowers to a low concentration of ethylene (e.g., 0.5 nL L⁻¹) to induce senescence.
-
-
Vase Life Evaluation:
-
Maintain the flowers under controlled environmental conditions (temperature, light).
-
Record the display life, defined as the number of days until signs of senescence (e.g., wilting, petal abscission) become unacceptable.
-
Visualizing the Mechanisms
To comprehend the mode of action of these inhibitors, it is essential to visualize the ethylene signaling pathway and the experimental workflows.
Caption: Ethylene Signaling and Inhibition Pathway.
The diagram illustrates how ethylene binding to its receptors triggers a signaling cascade leading to gene expression.[13] Competitive inhibitors like 1-ECP and 1-MCP occupy the receptor sites, preventing ethylene binding and thereby blocking the downstream response.[1]
Caption: Generalized Experimental Workflow for Inhibitor Comparison.
This workflow outlines the key steps involved in a typical experiment designed to compare the efficacy of different ethylene inhibitors.
Concluding Remarks
The available research indicates that this compound is an effective inhibitor of ethylene action, comparable to its well-established analogue, 1-MCP.[4] The choice of inhibitor and its optimal concentration are highly dependent on the specific plant species and the desired outcome.[2] While cyclopropene derivatives like 1-ECP and 1-MCP act by blocking ethylene receptors, other compounds like AVG inhibit ethylene biosynthesis.[9][14] This fundamental difference in their mode of action is a critical consideration for their application in research and commercial settings. Further studies directly comparing 1-ECP with a wider range of inhibitors across various plant systems will be valuable in delineating its full potential.
References
- 1. Mechanisms of 1-methylcyclopropene (1-MCP) in regulating ethylene signal transduction and its role in stress responses: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of the effects of 1-methylcyclopropene (1-MCP) treatment on climacteric fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cyclopropene, 1-methylcyclopropene, and 3,3-dimethylcyclopropene as ethylene antagonists in plants (1996) | Edward C. Sisler | 189 Citations [scispace.com]
- 7. EFFECT OF 1-METHYLCYCLOPROPENE (MCP) ON PAPAYA FRUIT RIPENING [actahort.org]
- 8. EFFECT OF 1-METHYLCYCLOPROPENE (MCP) ON PAPAYA FRUIT RIPENING | International Society for Horticultural Science [ishs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phtnet.org [phtnet.org]
- 12. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Comparative Transcriptomics of Ethylene Inhibition: A Focus on 1-Methylcyclopropene (1-MCP)
This guide provides an objective comparison of the transcriptomic effects of 1-MCP treatment on plants against control or ethylene-treated samples, supported by experimental data from various studies.
Overview of 1-MCP and its Mechanism of Action
1-Methylcyclopropene (B38975) (1-MCP) is a synthetic cyclopropene (B1174273) that acts as a competitive inhibitor of ethylene (B1197577) receptors in plants.[1][2] By binding irreversibly to these receptors, 1-MCP blocks the downstream ethylene signaling cascade, thereby inhibiting ethylene-dependent processes such as fruit ripening, senescence, and floral abscission.[1][3] Transcriptomic analyses have been pivotal in elucidating the global changes in gene expression orchestrated by 1-MCP.
Comparative Transcriptomic Data
The application of 1-MCP leads to significant alterations in the plant transcriptome. The number of differentially expressed genes (DEGs) varies depending on the plant species, tissue type, developmental stage, and experimental conditions. Below is a summary of quantitative data from several key studies.
| Plant Species | Tissue | Comparison | No. of Upregulated DEGs in 1-MCP Treatment | No. of Downregulated DEGs in 1-MCP Treatment | Total DEGs in 1-MCP Treatment | Reference |
| Kiwifruit (Actinidia chinensis) | Fruit | 1-MCP vs. Ethylene (Day 0) | 501 | 460 | 961 | [4][5] |
| 1-MCP vs. Ethylene (Day 3) | 755 | 756 | 1511 | [4][5] | ||
| 1-MCP vs. Ethylene (Day 5) | 376 | 475 | 851 | [5] | ||
| 1-MCP vs. Ethylene (Day 7) | 342 | 413 | 755 | [5] | ||
| Oncidium (Oncidium hybridum) | Petal | 1-MCP vs. Control (Day 5) | 581 | 574 | 1155 | [3] |
| 1-MCP vs. Ethylene (Day 5) | 222 | 103 | 325 | [3] | ||
| Rose (Rosa hybrida) | Leaf | 1-MCP + Pathogen vs. Pathogen | - | - | (Improved resistance) | [6][7] |
| Onion (Allium cepa) | Sprout | 1-MCP vs. Control | (Upregulation of some transcripts) | (Downregulation of ethylene receptor and signaling genes) | - | [8] |
Key Signaling Pathways Modulated by 1-MCP
Transcriptomic studies consistently show that 1-MCP treatment significantly impacts several key signaling pathways.
-
Ethylene Biosynthesis and Signaling: 1-MCP treatment generally leads to the downregulation of genes involved in ethylene biosynthesis, such as ACC synthase (ACS) and ACC oxidase (ACO).[3][4] Furthermore, key components of the ethylene signaling pathway, including ethylene receptors (e.g., ETR, ERS) and downstream transcription factors like EIN3 and ERFs, are often suppressed.[2][4]
-
Fruit Ripening and Cell Wall Metabolism: In climacteric fruits, 1-MCP downregulates genes associated with ripening, such as those involved in cell wall degradation (e.g., polygalacturonase, pectate lyase, expansin) and pigment biosynthesis (e.g., carotenoid synthesis genes).[3][9]
-
Senescence: In cut flowers and leafy greens, 1-MCP delays senescence by downregulating senescence-associated genes (SAGs) and upregulating genes involved in maintaining cellular integrity and stress responses.[3]
-
Hormone Crosstalk: 1-MCP can influence other hormone signaling pathways. For instance, in some species, it has been shown to modulate the expression of genes related to auxin and abscisic acid signaling.[3]
-
Photosynthesis: In some studies, particularly in non-climacteric tissues like onion sprouts, 1-MCP treatment has been associated with the downregulation of genes involved in photosynthesis.[8]
Experimental Protocols
The following provides a generalized experimental workflow for comparative transcriptomic analysis of 1-MCP treated plants, based on methodologies cited in the literature.
a. Plant Material and Treatment: Plant materials (e.g., fruits, flowers) are harvested at a uniform developmental stage. A homogenous batch is divided into a control group (air treatment), a 1-MCP treatment group, and often an ethylene treatment group for comparison. 1-MCP is typically applied as a gas at a specific concentration (e.g., 0.5-1 µL L⁻¹) for a defined period (e.g., 12-24 hours) in an airtight container.[4][10]
b. RNA Extraction and Library Preparation: Total RNA is extracted from the tissues of interest at various time points post-treatment using standard protocols or commercial kits.[4] The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis. Subsequently, mRNA is purified and used to construct cDNA libraries for sequencing.
c. High-Throughput Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform, such as Illumina.
d. Bioinformatic Analysis: The raw sequencing reads are filtered to remove low-quality reads and adaptors. The clean reads are then mapped to a reference genome or assembled de novo if a reference is unavailable. Gene expression levels are quantified, and differentially expressed genes (DEGs) are identified based on statistical criteria (e.g., log2 fold change > 1 and p-value < 0.05).[4]
e. Functional Annotation and Pathway Analysis: DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.[3]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of 1-Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptome Analysis Reveals the Mechanism by Ethylene and 1-Methylcyclopropene Treatment on the Vase Life of Cut Oncidium hybridum ‘Honey Angle’ | MDPI [mdpi.com]
- 4. Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative RNA-seq analysis reveals a critical role for ethylene in rose (Rosa hybrida) susceptible response to Podosphera pannosa [frontiersin.org]
- 7. Comparative RNA-seq analysis reveals a critical role for ethylene in rose (Rosa hybrida) susceptible response to Podosphera pannosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening [frontiersin.org]
- 10. Effects of 1-methylcyclopropene (1-MCP) on the expression of genes involved in the chlorophyll degradation pathway of apple fruit during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-Ethylcyclopropene as an Ethylene Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Ethylcyclopropene (1-ECP) as an ethylene (B1197577) antagonist, evaluating its performance against other established alternatives. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to Ethylene Antagonism
Ethylene is a gaseous plant hormone that plays a critical role in a wide array of physiological processes, including fruit ripening, senescence, and leaf abscission. The ability to antagonize the effects of ethylene is of significant interest in agriculture, post-harvest management, and plant science research. Ethylene antagonists can be broadly categorized into two main groups based on their mechanism of action: those that inhibit ethylene biosynthesis and those that block the ethylene receptor.
Mechanism of Action: An Overview
Ethylene exerts its effects by binding to receptors located on the endoplasmic reticulum membrane. This binding event inactivates a negative regulator, Constitutive Triple Response 1 (CTR1), which in turn allows for the activation of the downstream signaling pathway, leading to various ethylene responses. Ethylene antagonists interfere with this process at different points.
This compound (1-ECP) and other cyclopropenes , such as the widely used 1-methylcyclopropene (B38975) (1-MCP), act as ethylene receptor inhibitors . These molecules have a similar structure to ethylene, allowing them to bind to the ethylene receptors. However, unlike ethylene, their binding is essentially irreversible and does not trigger the downstream signaling cascade. By occupying the receptors, they prevent ethylene from binding and initiating its physiological effects.[1][2]
Silver thiosulfate (B1220275) (STS) also functions as an ethylene receptor inhibitor . The silver ions (Ag+) in STS are believed to interfere with the copper cofactor of the ethylene receptors, thereby blocking ethylene binding and signal transduction.[3][4] While effective, the use of STS raises environmental concerns due to the presence of heavy metals.[3]
Aminoethoxyvinylglycine (AVG) , on the other hand, is an ethylene biosynthesis inhibitor . It specifically targets and inhibits ACC synthase, a key enzyme in the ethylene production pathway, thereby reducing the amount of ethylene produced by the plant.[5][6]
Comparative Performance of Ethylene Antagonists
The efficacy of an ethylene antagonist is determined by several factors, including its binding affinity to the receptor, the concentration required for a biological effect, the duration of its action, and its specificity. While extensive data is available for 1-MCP, STS, and AVG, specific quantitative data for 1-ECP is limited in the current body of scientific literature. The following tables summarize the available information and provide a comparative framework.
| Antagonist | Mechanism of Action | Target | Mode of Application | Key Characteristics |
| This compound (1-ECP) | Ethylene Receptor Inhibitor | Ethylene Receptors (e.g., ETR1, ERS1) | Gaseous | Promising antagonist, though reported to be less effective than 1-MCP. Specific quantitative data on binding affinity and effective concentration is limited. |
| 1-Methylcyclopropene (1-MCP) | Ethylene Receptor Inhibitor | Ethylene Receptors (e.g., ETR1, ERS1) | Gaseous | High affinity for ethylene receptors, effective at very low concentrations (ppb range).[7] Provides long-lasting inhibition.[2] |
| Silver Thiosulfate (STS) | Ethylene Receptor Inhibitor | Ethylene Receptors | Liquid spray or pulse treatment | Effective in blocking ethylene action.[4] Use is limited by environmental concerns due to heavy metal content and light sensitivity.[3] |
| Aminoethoxyvinylglycine (AVG) | Ethylene Biosynthesis Inhibitor | ACC Synthase | Liquid spray | Reduces ethylene production.[6] May not block the effects of exogenous ethylene. |
Quantitative Data on Antagonist Efficacy
Direct quantitative comparisons of 1-ECP with other antagonists are scarce. However, studies on other cyclopropene (B1174273) derivatives provide valuable insights into how structural modifications can influence efficacy. For instance, research has shown that while cyclopropene (CP) and 1-MCP are effective at very low concentrations (around 0.5 nL/L in bananas), 3,3-dimethylcyclopropene (3,3-DMCP) requires a much higher concentration (1 µL/L) for a similar effect.[8] This suggests that the size and structure of the alkyl group on the cyclopropene ring play a crucial role in receptor binding and antagonist activity. It has been noted that 1-ECP is a promising antagonist but is considered less effective than 1-MCP, implying it may have a lower binding affinity or require higher concentrations to achieve the same level of inhibition.
| Antagonist | Binding Affinity (Kd) | Effective Concentration (EC50) | Reported Off-Target Effects |
| This compound (1-ECP) | Data not available | Data not available | Data not available |
| 1-Methylcyclopropene (1-MCP) | High affinity (Kd in the nanomolar range for ETR1)[1] | Low ppb range (e.g., ~0.5 nL/L for bananas)[8] | Can sometimes lead to uneven ripening or development of physiological disorders in certain fruits if not applied correctly.[9] |
| Silver Thiosulfate (STS) | Binds to the receptor, but affinity data is not directly comparable to cyclopropenes. | Varies by application (e.g., 20 mM for lettuce germination inhibition)[4] | Potential for phytotoxicity at high concentrations and environmental concerns.[3] |
| Aminoethoxyvinylglycine (AVG) | Not applicable (inhibits biosynthesis) | Varies by application and plant species. | May have off-target effects on other pyridoxal (B1214274) phosphate-dependent enzymes.[10] |
Experimental Protocols
Detailed experimental protocols are crucial for the standardized assessment of ethylene antagonists. Below are outlines of key experimental procedures.
Synthesis of 1-Alkylcyclopropenes
The synthesis of 1-alkylcyclopropenes, including 1-ECP, can be adapted from established methods for similar compounds. A general two-step process involves:
-
Allylic Halogenation: Reaction of a corresponding alkene (e.g., 1-butene (B85601) for 1-ECP) with a halogenating agent.
-
α-Elimination: Treatment of the resulting allylic halide with a strong base to induce ring closure and form the cyclopropene.
A detailed protocol for a related compound, 1-(2,2-Dimethylpropyl)-cyclopropene (1-DCP), involves the allylic chlorination of α-diisobutylene followed by α-elimination using lithium diethylamide.[11] This methodology can be modified for the synthesis of 1-ECP by starting with the appropriate precursor.
Ethylene Binding Assay
To determine the binding affinity of a cyclopropene derivative to ethylene receptors, a competitive binding assay can be performed. This typically involves:
-
Receptor Source: Expression of ethylene receptors (e.g., ETR1) in a heterologous system like yeast.[12]
-
Radiolabeled Ethylene: Use of [14C]ethylene as the radioligand.
-
Competition: Incubation of the receptor preparation with a fixed concentration of [14C]ethylene and varying concentrations of the unlabeled antagonist (e.g., 1-ECP).
-
Measurement: Quantification of bound radioactivity to determine the concentration of the antagonist that inhibits 50% of the radiolabeled ethylene binding (IC50). This value can then be used to calculate the binding affinity (Ki).
In Vivo Efficacy Testing (e.g., Fruit Ripening Assay)
To assess the biological activity of an ethylene antagonist, a common method is to monitor its effect on fruit ripening:
-
Fruit Selection: Use of climacteric fruits (e.g., bananas, tomatoes) at a uniform, pre-climacteric stage.
-
Antagonist Treatment: Exposure of the fruit to a specific concentration of the gaseous antagonist (e.g., 1-ECP) in a sealed container for a defined period.
-
Ethylene Challenge (Optional): Subsequent exposure to a known concentration of ethylene to induce ripening.
-
Observation: Monitoring of ripening parameters over time, such as:
-
Firmness: Measured with a penetrometer.
-
Color Change: Assessed using a chromameter.
-
Ethylene Production: Quantified by gas chromatography.
-
Respiration Rate: Measured as CO2 production.
-
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Ethylene signaling pathway in the presence and absence of ethylene.
Caption: Mechanisms of action for different classes of ethylene antagonists.
Caption: General experimental workflow for assessing a novel ethylene antagonist.
Conclusion and Future Directions
This compound shows potential as an ethylene antagonist, likely operating through a similar mechanism to the well-established 1-MCP. However, the limited availability of specific quantitative data on its binding affinity, effective concentrations, and potential off-target effects makes a direct and comprehensive comparison challenging. Preliminary information suggests it may be less potent than 1-MCP.
For researchers and drug development professionals, 1-ECP represents an interesting candidate for further investigation. Future studies should focus on:
-
Quantitative Binding Studies: Determining the binding affinity (Kd) of 1-ECP for various ethylene receptor isoforms.
-
Dose-Response Analyses: Establishing the effective concentration (EC50) of 1-ECP in a range of plant species and for different physiological responses.
-
Comparative Efficacy Trials: Directly comparing the performance of 1-ECP with 1-MCP and other antagonists under controlled conditions.
-
Off-Target Effect Profiling: Investigating any potential unintended effects of 1-ECP on other plant signaling pathways.
By addressing these knowledge gaps, the scientific community can fully assess the specificity and utility of this compound as a tool for modulating ethylene responses in plants.
References
- 1. Basis for high-affinity ethylene binding by the ethylene receptor ETR1 of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethylene Receptor 1 (ETR1) Is Sufficient and Has the Predominant Role in Mediating Inhibition of Ethylene Responses by Silver in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopropane synthesis [organic-chemistry.org]
- 12. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Ethylcyclopropene and Diazocyclopentadiene: From Plant Biology to Drug Discovery Principles
A side-by-side clinical trial comparing 1-Ethylcyclopropene and Diazocyclopentadiene (DACP) is not available in existing scientific literature, as these compounds are not direct competitors in any current therapeutic or commercial application, particularly within the field of drug development. Their primary association is within plant biology as ethylene (B1197577) inhibitors. The relationship between them is largely historical, with the study of DACP's properties leading to the development of the more stable and effective cyclopropene-based inhibitors like this compound and its well-studied analog, 1-Methylcyclopropene (1-MCP).
This guide provides a comparative overview based on available data, focusing on their chemical properties, mechanism of action as ethylene inhibitors, and the broader relevance of their core structures in modern drug design for an audience of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Diazocyclopentadiene is presented below. Data for this compound is more readily available due to its stability and relevance in current research and commercial applications.
| Property | This compound | Diazocyclopentadiene (DACP) |
| Molecular Formula | C₅H₈ | C₅H₄N₂ |
| Molecular Weight | 68.12 g/mol [1][2] | 92.09 g/mol |
| Structure | A cyclopropene (B1174273) ring with an ethyl group substituent. | A cyclopentadiene (B3395910) ring with a diazo group. |
| Primary Application | Ethylene inhibitor in horticulture and agriculture. | Historical use as an ethylene inhibitor precursor. |
| Stability | Generally stable for use as a gaseous inhibitor. | Unstable, light-sensitive, and potentially explosive.[3] |
| Toxicity | Low toxicity at effective concentrations. | Considered toxic.[3] |
| Mechanism of Action | Irreversible binding to ethylene receptors.[4] | Photoactivated to produce a reactive carbene. |
Mechanism of Action: Ethylene Inhibition
The primary context for comparing these two molecules is their ability to inhibit the action of ethylene, a key plant hormone responsible for ripening and senescence.[5][6][7]
This compound , like its close analog 1-MCP, acts as a potent and specific inhibitor of ethylene perception. It achieves this by irreversibly binding to the ethylene receptors in plant cells.[4][8] This blockage prevents the downstream signaling cascade that leads to ripening and aging processes.
Diazocyclopentadiene (DACP) , on the other hand, is not the primary active molecule. It requires photoactivation with fluorescent light to decompose and produce a highly reactive carbene.[9] This carbene is believed to be the species that interacts with the ethylene receptor. However, the instability, toxicity, and need for light activation make DACP a less practical and more hazardous option, which led to its discontinuation in favor of more stable molecules like 1-MCP.[3][10]
Ethylene Signaling Pathway and Inhibition by this compound
The following diagram illustrates the ethylene signaling pathway in plants and the point of inhibition by this compound. In the absence of ethylene, the receptor activates a kinase (CTR1), which suppresses the ethylene response. When ethylene binds, the receptor is inactivated, which in turn inactivates CTR1, allowing the ethylene response to proceed. This compound binds irreversibly to the receptor, keeping it in an "off" state, thus constitutively suppressing the ethylene response.
From a Historical Precursor to a Refined Tool
The relationship between DACP and this compound is best understood as a developmental progression. Initial research identified DACP as a compound that could inhibit ethylene action, but its practical application was limited by significant safety and stability issues. The crucial discovery was that a light-induced breakdown product of DACP was the actual potent inhibitor. This led to the identification of cyclopropenes as the active molecular class, paving the way for the synthesis and commercialization of safer and more effective inhibitors like 1-MCP and this compound.
The following diagram illustrates this discovery workflow.
Relevance in Drug Development
While neither this compound nor DACP has direct applications in drug development, the core cyclopropane (B1198618)/cyclopropene moiety is of significant interest to medicinal chemists.
The inclusion of a cyclopropane ring in a drug candidate can:
-
Enhance Metabolic Stability: The strained ring is often resistant to metabolic degradation, potentially increasing the drug's half-life.[11]
-
Improve Potency and Receptor Binding: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is favorable for binding to a biological target.[11][12]
-
Reduce Off-Target Effects: By constraining the molecule's shape, it may be less likely to interact with unintended targets.[12]
-
Fine-tune Physicochemical Properties: The cyclopropyl (B3062369) group can alter a drug's solubility, lipophilicity, and permeability.[12][13]
Numerous FDA-approved drugs contain the cyclopropane motif for these reasons, including treatments for viral infections and other conditions.[13] Recent advances in synthetic chemistry are making it easier to incorporate these strained ring systems into complex molecules, opening new avenues for drug discovery.[14]
Experimental Protocols
As no direct comparative trials exist, a protocol for a side-by-side experiment cannot be provided. However, a representative protocol for evaluating the efficacy of a gaseous ethylene inhibitor like this compound (based on studies with 1-MCP) is outlined below.
Objective: To determine the effective concentration of an ethylene inhibitor in delaying senescence in a model plant system (e.g., carnation flowers).
Materials:
-
Ethylene inhibitor gas (e.g., this compound) at a known stock concentration.
-
Airtight treatment chambers.
-
Freshly cut carnation flowers at a consistent developmental stage.
-
Ethylene gas for challenge experiments.
-
Gas chromatograph for measuring ethylene production.
-
Colorimeter for measuring petal color changes.
Methodology:
-
Preparation: Place freshly cut carnation stems in vials of water.
-
Inhibitor Treatment:
-
Divide the flowers into treatment groups (e.g., 0 ppb, 50 ppb, 100 ppb, 200 ppb of this compound).
-
Place each group into an airtight chamber.
-
Inject the calculated volume of the inhibitor gas into the respective chambers to achieve the target concentrations.
-
Seal the chambers and incubate for a set duration (e.g., 6 hours) at a controlled temperature (e.g., 20°C).
-
-
Ethylene Challenge:
-
After the inhibitor treatment, vent the chambers and transfer the flowers to new airtight chambers.
-
Introduce a challenging concentration of ethylene (e.g., 1 ppm) to all groups.
-
Include a control group that received no inhibitor but was challenged with ethylene.
-
-
Data Collection:
-
Monitor the flowers daily for signs of senescence (e.g., petal wilting, discoloration).
-
Measure ethylene production from the flowers at set time points using gas chromatography.
-
Quantify color changes using a colorimeter.
-
-
Analysis:
-
Compare the rate of senescence, ethylene production, and color change across the different inhibitor concentrations.
-
Determine the concentration of the inhibitor that provides a significant delay in senescence compared to the control group.
-
A similar protocol for DACP would be impractical and hazardous due to its explosive nature and the need for a controlled light source for activation.
Conclusion
While a direct performance comparison between this compound and Diazocyclopentadiene is not feasible due to the discontinuation of DACP for practical applications, a historical and chemical comparison is illuminating. DACP represents an early, reactive probe in the study of ethylene biology, whose hazardous properties necessitated the search for better alternatives. This search led to the discovery and development of the cyclopropene class of inhibitors, including this compound, which are more stable, specific, and safer.
For drug development professionals, this comparison serves as a case study in the evolution of chemical tools and the importance of optimizing for stability and safety. Furthermore, it highlights the value of the cyclopropane and cyclopropene fragments as versatile structural motifs in modern medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
References
- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Ethylene Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Ethylene Biosynthesis and Signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of ethylene responses in plants at the receptor level: Recent developments (1997) | Edward C. Sisler | 1066 Citations [scispace.com]
- 10. DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR | International Society for Horticultural Science [ishs.org]
- 11. nbinno.com [nbinno.com]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 14. actu.epfl.ch [actu.epfl.ch]
Validating the Long-Term Efficacy of 1-Ethylcyclopropene: A Comparative Guide to Ethylene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Ethylcyclopropene (1-ECP) and other ethylene (B1197577) antagonists used in postharvest management to delay senescence and extend the shelf life of horticultural products. While extensive data exists for the widely-used compound 1-methylcyclopropene (B38975) (1-MCP), this guide synthesizes available information on 1-ECP and other emerging alternatives, offering a valuable resource for researchers and professionals in the field.
Introduction to Ethylene Inhibition
Ethylene, a gaseous plant hormone, plays a pivotal role in the ripening and senescence of climacteric fruits and vegetables.[1][2] Uncontrolled ethylene production leads to rapid deterioration, resulting in significant postharvest losses.[3] Ethylene antagonists are compounds that block the action of ethylene, thereby delaying these processes and preserving the quality of fresh produce.[4][[“]] These inhibitors work by binding to ethylene receptors in the plant cells, preventing ethylene from initiating the signaling cascade that leads to ripening.[1][6][7]
The most well-known and commercially successful ethylene inhibitor is 1-methylcyclopropene (1-MCP).[8][9] This guide will use 1-MCP as a benchmark for comparison due to the wealth of available research data. We will also explore other cyclopropene (B1174273) derivatives and alternative non-cyclopropene inhibitors. While direct experimental data for this compound (1-ECP) is limited in publicly available literature, its structural similarity to 1-MCP allows for informed inferences about its mechanism of action and potential efficacy.
Comparative Analysis of Ethylene Antagonists
The following sections provide a detailed comparison of 1-ECP, 1-MCP, and other alternative ethylene inhibitors.
Performance Data
The efficacy of ethylene antagonists is measured by their ability to delay key ripening indicators such as fruit softening, color change, and changes in soluble solids content and titratable acidity. The following tables summarize the performance of 1-MCP on various fruits, which serves as a reference for the expected performance of other cyclopropene derivatives like 1-ECP.
Table 1: Effect of 1-MCP on Firmness Retention in Various Fruits
| Fruit | 1-MCP Concentration | Storage Duration | Firmness Retention vs. Control | Reference |
| Apple ('Idared') | 900 nL·L⁻¹ | Up to 9 months | Significantly higher firmness maintained | [10] |
| Apple ('Golden Ball') | 1 µL·L⁻¹ | 6 months | Effectively suppressed the decline in firmness | [11] |
| Pear ('Abate Fétel') | 20 mg/m³ | 2 months + 9 days shelf life | Better preservation of firmness compared to refrigeration alone | [8] |
| Plum ('Santa Rosa') | 0.25-0.75 µL·L⁻¹ | Cold storage + shelf life | Firmer than control fruits | [12][13] |
| Mango ('Nam Doc Mai Si Thong') | 500-1000 ppb | 24 days | More effective in maintaining firmness | [14][15] |
| Banana | 62.5-250 ppb | Up to 20 days | Reduced fruit flesh softening | [16] |
Table 2: Effect of 1-MCP on Other Quality Parameters
| Fruit | 1-MCP Concentration | Effect on Color | Effect on Soluble Solids Content (SSC) & Titratable Acidity (TA) | Reference |
| Apple ('Idared') | 900 nL·L⁻¹ | Delayed color change | Higher TA levels maintained; SSC not significantly affected | [10] |
| Pear ('Abate Fétel') | 20 mg/m³ | Not specified | Maintained glucose and fructose (B13574) content and acidity | [8] |
| Plum ('Santa Rosa') | 0.25-0.75 µL·L⁻¹ | Reduced color changes | Reduced degrees Brix/titratable acidity ratios | [12][13] |
| Mango | 500-1000 ppb | Maintained quality on color | Maintained quality on TSS/TA ratio | [14][15] |
| Banana | 62.5-250 ppb | Retarded peel color development | Retarded TSS accumulation; retained ascorbic acid content | [16] |
Alternative Ethylene Antagonists
Research into alternatives to 1-MCP is ongoing, with a focus on compounds that may offer different application methods or efficacy profiles.
Table 3: Comparison of Alternative Ethylene Antagonists
| Compound | Chemical Class | Efficacy Highlights | References |
| 1H-cyclopropabenzene (BC) | Cyclopropene derivative | Showed potential as an ethylene antagonist in apples, comparable to 1-MCP for some quality parameters.[10][16][17] | [10][16][17] |
| 1H-cyclopropa[b]naphthalene (NC) | Cyclopropene derivative | Demonstrated efficacy in delaying ripening in apples, with effects on par with 1-MCP for several quality metrics.[10][16][17] | [10][16][17] |
| 1-(2,2-Dimethylpropyl)-cyclopropene (1-DCP) | Cyclopropene derivative | Effective in delaying flesh softening and peel degreening in persimmon and banana when applied as a sprayable aqueous emulsion.[18] | [18] |
| Silver Thiosulfate (STS) | Inorganic complex | Effective ethylene inhibitor, particularly in floriculture, but has environmental concerns due to the presence of heavy metals.[19] | [19] |
| Aminoethoxyvinylglycine (AVG) | Ethylene biosynthesis inhibitor | Inhibits the synthesis of ethylene within the fruit, allowing for greater maturity on the tree before harvest.[[“]] | [[“]] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of ethylene inhibitors. The following protocols are based on established methods for testing 1-MCP and can be adapted for evaluating 1-ECP and other novel compounds.
General Experimental Workflow for Evaluating Ethylene Antagonists
Caption: General workflow for evaluating the efficacy of ethylene antagonists on postharvest fruit quality.
Protocol for 1-MCP Treatment (Adaptable for 1-ECP)
This protocol is based on the application of 1-MCP and can be adapted for gaseous application of 1-ECP, assuming similar volatility and efficacy ranges.
-
Fruit Selection: Harvest fruits at a uniform commercial maturity stage. Discard any fruits with defects.
-
Treatment Preparation: Place a known weight of fruit in an airtight container of a determined volume.
-
Inhibitor Application: Introduce the gaseous ethylene antagonist (e.g., 1-MCP or 1-ECP) into the container at the desired concentration (e.g., 0.5 - 1.0 µL·L⁻¹). The exact concentration will need to be optimized for 1-ECP through preliminary trials.
-
Treatment Duration: Seal the container and expose the fruit to the inhibitor for a specified duration, typically 12-24 hours at a controlled temperature (e.g., 20-25°C).[1]
-
Ventilation and Storage: After treatment, open the container in a well-ventilated area to allow any residual gas to dissipate. Store the treated and control fruits under desired long-term storage conditions (e.g., low temperature and high humidity).
-
Quality Assessment: At regular intervals during storage and subsequent shelf-life simulation at room temperature, measure key quality parameters as outlined in the workflow diagram.
Signaling Pathways
The inhibitory action of cyclopropenes on ethylene perception is well-documented, primarily through studies on 1-MCP. It is highly probable that 1-ECP follows a similar mechanism of action.
Ethylene Signaling and Inhibition by Cyclopropenes
Ethylene exerts its effect by binding to a family of receptors located in the endoplasmic reticulum membrane of plant cells.[1][6][7] In the absence of ethylene, these receptors are active and promote a signaling cascade that represses ethylene responses. When ethylene binds to the receptors, they become inactive, which in turn de-represses the signaling pathway, leading to the expression of ethylene-responsive genes and the onset of ripening.
Cyclopropene compounds like 1-MCP and, presumably, 1-ECP act as antagonists by binding irreversibly to the ethylene receptors.[1][6] This binding event "locks" the receptor in its active state, thereby continuously repressing the ethylene signaling pathway even in the presence of ethylene.
Caption: Simplified model of the ethylene signaling pathway and its inhibition by 1-ECP/1-MCP.
Conclusion and Future Directions
While 1-methylcyclopropene (1-MCP) remains the industry standard for ethylene inhibition with a vast body of supporting research, the exploration of other cyclopropene derivatives like this compound (1-ECP) and others such as 1-DCP, BC, and NC, holds promise for the development of new postharvest technologies. The available data on these alternatives, though limited for 1-ECP, suggest that they operate through a similar mechanism of ethylene receptor antagonism and can effectively delay ripening and senescence in various horticultural products.
For researchers, scientists, and drug development professionals, the key takeaway is the need for direct, comparative studies on the long-term effects of 1-ECP. Future research should focus on:
-
Efficacy Trials: Conducting comprehensive studies to quantify the effects of 1-ECP on a wide range of climacteric and non-climacteric fruits and vegetables, directly comparing its performance with 1-MCP.
-
Dosage and Application Optimization: Determining the optimal concentrations, exposure times, and application methods (e.g., gaseous vs. sprayable formulations) for 1-ECP.
-
Toxicological and Environmental Impact: Evaluating the safety profile of 1-ECP for consumers and its potential environmental impact.
-
Mechanism of Action: Confirming that the mechanism of ethylene receptor binding for 1-ECP is analogous to that of 1-MCP through detailed molecular studies.
By addressing these research gaps, the scientific community can fully validate the potential of this compound as a viable and perhaps advantageous alternative in the arsenal (B13267) of postharvest technologies.
References
- 1. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hort [journals.ashs.org]
- 3. The Role of Ethylene and Its Antagonists in Advancing Postharvest Management of Fruits and Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. A MODEL FOR ETHYLENE RECEPTOR FUNCTION AND 1-METHYLCYCLOPROPENE ACTION | International Society for Horticultural Science [ishs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Postharvest quality of 'Cripps Pink' apple fruit influenced by ethylene antagonists during controlled atmosphere storage with photocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scialert.net [scialert.net]
- 13. 1-methylcyclopropene increases storability and shelf life in climacteric and nonclimacteric plums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The activity of 1-methylcyclopropene (1-MCP) on postharvest life of the mango fruit (Mangifera indica L.) after irradiation | International Society for Horticultural Science [ishs.org]
- 15. 1-methyl cyclopropene (1-MCP) for quality preservation of fresh fruits and vegetables | Journal of Postharvest Technology [journals.acspublisher.com]
- 16. Postharvest fruit quality of apple influenced by ethylene antagonist fumigation and ozonized cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Keeping Flowers Fresh: New AFE-Funded Research Exploring Alternatives to Ethylene Inhibitors | American Floral Endowment [endowment.org]
Safety Operating Guide
Navigating the Disposal of 1-Ethylcyclopropene: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plans for 1-Ethylcyclopropene, ensuring laboratory safety and regulatory compliance. As a trusted partner in your research, we deliver value beyond the product by equipping you with procedural, step-by-step guidance for handling and disposing of this chemical compound.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and eye/face protection such as safety goggles or a face shield.
-
Ventilation: All handling of this chemical, including transfers and disposal preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.
-
Ignition Sources: this compound is expected to be highly flammable. The chemical and its waste must be kept away from all sources of heat, sparks, open flames, and other potential ignition sources. Only non-sparking tools and explosion-proof equipment should be used.
-
Grounding: To prevent ignition from static electricity, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound, offering a reference for its potential properties.
| Property | Ethylcyclopropane | Ethyl cyclopropanecarboxylate |
| CAS Number | 1191-96-4 | 4606-07-9 |
| Molecular Formula | C5H10 | C6H10O2 |
| Molecular Weight | 70.13 g/mol | 114.14 g/mol |
| Physical Form | Not specified | Liquid |
| Flash Point | Not specified | 18 °C / 64.4 °F[1] |
| Boiling Point | Not specified | 129 - 133 °C / 264.2 - 271.4 °F |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe disposal of this compound waste.
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound. The original container may be used if it is in good condition. The container must have a secure, tightly sealing lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the associated hazards, primarily "Flammable Liquid."
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as acids, bases, or strong oxidizing agents.[2] It is best practice to segregate halogenated and non-halogenated solvent wastes.[3]
Step 2: Temporary Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.
-
Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2] Ensure the storage area has secondary containment to prevent spills from reaching drains.
Step 3: Disposal Procedure
-
Professional Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1][2][4] These companies are equipped to handle and treat hazardous materials in accordance with environmental regulations.
-
Controlled Incineration: An alternative disposal method, to be carried out by a licensed facility, is controlled incineration with flue gas scrubbing.[4]
-
Spill Management: In the event of a spill, evacuate all non-essential personnel and eliminate all ignition sources.[4] Ensure the area is well-ventilated. Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a sealed container for disposal as hazardous waste.
Step 4: Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
Final Disposal: After triple rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Ethylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Ethylcyclopropene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from structurally and functionally similar compounds, including 1-Methylcyclopropene, Ethylcyclopropane, and other cyclopropane (B1198618) derivatives. This information is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are paramount to minimizing exposure and ensuring safety when handling this compound, which should be treated as a potentially flammable and reactive compound.
| PPE/Control Category | Specification |
| Engineering Controls | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[1] Use non-sparking tools and explosion-proof equipment.[1][2] Ensure eyewash stations and safety showers are readily accessible. |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[1] A face shield may be required for larger quantities or splash-prone procedures. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[1] Always inspect gloves before use and practice proper removal technique.[1] Wear a lab coat or chemical-resistant apron. For significant exposure risk, a complete chemical-resistant suit may be necessary.[1] |
| Respiratory Protection | If ventilation is inadequate or if working with aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. In case of high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and potential ignition sources.
-
Dispensing : If this compound is in a liquid or gaseous state, handle it within a chemical fume hood. Avoid direct contact with skin and eyes.[1] Prevent the formation of aerosols or mists.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate all work surfaces and equipment.
-
Waste Collection : Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed container.
-
Waste Disposal : Dispose of chemical waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1]
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse and dispose of it according to institutional guidelines.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Emergency Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Spill or Leak | Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do not use a direct water jet. Firefighters should wear a self-contained breathing apparatus.[1] |
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
